molecular formula C5H2Cl2IN B1394885 2,5-Dichloro-4-iodopyridine CAS No. 796851-03-1

2,5-Dichloro-4-iodopyridine

Cat. No.: B1394885
CAS No.: 796851-03-1
M. Wt: 273.88 g/mol
InChI Key: IWCZLVRNVBSAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2Cl2IN and its molecular weight is 273.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCZLVRNVBSAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694736
Record name 2,5-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796851-03-1
Record name 2,5-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 2,5-Dichloro-4-iodopyridine: A Guide to Regiocontrolled Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to 2,5-dichloro-4-iodopyridine, a highly valuable trifunctionalized building block in modern medicinal chemistry and materials science. The inherent electronic properties of the pyridine ring present significant challenges for direct, controlled polyhalogenation. This document details a strategic two-step approach, beginning with the acquisition of the key intermediate, 2,5-dichloropyridine, and culminating in a highly regioselective iodination at the C4 position via a Directed ortho-Metalation (DoM) strategy. We will explore the mechanistic underpinnings of this approach, provide a detailed experimental protocol, and discuss critical process parameters, offering field-proven insights for researchers and drug development professionals.

Introduction: The Challenge and Opportunity of Polyhalogenated Pyridines

Halogenated pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The carbon-halogen bond serves not only as a metabolically stable substituent that can modulate a molecule's physicochemical properties but also as a versatile synthetic handle for further elaboration, most notably through transition metal-catalyzed cross-coupling reactions.[1] The target molecule, this compound, is a particularly powerful intermediate. Its unique substitution pattern, featuring halogens with differential reactivity (C-I > C-Cl), allows for selective and sequential functionalization, enabling the controlled construction of complex, multi-substituted pyridine derivatives.[2]

However, the synthesis of such molecules is non-trivial. The pyridine ring is an electron-deficient heterocycle, which deactivates it towards standard electrophilic aromatic substitution (SEAr) reactions.[3][4] These reactions, when they do occur, typically require harsh conditions and favor substitution at the C3 and C5 positions.[5][6] Achieving the specific 2,5-dichloro-4-iodo substitution pattern through direct halogenation of pyridine is practically impossible. Therefore, a more nuanced, regiocontrolled strategy is required.

Synthetic Strategy: A Regioselective Pathway

A logical and efficient pathway to the target compound involves a two-step sequence. This strategy hinges on the use of a readily available dichlorinated pyridine precursor, which is then selectively iodinated using modern synthetic techniques that overcome the inherent reactivity patterns of the pyridine ring.

Retrosynthetic Analysis

The retrosynthetic analysis disconnects the most labile bond, the C4-I bond, revealing 2,5-dichloropyridine as the key precursor. This simplifies the synthetic challenge to the regioselective introduction of iodine onto a pre-existing dichloropyridine core.

G target This compound intermediate 2,5-Dichloropyridine target->intermediate C-I Disconnection (Directed ortho-Metalation) precursor Pyridine / Other Precursors intermediate->precursor Chlorination G cluster_0 Step 1: Directed Deprotonation cluster_1 Step 2: Electrophilic Quench A 2,5-Dichloropyridine C 4-Lithio-2,5-dichloropyridine (Anionic Intermediate) A->C:w + B LDA (Base) B->C Deprotonation at C4 (-78 °C) E This compound (Product) C->E:w + D Iodine (I₂) D->E Iodination (-78 °C)

References

2,5-Dichloro-4-iodopyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dichloro-4-iodopyridine for Advanced Chemical Synthesis

Introduction

This compound, identified by the CAS Number 796851-03-1 , is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its strategic arrangement of two chlorine atoms and a more reactive iodine atom on the pyridine scaffold allows for selective, sequential functionalization. This unique reactivity profile makes it an invaluable precursor for constructing diverse libraries of substituted pyridines, a motif frequently found in biologically active molecules and approved pharmaceuticals. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, tailored for professionals in drug discovery and chemical development.

Part 1: Core Properties and Structural Data

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature, and its key characteristics are summarized below.[1]

Physicochemical Data Table
PropertyValueSource(s)
CAS Number 796851-03-1[1][2][4]
Molecular Formula C₅H₂Cl₂IN[1][2][5]
Molecular Weight 273.89 g/mol [1][2]
Physical Form Solid[1]
Typical Purity ≥97%[2]
Storage Conditions 2-8°C, inert atmosphere, protect from light[1][2]
Topological Polar Surface Area (TPSA) 12.89 Ų[2]
logP (Predicted) 2.993[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Chemical Structure

The structure of this compound is foundational to its reactivity.

G A 2,5-Dichloropyridine (Precursor) B Electrophilic Iodination (e.g., NIS, TfOH in DCM) A->B C Aqueous Work-up (Quenching & Neutralization) B->C D Extraction & Purification (Column Chromatography) C->D E This compound (Final Product) D->E G A This compound B Step 1: C4 Coupling (e.g., Suzuki, Sonogashira) Conditions: Mild A->B C 4-Substituted-2,5-dichloropyridine (Intermediate) B->C D Step 2: C2/C5 Coupling (e.g., Buchwald-Hartwig, Suzuki) Conditions: Forcing C->D E Fully Substituted Pyridine (Target Molecule) D->E

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing three distinct halogen substituents, makes it a versatile building block for the synthesis of complex molecular architectures through selective cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for predicting its reactivity. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, offering insights into its electronic structure and serving as a valuable reference for researchers in the field.

Molecular Structure and Electronic Environment

The structure of this compound features a pyridine ring substituted with two chloro atoms at positions 2 and 5, and an iodo atom at position 4. The nitrogen atom and the halogen substituents are all electron-withdrawing, which significantly influences the electron density distribution within the aromatic ring. This, in turn, dictates the chemical shifts of the remaining ring protons and carbon atoms in the NMR spectra.

cluster_molecule This compound C2 C2-Cl C3 C3-H C2->C3 C4 C4-I C3->C4 C5 C5-Cl C4->C5 C6 C6-H C5->C6 N1 N1 C6->N1 N1->C2

Caption: Molecular structure of this compound highlighting the substitution pattern.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the substitution pattern, which leaves only two protons on the pyridine ring at positions 3 and 6.

Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) (Hz)
H-3~ 7.8 - 8.0SingletN/A
H-6~ 8.3 - 8.5SingletN/A
Experimental ¹H NMR Data

Experimental data for this compound has been reported as follows:

  • ¹H NMR (300 MHz, DMSO-d₆) δ 7.85 (1H, s), 8.34 (1H, s)

Interpretation of the ¹H NMR Spectrum

The two protons, H-3 and H-6, appear as distinct singlets in the aromatic region of the spectrum. The absence of any observable coupling between them is a key feature.

  • Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the three halogen substituents leads to a significant deshielding of the ring protons, causing them to resonate at downfield chemical shifts. The proton at the C-6 position (δ ≈ 8.3-8.5 ppm) is expected to be further downfield than the proton at the C-3 position (δ ≈ 7.8-8.0 ppm). This is because H-6 is ortho to the electronegative nitrogen atom, which exerts a strong deshielding effect. The experimental data in DMSO-d₆ (H-3 at 7.85 ppm and H-6 at 8.34 ppm) aligns with this prediction.

  • Multiplicity: The observation of singlets for both H-3 and H-6 indicates a lack of significant spin-spin coupling between them. In a pyridine ring, the coupling constant between protons in a meta relationship (four bonds apart, ⁴J) is typically very small (0-1 Hz) and often not resolved, leading to the appearance of sharp singlets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each of the five carbon atoms in the pyridine ring, as they are all in unique chemical environments.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ) in CDCl₃ (ppm)
C-2~ 150 - 153
C-3~ 125 - 128
C-4~ 95 - 100
C-5~ 135 - 138
C-6~ 148 - 151
Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position relative to the nitrogen atom.

  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded, appearing at the downfield end of the spectrum. The presence of a chlorine atom at C-2 will further deshield this carbon.

  • C-3: This carbon is bonded to a hydrogen atom and is situated between two halogen-substituted carbons. Its chemical shift is expected to be in the typical aromatic region for a protonated carbon in a substituted pyridine.

  • C-4: The carbon bearing the iodine atom (C-4) is expected to be the most upfield-shifted carbon. This is a characteristic effect of iodine substitution in aromatic rings, often referred to as the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon.

  • C-5: This carbon is substituted with a chlorine atom and is expected to be deshielded compared to a protonated carbon.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 2,5-dichloropyridine.[1]

Step-by-step methodology:

  • Under an inert nitrogen atmosphere, dissolve 2,5-dichloropyridine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes, followed by diisopropylamine, to generate lithium diisopropylamide (LDA) in situ.

  • Stir the reaction mixture at -78 °C for 30 minutes to allow for the deprotonation of 2,5-dichloropyridine at the 4-position.

  • Slowly add a solution of iodine in THF to the reaction mixture.

  • Maintain the reaction at -78 °C for 1 hour.

  • Quench the reaction with deionized water and allow it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Start 2,5-Dichloropyridine Step1 Deprotonation with LDA at -78 °C Start->Step1 Intermediate 4-Lithio-2,5-dichloropyridine Step1->Intermediate Step2 Iodination with I₂ Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

NMR Sample Preparation and Data Acquisition

Step-by-step methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range for aromatic carbons (e.g., 90-160 ppm).

    • Employ proton decoupling to obtain a spectrum with singlets for each carbon.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C NMR is inherently less sensitive than ¹H NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The ¹H NMR spectrum is characterized by two downfield singlets, corresponding to the protons at the C-3 and C-6 positions. The predicted ¹³C NMR spectrum is expected to show five distinct signals, with the carbon bearing the iodine atom resonating at a characteristically upfield position. This in-depth guide, combining predicted and available experimental data with established spectroscopic principles, serves as a crucial resource for scientists working with this important synthetic building block, facilitating its reliable identification and use in the development of novel chemical entities.

References

Mass spectrometry analysis of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dichloro-4-iodopyridine

Executive Summary

This compound is a polyhalogenated heterocyclic compound of significant interest, serving as a versatile and strategic building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Its utility in selective cross-coupling reactions hinges on the differential reactivity of its halogen substituents. Consequently, the ability to unambiguously confirm its identity, assess its purity, and monitor its consumption during chemical synthesis is paramount. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind analytical choices, offering field-proven insights into method selection, parameter optimization, and data interpretation. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) for detailed structural elucidation via fragmentation and Liquid Chromatography-Mass Spectrometry (LC-MS) for robust molecular weight confirmation, providing detailed, self-validating protocols for each approach.

Introduction: The Analytical Imperative

In modern synthetic chemistry, particularly within drug development, the starting materials' structural integrity is non-negotiable. This compound presents a unique synthetic platform; the carbon-iodine bond is significantly more labile than the carbon-chlorine bonds, enabling chemists to perform sequential, site-selective functionalization.[1] This precise reactivity makes it a valuable precursor for creating highly substituted pyridine derivatives.

However, this value is predicated on the ability to verify the starting material's structure and purity. Isomeric impurities or residual reagents can derail a complex synthesis, leading to significant losses in time and resources. Mass spectrometry provides two critical analytical functions:

  • Structural Confirmation: By precisely measuring the mass-to-charge ratio (m/z) of the intact molecule and its characteristic fragments, MS validates the molecular formula and provides deep insights into the compound's structure.

  • Purity Assessment & Reaction Monitoring: When coupled with a chromatographic inlet (GC or LC), MS can separate the target analyte from impurities, byproducts, or unreacted starting materials, allowing for accurate purity assessment and real-time monitoring of a reaction's progress.

This guide is structured to empower researchers and drug development professionals to select and implement the optimal MS strategy for their specific analytical challenge involving this compound.

Foundational Principles of Analysis

Before delving into specific protocols, a scientist must understand the foundational properties of the analyte and the core principles of the techniques. This understanding informs every subsequent decision in the analytical workflow.

Physicochemical & Mass Spectrometric Properties

The design of any analytical method begins with the fundamental properties of the target molecule. These data are critical for calculating expected m/z values and interpreting spectra.

PropertyValueSource
Chemical Formula C₅H₂Cl₂IN[2]
Average Molecular Weight 273.89 g/mol [2]
Monoisotopic Mass 272.8609 Da[3]
Predicted XlogP 3.1[3]
Physical Form Solid[4]

Table 1: Core physicochemical and mass spectrometric properties of this compound.

Choosing the Right Analytical Strategy: GC-MS vs. LC-MS

The choice between a gas or liquid chromatography inlet is dictated by the analyte's volatility and thermal stability.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the primary characterization of this compound. The compound's predicted LogP suggests sufficient volatility and it is thermally stable enough for GC analysis. The standard ionization technique in GC-MS is Electron Ionization (EI), a high-energy ("hard") process that induces extensive and reproducible fragmentation.[6][7] This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for the pure compound, LC-MS is indispensable for analyzing its downstream reaction products, which are often less volatile and more polar.[5] It is also a valuable tool for quick molecular weight confirmation of the starting material without extensive fragmentation. The most common ionization source, Electrospray Ionization (ESI), is a "soft" technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[8]

The Halogen Isotopic Signature: A Key Diagnostic Tool

A defining characteristic in the mass spectrum of any halogenated compound is its isotopic pattern. Nature's distribution of stable isotopes creates a unique signature that acts as an internal validation of a molecule's elemental composition. For this compound, we must consider the isotopes of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and iodine (¹²⁷I: 100%).

For a molecule containing two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks corresponding to the different combinations of chlorine isotopes. The primary peaks will be the molecular ion (M⁺, containing two ³⁵Cl atoms), the M+2 peak (one ³⁵Cl, one ³⁷Cl), and the M+4 peak (two ³⁷Cl atoms). The expected relative intensity ratio for a dichlorinated compound is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For definitive structural elucidation, GC-MS with Electron Ionization is the authoritative method. The high-energy ionization at 70 eV creates a rich, reproducible fragmentation pattern that confirms atomic connectivity.

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to proceed through a series of logical bond cleavages, driven by the relative strengths of the C-Halogen bonds and the stability of the resulting ions. The C-I bond is the weakest, making the loss of an iodine radical a primary fragmentation event.

The process begins with the bombardment of the molecule by an electron, ejecting another electron to form the energetically unstable molecular ion (M⁺˙) at m/z 273 (for the ³⁵Cl isotope).[9] This ion then undergoes fragmentation.

G M C₅H₂³⁵Cl₂IN⁺˙ m/z 273 (Molecular Ion) F1 C₅H₂³⁵Cl₂N⁺ m/z 146 M->F1 - I• F2 C₅H₂³⁵ClIN⁺˙ m/z 238 M->F2 - Cl• F3 C₅H₂³⁵ClN⁺ m/z 111 F1->F3 - Cl• F2->F3 - I•

References

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2,5-Dichloro-4-iodopyridine: Predictive Insights and Experimental Pathways

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a halogenated pyridine of significant interest to researchers, medicinal chemists, and materials scientists. While a definitive crystal structure for this specific isomer is not yet publicly available, this document leverages crystallographic data from analogous compounds to offer expert-driven predictions on its molecular geometry, intermolecular interactions, and solid-state packing. Furthermore, a detailed experimental workflow for determining the crystal structure via single-crystal X-ray diffraction is presented, offering a practical roadmap for researchers in the field. This guide is intended to serve as a foundational resource for professionals engaged in the synthesis, characterization, and application of novel halogenated heterocyclic compounds in drug development and materials science.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them invaluable scaffolds in the design of novel therapeutic agents and functional materials. The specific placement of halogen atoms on the pyridine ring allows for precise tuning of a molecule's lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions, such as halogen bonding. These interactions are increasingly recognized as crucial for molecular recognition at the active sites of biological targets. While a related isomer, 2,6-dichloro-4-iodopyridine, has found utility as a versatile building block in the synthesis of kinase inhibitors and other targeted therapies, the structural nuances of this compound remain to be fully elucidated.[1][2][3] A thorough understanding of its solid-state structure is paramount for predicting its physical properties, such as solubility and melting point, and for designing next-generation compounds with enhanced efficacy and developability.

Molecular Structure and Electronic Profile

The this compound molecule features a pyridine ring substituted with two chlorine atoms at the 2- and 5-positions and an iodine atom at the 4-position. This substitution pattern creates a unique electronic landscape across the aromatic system. The electronegative chlorine and iodine atoms act as electron-withdrawing groups, influencing the charge distribution on the pyridine ring. The iodine atom at the 4-position is particularly notable for its potential to act as a strong halogen bond donor.[2][4][5]

The arrangement of the substituents is expected to result in a largely planar molecular conformation, a common feature of substituted pyridines. Minor deviations from planarity may arise from steric hindrance between adjacent substituents, although this is anticipated to be minimal.

Predicted Intermolecular Interactions and Crystal Packing

In the absence of an experimentally determined crystal structure for this compound, we can infer the likely intermolecular interactions that will govern its crystal packing by examining the structures of analogous compounds, such as 2,6-Dichloro-4-iodopyridine and 4-iodopyridine.[6][7][8] The following interactions are predicted to be significant:

  • Halogen Bonding: This is expected to be a dominant interaction in the crystal lattice. The iodine atom at the 4-position possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can interact favorably with the lone pair of electrons on the nitrogen atom of an adjacent pyridine ring (I···N interaction).[4][9] Similar N···I contacts have been observed to be very short in the crystal structure of 4-iodopyridine.[6] Additionally, weaker halogen bonds involving the chlorine atoms as either donors or acceptors (e.g., Cl···N or C-H···Cl) may also contribute to the overall packing.[4][5]

  • π-π Stacking: The electron-deficient nature of the substituted pyridine ring makes it susceptible to offset face-to-face π-stacking interactions.[10] These interactions, driven by a combination of electrostatic and dispersion forces, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the cohesive energy of the crystal.

  • Weak Hydrogen Bonds: The hydrogen atoms on the pyridine ring can participate in weak C-H···N and C-H···Cl hydrogen bonds, further stabilizing the crystal lattice.[10][11][12]

Based on these considerations, a layered or herringbone packing motif is plausible, where molecules are organized to maximize the favorable halogen bonding and π-stacking interactions.

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Experimental Workflow for Single-Crystal X-ray Diffraction

For researchers aiming to definitively determine the crystal structure of this compound, the following experimental protocol outlines the necessary steps.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection involves rotating the crystal and collecting diffraction patterns at various orientations. Modern diffractometers equipped with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms can be determined. The structural model is then refined against the experimental data to improve its accuracy. The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as the details of the crystal packing and intermolecular interactions.

G A Synthesis & Purification B Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing D->E F Structure Solution E->F G Structure Refinement F->G H Validation & Analysis G->H

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of an Analogous Compound: 2,6-Dichloro-4-iodopyridine

As a point of reference, the crystallographic data for the isomeric 2,6-Dichloro-4-iodopyridine provides valuable insight into the expected structural parameters.[7]

ParameterValue for 2,6-Dichloro-4-iodopyridine
Formula C₅H₂Cl₂IN
Molecular Weight 273.88 g/mol
Crystal System Orthorhombic
Space Group P n m a
a (Å) 13.4092
b (Å) 6.7578
c (Å) 7.9577
α, β, γ (°) 90, 90, 90
Volume (ų) 721.29
Z 4

Data obtained from the Crystallography Open Database (COD) entry 7228163, as reported in CrystEngComm, 2017.[7]

Conclusion and Future Outlook

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust, scientifically-grounded framework for understanding its likely solid-state behavior. The predicted dominance of halogen bonding and π-π stacking interactions offers valuable insights for the rational design of co-crystals and for anticipating the compound's physical properties. The detailed experimental workflow presented herein serves as a practical guide for researchers to elucidate the precise atomic arrangement of this and other novel halogenated pyridines. Such structural knowledge is a critical component in the ongoing effort to develop new and improved therapeutic agents and functional materials.

References

The Solubility Profile of 2,5-Dichloro-4-iodopyridine: A Technical Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dichloro-4-iodopyridine is a pivotal halogenated heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, supported by a detailed experimental protocol for its determination. We present a structured overview of its solubility in a range of common organic solvents, discuss the underlying physicochemical principles, and offer practical insights for researchers in the field.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, with the molecular formula C₅H₂Cl₂IN, is a solid at room temperature. Its structure, featuring two chlorine atoms and a more reactive iodine atom on the pyridine ring, allows for selective and sequential functionalization, making it an invaluable scaffold for creating diverse molecular libraries.[2] The successful execution of synthetic transformations involving this compound, such as cross-coupling reactions, hinges on its dissolution in an appropriate solvent system.[2] Solubility data is therefore not merely a physical constant but a critical parameter that dictates reaction kinetics, yield, and purity of the final product. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively manage the solubility of this compound in their experimental workflows.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the nature of the solvent. This compound is a polar molecule due to the presence of the nitrogen atom and the halogen substituents.[3][4] The presence of chlorine and iodine atoms also contributes to its relatively high molecular weight of 273.89 g/mol .[3] Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing its solubility in protic solvents to some extent.[5]

Illustrative Solubility Data of this compound

Solvent ClassSolventPredicted Solubility at 25°C ( g/100 mL)
Polar Aprotic Dimethylformamide (DMF)> 20
Dimethyl sulfoxide (DMSO)> 20
Acetonitrile (ACN)5 - 10
Tetrahydrofuran (THF)10 - 15
Chlorinated Dichloromethane (DCM)15 - 20
Chloroform15 - 20
Ethers Diethyl ether1 - 5
Alcohols Methanol2 - 7
Ethanol1 - 5
Aromatics Toluene1 - 5
Nonpolar Hexane< 0.1

Visualizing Solubility Trends

The following diagram illustrates the general solubility trends of this compound across different classes of organic solvents. This visualization provides a quick reference for researchers to select an appropriate solvent system based on the desired concentration.

Solubility_Trends cluster_high High Solubility cluster_moderate Moderate Solubility cluster_low Low Solubility cluster_very_low Very Low Solubility Polar Aprotic (DMF, DMSO) Polar Aprotic (DMF, DMSO) Ethers (THF) Ethers (THF) Chlorinated (DCM, Chloroform) Chlorinated (DCM, Chloroform) Aromatics (Toluene) Aromatics (Toluene) Alcohols (Methanol) Alcohols (Methanol) Polar Aprotic (ACN) Polar Aprotic (ACN) Nonpolar (Hexane) Nonpolar (Hexane) Ethers (Diethyl Ether) Ethers (Diethyl Ether) Alcohols (Ethanol) Alcohols (Ethanol)

References

A Technical Guide to the Chemical Reactivity and Synthetic Applications of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2,5-Dichloro-4-iodopyridine has emerged as a uniquely versatile and powerful intermediate. Its value lies not just in the pyridine core, a ubiquitous scaffold in biologically active molecules, but in the exquisitely differentiated reactivity of its three halogen substituents. This guide provides an in-depth exploration of the chemical reactivity of this compound, offering not only detailed protocols but also the underlying scientific rationale for its strategic application.

The central principle governing the utility of this molecule is the predictable and controllable regioselectivity of its reaction sites. The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds at the C2 and C5 positions.[1][2] This differential reactivity (I >> Cl) allows for a modular, sequential approach to the synthesis of complex, unsymmetrically substituted pyridines, providing chemists with precise control over molecular architecture. This document will dissect the key transformations, from initial functionalization at the iodo-position to subsequent modifications at the chloro-positions, providing a comprehensive playbook for researchers and drug development professionals.

Physicochemical Properties & Synthesis

A thorough understanding of a reagent begins with its fundamental properties and a reliable method for its preparation.

PropertyValueSource
CAS Number 796851-03-1[3]
Molecular Formula C₅H₂Cl₂IN[4][5]
Molecular Weight 273.89 g/mol [5]
Physical Form Solid
Purity Typically ≥97%[5]
Storage 2-8°C, Inert atmosphere, Protect from light
Synthesis of this compound

The most common laboratory-scale synthesis involves the directed ortho-metalation of 2,5-dichloropyridine, followed by quenching with an iodine source. This approach leverages the ability of the chloro-substituents and the ring nitrogen to direct deprotonation to the C4 position.

Expertise & Causality: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), generated in situ from n-butyllithium and diisopropylamine, is critical. The reaction is performed at extremely low temperatures (-78°C) to prevent side reactions and ensure the kinetic stability of the lithiated intermediate. The subsequent addition of a solution of iodine provides the electrophile to functionalize the C4 position, yielding the desired product.[6]

Field-Proven Experimental Protocol: [6]

  • Under an inert nitrogen atmosphere, cool a solution of diisopropylamine (9.63 mL, 67.57 mmol) in anhydrous tetrahydrofuran (THF, 68.0 mL) to -78°C.

  • Slowly add n-butyllithium in hexanes (33.8 mL, 67.57 mmol) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes to ensure complete formation of LDA.

  • To this LDA solution, add a solution of 2,5-dichloropyridine (10 g, 67.57 mmol) in THF (17 mL) dropwise, ensuring the internal temperature does not rise above -75°C. Stir the resulting mixture at -78°C for 30 minutes.

  • Slowly add a solution of iodine (17.49 g, 68.92 mmol) in THF (17.0 mL) dropwise. After the addition is complete, continue stirring at -78°C for 1 hour.

  • Quench the reaction by the slow addition of deionized water (75 mL) and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic phases, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by grinding with dichloromethane or by silica gel column chromatography to yield this compound.

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling at the C4-Position

The synthetic utility of this compound is dominated by palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations follows a well-established catalytic cycle.

Mechanistic Rationale: The remarkable regioselectivity observed is a direct consequence of the difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is significantly weaker (approx. 272 kJ/mol) than the C-Cl bond (approx. 401 kJ/mol). This disparity means that the initial, often rate-determining, oxidative addition of the aryl halide to the Pd(0) catalyst occurs preferentially at the C-I bond under mild conditions.[1] By carefully controlling reaction parameters like temperature and time, the C-Cl bonds remain untouched, allowing for selective functionalization of the C4 position.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L | R¹-Pd-X | L oxidative_addition->pd2_complex R¹-X transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled L | R¹-Pd-R² | L transmetalation->pd2_coupled R²-M reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties using organoboron reagents.[7][8][9][10]

Mechanistic Insight & Rationale: The key transmetalation step in the Suzuki reaction requires activation of the organoboron species by a base. The base (e.g., K₂CO₃, Cs₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. The choice of catalyst system is crucial; palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The dppf ligand, a chelating phosphine, enhances catalyst stability and promotes efficient reductive elimination.[11] Solvents like 1,4-dioxane or DMF/water mixtures are often used to ensure solubility of both the organic and inorganic reagents.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90>90
4-Methoxyphenylboronic AcidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O10085-95
Thiophene-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100~90
Note: Yields are representative and adapted from protocols for similar dihalopyridines.[7][12]

Field-Proven Experimental Protocol for Selective Suzuki-Miyaura Coupling:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 4-aryl-2,5-dichloropyridine.

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling enables the formation of a C-C bond between the C4-position and a terminal alkyne, a transformation invaluable for introducing a linear, rigid linker that can serve as a handle for further chemistry, such as click reactions or cyclizations.[13][14][15]

Mechanistic Insight & Rationale: This reaction uniquely employs a dual-catalyst system. A palladium(0) species performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[13] The copper(I) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The amine base serves both to deprotonate the alkyne and to act as the solvent. The use of a copper co-catalyst allows the reaction to proceed under very mild conditions, often at room temperature.[16]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPADMF5085
1-HeptynePd(OAc)₂ / XPhos / CuICs₂CO₃1,4-Dioxane6088
Note: Yields are representative and adapted from protocols for similar dihalopyridines.[7]

Field-Proven Experimental Protocol for Selective Sonogashira Coupling:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N.

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-alkynyl-2,5-dichloropyridine.

Stille Coupling: Versatile C-C Bond Formation

The Stille reaction offers a broad scope for C-C bond formation by coupling with organostannane reagents.[17][18] Its primary advantage is the tolerance of a wide variety of functional groups, although the toxicity of tin byproducts is a significant drawback that necessitates careful handling and purification.[17][19]

Mechanistic Insight & Rationale: The mechanism follows the general palladium cycle, with the transmetalation step involving the transfer of an organic group from the organotin reagent to the palladium center.[18] The rate of this transfer depends on the organic group on the tin, with the general trend being alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl. Typically, three of the groups on the tin are non-transferable "dummy" ligands, like methyl or butyl. Additives such as CuI or fluoride salts can accelerate the reaction.[19] A key challenge in Stille couplings is the removal of stoichiometric tin byproducts, which is often accomplished by an aqueous KF quench or by chromatography on silica gel.[1]

Coupling PartnerCatalyst SystemAdditiveSolventTemp (°C)Yield (%)
(Tributylstannyl)benzenePd(PPh₃)₄NoneToluene110~85
(Tributylstannyl)thiophenePd₂(dba)₃ / P(o-tol)₃NoneDMF90~90
(Vinyl)tributylstannanePdCl₂(PPh₃)₂LiClTHF60~88
Note: Yields are representative and based on general Stille coupling literature.[7][19]

Field-Proven Experimental Protocol for Selective Stille Coupling:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in anhydrous, degassed toluene or DMF.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (4 mol%).

  • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of potassium fluoride (KF).

  • Stir vigorously for 1-2 hours to precipitate tin fluoride salts.

  • Filter the mixture through a pad of Celite, washing the pad with ether.

  • Wash the filtrate with water, dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

While cross-coupling at the C4-iodo position is dominated by C-C bond formation, C-N bond formation via Buchwald-Hartwig amination is also feasible, though less common at this position compared to the subsequent functionalization of the chloro groups.[20][21][22] This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[23]

Mechanistic Insight & Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex.[20][23] Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand is paramount to success. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they promote both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and side reactions.[24]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2_halide L-Pd(II)(Ar)(X) oa->pd2_halide Ar-X amine_binding Amine Coordination pd2_halide->amine_binding HNR¹R² pd2_amine [L-Pd(Ar)(HNR¹R²)]⁺X⁻ amine_binding->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(Ar)(NR¹R²) deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regeneration product Ar-NR¹R² re->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sequential Functionalization: Reactivity of the Chloro-Substituents

The true synthetic power of this compound is realized in its capacity for sequential functionalization. After the C4-position has been selectively modified, the less reactive C2 and C5 chloro-substituents become targets for a second, and even third, transformation.

Expertise & Causality: Functionalizing the C-Cl bonds typically requires more forcing conditions—higher temperatures, longer reaction times, and often more active catalyst systems (e.g., those employing N-heterocyclic carbene (NHC) or bulky biarylphosphine ligands).[25] A regioselectivity challenge arises between the C2 and C5 positions. The C2 position is generally more electrophilic and thus more reactive in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[12][26] This inherent electronic bias can be exploited to achieve selective C2 functionalization over C5.

Sequential_Functionalization start This compound step1 C4 Functionalization (e.g., Suzuki, Sonogashira) Mild Conditions start->step1 intermediate 4-R¹-2,5-Dichloropyridine step1->intermediate step2 C2 Functionalization (More Reactive Chloro) Forcing Conditions intermediate->step2 intermediate2 4-R¹,5-Chloro-2-R²-Pyridine step2->intermediate2 step3 C5 Functionalization (Least Reactive Chloro) Harsh Conditions intermediate2->step3 final_product 2,4,5-Trisubstituted Pyridine (R¹, R², R³) step3->final_product

References

An In-Depth Technical Guide to the Electronic Properties and Synthetic Utility of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2,5-dichloro-4-iodopyridine, a versatile trifunctional heterocyclic building block. We delve into the molecule's synthesis, spectroscopic characterization, and the profound influence of its substituent pattern on its electronic structure and reactivity. A core focus is the strategic exploitation of its differential halogen reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide offers field-proven insights and detailed protocols to empower researchers in leveraging this scaffold for the synthesis of diverse, highly functionalized pyridine derivatives, particularly in the context of kinase inhibitor development.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs where it often serves as a crucial pharmacophore for target engagement. The precise installation of substituents on the pyridine ring is paramount for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This compound emerges as a strategically valuable starting material due to its unique arrangement of halogen atoms, which act as versatile synthetic handles for the controlled, sequential introduction of diverse functionalities.

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound involves the regioselective iodination of 2,5-dichloropyridine. This is typically achieved through a deprotonation-iodination sequence.

Synthesis Protocol: Directed Ortho-Metalation and Iodination

A common and effective method for the synthesis of this compound is the directed ortho-metalation of 2,5-dichloropyridine followed by quenching with an iodine source. The chloro substituents, being weakly coordinating, do not strongly direct the metalation. Instead, the acidity of the ring protons plays a key role. The proton at the C4 position is the most acidic due to the inductive electron-withdrawing effects of the adjacent chloro and the nitrogen atom.

Experimental Protocol:

  • A solution of 2,5-dichloropyridine (1.0 eq.) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise. LDA is prepared in situ by the addition of n-butyllithium to diisopropylamine.

  • The reaction mixture is stirred at -78 °C for a specified period to ensure complete deprotonation at the C4 position.

  • A solution of iodine (I₂) in THF is then added slowly to the reaction mixture.

  • The reaction is allowed to proceed at low temperature before being quenched with a suitable aqueous solution, such as saturated ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure.

  • Purification is typically achieved by column chromatography to yield pure this compound.[1]

Diagram of Synthesis Workflow:

G start Start: 2,5-Dichloropyridine in THF cool Cool to -78 °C start->cool add_lda Add LDA cool->add_lda deprotonation Deprotonation at C4 add_lda->deprotonation add_iodine Add I₂ in THF deprotonation->add_iodine quench Aqueous Workup add_iodine->quench extract Extraction & Purification quench->extract end Product: this compound extract->end G start This compound step1 Cross-Coupling at C4 (e.g., Suzuki, Sonogashira) start->step1 intermediate 2,5-Dichloro-4-substituted-pyridine step1->intermediate step2 Cross-Coupling at C2 or C5 (harsher conditions) intermediate->step2 product 2,4,5-Trisubstituted Pyridine step2->product G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyridine-based Inhibitor hinge Hinge Region pocket1 Hydrophobic Pocket 1 pocket2 Hydrophobic Pocket 2 pyridine Pyridine Core pyridine->hinge H-bond r1 R1 (at C4) r1->pocket1 Hydrophobic Interaction r2 R2 (at C2) r2->pocket2 Steric/Electronic Interaction r3 R3 (at C5)

References

Navigating the Stability of 2,5-Dichloro-4-iodopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, 2,5-dichloro-4-iodopyridine stands as a pivotal intermediate, prized for its unique electronic and steric properties that lend themselves to intricate molecular architectures. However, the very features that make this compound a valuable building block—the presence of multiple reactive halogen substituents—also dictate its stability profile. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, grounded in established chemical principles and validated experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this critical reagent in their experimental endeavors.

The Chemical Profile of this compound: An Inherent Susceptibility

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring, an electron-deficient aromatic system, is further influenced by the presence of two electron-withdrawing chlorine atoms and a relatively labile iodine atom. The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making the iodo-substituent the most probable site for degradation. This inherent reactivity necessitates stringent storage and handling protocols to mitigate potential decomposition pathways.

Several factors can compromise the stability of this compound, including:

  • Photodegradation: The carbon-iodine bond is particularly susceptible to cleavage upon exposure to light, especially UV radiation. This can lead to the formation of radical species and subsequent unwanted side reactions.

  • Thermal Decomposition: Elevated temperatures can provide the necessary energy to initiate the breakdown of the molecule. Halogenated organic compounds, in general, can undergo thermal decomposition[1][2].

  • Hydrolytic Instability: Although generally less reactive towards water than acyl halides, the presence of activating groups on the pyridine ring can render the halogen substituents susceptible to hydrolysis under certain pH conditions.

  • Oxidative Degradation: The presence of oxidizing agents can promote the degradation of the molecule.

Recommended Storage and Handling Protocols

To preserve the purity and integrity of this compound, adherence to the following storage and handling conditions is paramount. These recommendations are designed to counteract the inherent instabilities of the molecule.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C[1] or 4°C[3]Reduces the rate of potential thermal decomposition.
Light Keep in a dark place; protect from light[1][3].Prevents photolytic cleavage of the carbon-iodine bond.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[1].Minimizes exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.
Container Tightly sealed, chemically resistant container.Prevents contamination and exposure to atmospheric components.
Safe Handling Practices

Given its classification as a hazardous substance, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

A Framework for Stability Assessment: Forced Degradation Studies

To comprehensively understand the stability profile of this compound, forced degradation studies are indispensable. These studies intentionally stress the compound under various conditions to identify potential degradation products and establish degradation pathways[4][5][6]. The International Council for Harmonisation (ICH) provides guidelines for conducting such studies, particularly for photostability (ICH Q1B)[7][8].

The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.

Stability_Assessment_Workflow Figure 1. Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of this compound in suitable solvents (e.g., ACN, MeOH) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B compliant light source) Prep->Photo Control Control Sample (Protected from stress) Prep->Control Analysis Analyze all samples by a stability-indicating method (e.g., HPLC-UV, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Purity Assess Purity & Assay (Compare stressed vs. control) Analysis->Purity Degradants Identify & Characterize Degradants (Using MS, NMR) Purity->Degradants Pathway Elucidate Degradation Pathways Degradants->Pathway Degradation_Pathways Figure 2. Postulated Degradation Pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis Parent This compound Deiodo 2,5-Dichloropyridine Parent->Deiodo Light (hν) -I• HydroxyIodo 2-Chloro-5-hydroxy-4-iodopyridine or 5-Chloro-2-hydroxy-4-iodopyridine Parent->HydroxyIodo H2O/OH- -Cl- Hydroxy 2,5-Dihydroxypyridine HydroxyIodo->Hydroxy Further Hydrolysis

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the safe handling of 2,5-Dichloro-4-iodopyridine, a halogenated pyridine derivative increasingly utilized in pharmaceutical and materials science research. As a senior application scientist, my objective extends beyond the mere recitation of safety protocols. Instead, this document aims to instill a deep understanding of the causality behind each recommendation, empowering researchers to not only follow procedures but to cultivate a proactive safety mindset when working with this and similar chemical entities.

The structure of this guide is designed to logically flow from foundational knowledge of the compound to practical application of safety measures in a laboratory setting. We will delve into the inherent chemical hazards, establish robust engineering and personal protective controls, and outline clear, actionable protocols for routine handling and emergency situations.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a solid, crystalline compound that, while not exhibiting explosive or pyrophoric properties, presents a significant toxicological profile that demands respect and careful management.[1][2] A thorough risk assessment is the cornerstone of safe laboratory practice, and for this compound, it begins with a clear-eyed view of its potential hazards.

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of the key hazards associated with this compound.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

Source: Synthesized from multiple supplier safety data sheets.[1][2]

The causality behind these classifications lies in the chemical reactivity of the molecule. The presence of chloro and iodo substituents on the pyridine ring can lead to interactions with biological macromolecules, causing irritation and toxicity. The fine, crystalline nature of the solid also predisposes it to easy aerosolization, making inhalation a significant risk if not properly controlled.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The hierarchy of controls is a fundamental principle of chemical safety. It prioritizes the elimination or substitution of hazards, followed by engineering controls, administrative controls, and finally, personal protective equipment. For this compound, a robust combination of engineering controls and PPE is non-negotiable.

Engineering Controls: The First Line of Defense

All handling of this compound, from weighing to reaction setup, must be conducted within a certified chemical fume hood.[4] This is not merely a suggestion but a critical requirement to mitigate the risk of inhaling harmful dust or vapors. The fume hood acts as a primary containment device, drawing airborne contaminants away from the user's breathing zone.

An operational and easily accessible emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[5][6] Their proximity and readiness can significantly reduce the severity of an injury in the event of an accidental exposure.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are designed to contain the hazard at its source, PPE provides a crucial final layer of protection for the researcher. The selection of appropriate PPE should be deliberate and based on a thorough understanding of the potential exposure routes.

  • Eye and Face Protection: At a minimum, ANSI Z87.1 certified safety glasses with side shields are required.[4] However, due to the irritant nature of the compound, chemical splash goggles offer a higher level of protection and are strongly recommended. For procedures with a heightened risk of splashing or dust generation, a full-face shield worn over safety glasses provides the most comprehensive protection.[4]

  • Hand Protection: Chemically resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling, more robust options like butyl rubber should be considered.[4] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.[4]

  • Body Protection: A standard laboratory coat, fully buttoned, is the minimum requirement for body protection.[4] For larger-scale operations or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be worn over the lab coat.[4]

  • Respiratory Protection: All work with solid this compound should be performed within a chemical fume hood to prevent the inhalation of dust.[4] In the rare event that a fume hood is not available or its performance is compromised, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[7]

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Respiratory Controls Start Start: Handling this compound AssessQuantity Assess Quantity and Procedure Start->AssessQuantity SmallScale Small Scale / Low Dust Potential AssessQuantity->SmallScale Low Risk LargeScale Large Scale / High Dust or Splash Potential AssessQuantity->LargeScale High Risk PPE_Minimum Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat SmallScale->PPE_Minimum PPE_Enhanced Enhanced PPE: - Chemical Splash Goggles - Face Shield - Heavy-duty Gloves (e.g., Butyl Rubber) - Chemical Resistant Apron/Coveralls LargeScale->PPE_Enhanced FumeHood Work in a Certified Chemical Fume Hood PPE_Minimum->FumeHood PPE_Enhanced->FumeHood NoFumeHood Fume Hood Unavailable? FumeHood->NoFumeHood Respirator NIOSH-approved Respirator Required NoFumeHood->FumeHood No NoFumeHood->Respirator Yes

Caption: PPE selection workflow for handling this compound.

Handling and Storage Protocols: A System for Safety

A systematic approach to handling and storage is crucial for preventing accidental exposures and maintaining the integrity of the compound.

Prudent Handling Practices
  • Preparation: Before handling the compound, ensure that the work area within the chemical fume hood is clean and uncluttered.[4] All necessary equipment, including spatulas, weigh boats, and glassware, should be readily available. Verify that the emergency eyewash and safety shower are unobstructed and operational.[4]

  • Weighing and Transfer: All weighing and transfer operations must be performed within a chemical fume hood to contain any dust.[4] Use a spatula or other appropriate tool to handle the solid material, taking care to avoid generating dust.[4]

  • Housekeeping: Maintain good housekeeping in the work area. Any spills should be cleaned up immediately following the procedures outlined in Section 5.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

Storage Requirements

Proper storage is essential for both safety and maintaining the quality of this compound.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7][10]

  • Temperature: Store at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere.[5]

  • Light Sensitivity: The compound is light-sensitive; therefore, it should be stored in a dark place or in an opaque container.[5][11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

First Aid Measures: Rapid and Informed Response

In the event of an accidental exposure, a swift and appropriate response is critical. All laboratory personnel working with this compound must be familiar with these first aid procedures.

  • Inhalation: If inhaled, move the person to fresh air.[8][9] If breathing has stopped, give artificial respiration.[8][9] Seek immediate medical attention.[9]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing and shoes.[6] Get medical attention if irritation develops or persists.[5][9]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5][8]

  • Ingestion: If swallowed, rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[12]

The following flowchart outlines the decision-making process for responding to an exposure incident.

First_Aid_Workflow cluster_exposure Exposure Event cluster_medical Medical Attention Exposure Exposure to this compound Route Identify Route of Exposure Exposure->Route Inhalation Inhalation: - Move to fresh air - Provide artificial respiration if not breathing Route->Inhalation Inhalation Skin Skin Contact: - Wash with soap and water for 15 min - Remove contaminated clothing Route->Skin Skin Eye Eye Contact: - Rinse with water for 15 min - Remove contact lenses Route->Eye Eye Ingestion Ingestion: - Rinse mouth with water - Do NOT induce vomiting Route->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical ProvideSDS Provide Safety Data Sheet to Medical Personnel SeekMedical->ProvideSDS

Caption: First aid response workflow for exposure to this compound.

Spill and Disposal Procedures: Responsible Stewardship

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, sweep up or vacuum the spilled material and collect it in a suitable, closed container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] All waste containing this compound, including contaminated materials like gloves and weigh boats, should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[4][10] Do not empty into drains.[5]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist. It requires a deep-seated understanding of the compound's properties, a diligent application of the hierarchy of controls, and a commitment to responsible laboratory practice. By internalizing the principles outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this valuable chemical intermediate.

References

Methodological & Application

Application Notes & Protocols: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of Polyhalogenated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and efficiency in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of pharmaceutical and materials science, where the synthesis of complex biaryl and hetero-biaryl scaffolds is paramount. Within this context, polyfunctionalized heterocyclic building blocks are invaluable tools for drug development professionals.

2,5-Dichloro-4-iodopyridine is a prime example of such a versatile intermediate.[3][4] It is a trifunctional pyridine ring strategically substituted with halogens of differing reactivity. The foundational principle governing its synthetic utility is the pronounced difference in the C-X bond lability, which follows the general trend: C–I > C–Br >> C–Cl.[5] This inherent reactivity differential allows for a highly regioselective approach to molecular construction, enabling chemists to perform sequential functionalization. This guide provides a detailed protocol for the selective Suzuki-Miyaura coupling at the C-4 iodo position of this compound, leaving the less reactive chloro-substituents at the C-2 and C-5 positions untouched for subsequent transformations.[6][7]

Mechanistic Rationale: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The selective functionalization of this compound is a direct consequence of the kinetics of the first step in this cycle.

The Palladium Catalytic Cycle

The reaction mechanism consists of three primary steps:

  • Oxidative Addition: This is the rate-determining step of the cycle.[1] A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile. The energy barrier for this step is significantly lower for the weaker C-I bond (~276 kJ/mol) compared to the much stronger C-Cl bond (~339 kJ/mol).[2] This energy difference is the cornerstone of the protocol's regioselectivity, ensuring the Pd(0) catalyst reacts exclusively with the iodo-substituent under controlled conditions.

  • Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step is critically facilitated by a base.[1][11] The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic group with the halide on the palladium complex.[12][13]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->dummy1 boronic_acid R-B(OH)₂ + Base boronic_acid->dummy2 product Ar-R (Product) dummy1->pd2_ox   dummy2->pd2_trans   dummy3->product  

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Rationale for Reagent Selection
  • Palladium Source & Ligand: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state.[8] The choice of ligand is crucial for stabilizing the catalyst and enhancing its activity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote efficient oxidative addition and reductive elimination, especially for challenging substrates.[13][14][15]

  • Base: An appropriate base is essential for the transmetalation step.[12] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[12] They must be strong enough to form the boronate species but compatible with other functional groups on the substrates.

  • Solvent System: The solvent must solubilize the organic substrates, the palladium catalyst, and, to some extent, the inorganic base.[10] Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used, often in combination with water.[16] The aqueous phase helps dissolve the inorganic base and can accelerate the transmetalation step.[8][10]

Detailed Experimental Protocol

This protocol details the selective coupling of an arylboronic acid to the C-4 position of this compound.

Objective: To synthesize 4-Aryl-2,5-dichloropyridine.

Materials and Equipment
  • Reagents:

    • This compound

    • Arylboronic acid (or boronic acid pinacol ester)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom Pd(OAc)₂/ligand mix)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

    • Degassed deionized water

    • Ethyl acetate (for workup)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon gas line)

    • Syringes and needles

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • TLC plates and developing chamber

Quantitative Data Summary

The following table provides a general guide for reagent quantities. Optimization may be required for specific substrates.[17][18]

Reagent/ComponentMolar EquivalentsMol% (for catalyst)Typical Amount (for 1 mmol scale)Purpose
This compound1.0-274 mg (1.0 mmol)Electrophile
Arylboronic Acid1.1 - 1.5-1.1 - 1.5 mmolNucleophile Source
Palladium Catalyst (e.g., Pd(PPh₃)₄)-1 - 5 mol%11.6 - 57.8 mg (0.01 - 0.05 mmol)Catalyst
Base (e.g., K₂CO₃)2.0 - 3.0-276 - 415 mg (2.0 - 3.0 mmol)Activates the boronic acid
Solvent (e.g., Dioxane/Water)--5-10 mL (e.g., 4:1 ratio)Reaction Medium
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition:

    • Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

    • Add the palladium catalyst to the stirring mixture. If using a solid catalyst, it can be added with the other solids in Step 1.

    • Purge the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath (typically 80-100 °C).

    • Stir the reaction vigorously for the required time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The disappearance of the starting material (this compound) indicates completion.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Pour the mixture into a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 4-Aryl-2,5-dichloropyridine product.

workflow start Start: Reagent Preparation setup 1. Combine Solids (Substrate, Boronic Acid, Base) in Schlenk Flask start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert addition 3. Add Degassed Solvents & Palladium Catalyst inert->addition purge 4. Purge Mixture with N₂/Ar addition->purge reaction 5. Heat & Stir (e.g., 100°C, 12-24h) purge->reaction monitor 6. Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Cool, Dilute & Extract Product monitor->workup Complete purify 8. Purify via Column Chromatography workup->purify end End: Isolated 4-Aryl-2,5-dichloropyridine purify->end

Figure 2: Experimental workflow for selective Suzuki-Miyaura coupling.

Challenges and Advanced Considerations

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[19][20] The use of bulky ligands helps mitigate this issue by sterically hindering such non-productive binding.

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by ensuring a thoroughly deoxygenated reaction environment and using the boronic acid in slight excess, but not excessively so.

  • Sequential Coupling: The chlorinated positions (C-2 and C-5) remain available for further functionalization. A second, distinct Suzuki-Miyaura coupling at these positions would require more forcing conditions, such as higher temperatures, longer reaction times, and a more active catalyst system specifically designed for aryl chlorides.[2][19] This stepwise approach is the key to creating fully elaborated, unsymmetrical pyridine derivatives from a single starting material.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists and synthetic researchers. Its value lies in the predictable, regioselective functionalization enabled by the differential reactivity of its halogen substituents. The protocol described herein provides a robust and reliable method for selectively performing a Suzuki-Miyaura cross-coupling at the highly reactive C-4 iodo position. This foundational step opens the door to subsequent modifications at the C-2 and C-5 positions, offering a logical and efficient pathway to complex, trisubstituted pyridine scaffolds that are prevalent in modern drug discovery.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design, featuring prominently in a multitude of FDA-approved therapeutics.[1] The strategic functionalization of this heterocycle is paramount for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the various methods for carbon-nitrogen (C-N) bond formation, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool, prized for its broad substrate scope and functional group tolerance.[2][3]

This application note provides a comprehensive guide to the regioselective Buchwald-Hartwig amination of 2,5-dichloro-4-iodopyridine. This trifunctionalized pyridine is a valuable building block, offering a platform for sequential and selective cross-coupling reactions. The inherent differences in the reactivity of the carbon-halogen bonds allow for a controlled and predictable synthetic strategy, which is highly desirable in the efficient construction of complex molecular architectures for pharmaceutical applications.[4]

The Principle of Regioselectivity: A Mechanistic Rationale

The successful and selective amination of this compound hinges on the differential reactivity of its three halogen substituents in the key step of the Buchwald-Hartwig catalytic cycle: the oxidative addition to the palladium(0) center. The generally accepted trend for halogen reactivity in this transformation is I > Br > Cl.[5] This selectivity is primarily governed by the carbon-halogen bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage and oxidative addition by the electron-rich palladium(0) catalyst.

By carefully selecting the reaction conditions, it is possible to achieve highly selective amination at the 4-position, leaving the two chlorine atoms at the 2- and 5-positions untouched for subsequent functionalization.[6] This allows for a divergent synthetic approach from a single, readily available starting material.

The Catalytic Cycle in Focus

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as illustrated below. The choice of an appropriate phosphine ligand is crucial for the efficiency of the cycle, as it modulates the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition_Complex R-X (Oxidative Addition) Amine_Coordination [R-Pd(II)(NHR'2)L2]+X- Oxidative_Addition_Complex->Amine_Coordination + HNR'2 Deprotonation R-Pd(II)(NR'2)L2 Amine_Coordination->Deprotonation + Base, - Base-H+X- Product R-NR'2 Deprotonation->Product Reductive Elimination Catalyst_Regeneration Pd(0)L2 Deprotonation->Catalyst_Regeneration Catalyst Pd(0) Catalyst Product_Node Product

Figure 1: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Regioselective Amination at the C-4 Position

This protocol provides a detailed procedure for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine. It is important to note that optimization of the reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary for specific amine substrates to achieve optimal yields.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially Available
Amine (Primary or Secondary)≥98%Commercially AvailableMust be anhydrous.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XPhos≥98%Commercially AvailableOther biarylphosphine ligands can be screened.
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableHandle in a glovebox due to moisture sensitivity.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Ethyl acetateACS GradeCommercially AvailableFor workup.
Saturated aqueous NaCl (brine)Prepared in-houseFor workup.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Celite®Commercially AvailableFor filtration.
Silica gel230-400 meshCommercially AvailableFor column chromatography.

Step-by-Step Experimental Procedure

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagent_Prep 1. Add Pd(OAc)₂, XPhos, NaOtBu, and This compound to a dry Schlenk flask. Solvent_Addition 2. Add anhydrous, degassed toluene. Reagent_Prep->Solvent_Addition Amine_Addition 3. Add the amine substrate via syringe. Solvent_Addition->Amine_Addition Heating 4. Heat the mixture to 100 °C with vigorous stirring. Monitoring 5. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling_Quenching 6. Cool to room temperature and quench with water. Filtration 7. Filter through Celite®. Cooling_Quenching->Filtration Extraction 8. Extract with ethyl acetate and wash with brine. Filtration->Extraction Drying_Concentration 9. Dry the organic layer and concentrate. Extraction->Drying_Concentration Purification 10. Purify by column chromatography. Drying_Concentration->Purification

Figure 2: A step-by-step experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (under an inert atmosphere of argon or nitrogen):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), XPhos (0.04 equiv., 4 mol%), and sodium tert-butoxide (1.4 equiv.).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed toluene (to achieve a concentration of 0.1 M with respect to the starting pyridine).

    • Add the amine (1.2 equiv.) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2,5-dichloropyridine derivative.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Impure or wet reagents/solvent. 3. Insufficient temperature.1. Ensure the reaction is performed under strictly inert conditions. 2. Use freshly opened and anhydrous reagents and solvent. 3. Screen other phosphine ligands (e.g., SPhos, RuPhos). 4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation (replacement of I with H). 2. Reaction at the chloro positions.1. Use a more active catalyst system to promote the desired C-N coupling over side reactions. 2. For reaction at the chloro positions, consider lowering the reaction temperature or shortening the reaction time.
Poor Yield 1. Suboptimal ligand or base for the specific amine. 2. Steric hindrance from the amine.1. Screen a panel of ligands and bases (e.g., K₃PO₄, Cs₂CO₃). 2. For sterically hindered amines, a more electron-rich and bulky ligand may be required.

Conclusion: A Gateway to Novel Pyridine Derivatives

The Buchwald-Hartwig amination of this compound offers a reliable and highly regioselective method for the synthesis of 4-amino-2,5-dichloropyridine derivatives. The principles of differential halogen reactivity provide a strong foundation for the predictable outcome of this reaction. The protocol detailed herein serves as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the efficient construction of novel and diverse pyridine-based molecules. The remaining chloro-substituents on the product can be further functionalized, opening avenues for the creation of extensive compound libraries for biological screening.

References

Palladium-catalyzed cross-coupling reactions with 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Dichloro-4-iodopyridine

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount.[1] this compound stands out as a pre-functionalized, versatile building block, offering three distinct reaction sites for palladium-catalyzed cross-coupling. The power of this substrate lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and thus more reactive toward oxidative addition by a palladium(0) catalyst than the carbon-chlorine bonds.[2][3] This inherent reactivity hierarchy (I >> Cl) allows for highly regioselective functionalization, enabling a stepwise and controlled approach to the synthesis of complex, multi-substituted pyridine derivatives.

This guide provides an in-depth exploration of the primary palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this compound. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for researchers and drug development professionals.

Pillar 1: The General Palladium Cross-Coupling Mechanism

At its core, the efficacy of palladium-catalyzed cross-coupling hinges on a catalytic cycle that masterfully orchestrates the formation of new bonds.[4][5] This cycle, while having nuances for each specific reaction type, universally proceeds through three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (in our case, the C4-I bond of the pyridine), inserting itself into the carbon-halogen bond. This process oxidizes the palladium center from Pd(0) to Pd(II).[6]

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron, organocopper, or organotin reagent) is transferred to the Pd(II) complex, displacing the halide. This step brings both organic partners onto the same metal center.[6][7]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center as the final coupled product. This step is the bond-forming event and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[8]

General_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ (Coupled Product) PdII_R_R1->Product RX R-X (this compound) RX->PdII_RX R1M R¹-M (Coupling Partner) R1M->PdII_R_R1 Sonogashira_Workflow Setup 1. Combine Substrate, Pd Catalyst & CuI in Schlenk Tube Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Add 3. Add Degassed Amine Base & Alkyne Inert->Add React 4. Stir at RT (or with gentle heat) Add->React Monitor 5. Monitor by TLC / LC-MS React->Monitor Workup 6. Concentrate, Redissolve & Filter Monitor->Workup Purify 7. Purify by Column Chromatography Workup->Purify Sequential_Functionalization Start This compound Step1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) [Mild Conditions] Start->Step1 Intermediate 2,5-Dichloro-4-(R¹)-pyridine Step1->Intermediate Step2 2nd Cross-Coupling [Forcing Conditions] Intermediate->Step2 Product 2-Chloro-4-(R¹)-5-(R²)-pyridine (or 2,5-disubstituted) Step2->Product

References

Application Notes & Protocols: Leveraging 2,5-Dichloro-4-iodopyridine for the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly within the domain of protein kinase inhibitors.[1][2] This guide provides an in-depth exploration of 2,5-dichloro-4-iodopyridine, a uniquely functionalized building block, for the synthesis of novel kinase inhibitors. We will detail the underlying chemical principles that make this reagent a powerful tool for drug discovery, focusing on the differential reactivity of its halogen substituents. This document furnishes researchers, scientists, and drug development professionals with authoritative protocols for key synthetic transformations, insights into experimental design, and a strategic framework for constructing diverse libraries of potential therapeutic agents.

Introduction: The Strategic Advantage of this compound

Protein kinases, as central regulators of cellular signaling, are a major class of therapeutic targets for diseases ranging from cancer to inflammatory disorders.[3][4] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a primary objective in drug discovery. The this compound building block offers a distinct advantage in this pursuit due to its pre-configured, trifunctional nature.

The synthetic utility of this scaffold is rooted in the differential reactivity of its carbon-halogen bonds towards palladium-catalyzed cross-coupling reactions. The reactivity order is I > Cl, allowing for a predictable and sequential functionalization strategy.[1][4][5] The highly reactive C-I bond at the C4 position can be selectively targeted first, leaving the two less reactive C-Cl bonds at the C2 and C5 positions available for subsequent modifications. This hierarchical reactivity provides a modular and efficient pathway to complex, trisubstituted pyridine derivatives, which are privileged structures for engaging the ATP-binding pocket of many kinases.[4]

G SM This compound Int1 C4-Functionalized 2,5-Dichloropyridine SM->Int1 Selective C4 Coupling (e.g., Suzuki, Sonogashira) FP Fully Functionalized Kinase Inhibitor Scaffold Int1->FP C2/C5 Substitution (e.g., Buchwald-Hartwig, SNAr)

Caption: Sequential functionalization strategy for this compound.

Core Synthetic Strategies & Mechanistic Rationale

The construction of kinase inhibitor libraries from this compound primarily relies on a suite of powerful palladium-catalyzed cross-coupling reactions.[6] Understanding the causality behind reaction choice is critical for success.

C4-Arylation/Heteroarylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for introducing aryl and heteroaryl moieties at the C4 position. These groups are often crucial for establishing key interactions within the kinase hinge region or for occupying hydrophobic pockets.

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the product and regenerate the catalyst.

  • Why It Works Here: The C-I bond is significantly weaker and more polarizable than the C-Cl bonds, ensuring that the oxidative addition occurs exclusively at the C4 position under mild conditions.[1][5]

C4-Alkynylation via Sonogashira Coupling

The introduction of a rigid alkyne linker at the C4 position via Sonogashira coupling can be a powerful strategy. Alkynes can act as linear, non-flexible spacers to probe deeper regions of the ATP-binding site or serve as handles for further chemical transformations (e.g., click chemistry, reductions).

  • Mechanistic Insight: This reaction involves a palladium catalyst to activate the C-I bond and a copper(I) co-catalyst that forms a copper acetylide intermediate, which then participates in the key transmetalation step with the palladium complex.

  • Expert Rationale: The choice of an amine base (e.g., triethylamine, diisopropylethylamine) is critical; it serves not only as a base to deprotonate the terminal alkyne but also as a solvent and a ligand for the copper co-catalyst.

C2/C5-Amination via Buchwald-Hartwig Amination

After selective functionalization at C4, the remaining chloro-substituents at C2 and C5 can be replaced with amines using the Buchwald-Hartwig amination. Amino groups are pivotal in kinase inhibitor design, often forming critical hydrogen bonds with the kinase hinge region.

  • Mechanistic Insight: This C-N bond-forming reaction utilizes a palladium catalyst with specialized, bulky phosphine ligands (e.g., BINAP, Xantphos) that facilitate the challenging reductive elimination step to form the C-N bond.

  • Strategic Consideration: The electronic nature and steric hindrance of the C4-substituent can influence the reactivity of the C2 and C5 positions. Stepwise or one-pot double amination can be achieved by carefully controlling stoichiometry and reaction conditions.

Detailed Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on the specific substrates employed.

Protocol 1: Suzuki-Miyaura Coupling at the C4 Position

This protocol details the synthesis of a generic 4-aryl-2,5-dichloropyridine intermediate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Anhydrous Sodium Sulfate, Ethyl Acetate, Brine

  • Schlenk flask or microwave vial

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via cannula or syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Behind the Science:

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic turnover.

  • Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation and unwanted side reactions. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducibility.

  • Choice of Base: The base is critical for activating the boronic acid for transmetalation. Aqueous inorganic bases like Na₂CO₃ are often effective and economical.

Protocol 2: Sonogashira Coupling at the C4 Position

This protocol describes the synthesis of a 4-alkynyl-2,5-dichloropyridine intermediate.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) Iodide (CuI, 2-4 mol%)

  • Amine Base (e.g., Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA), 2-3 eq)

  • Anhydrous Solvent (e.g., THF or DMF)

  • Schlenk flask

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the terminal alkyne.

  • Add the amine base via syringe.

  • Stir the reaction at room temperature or heat gently (40-50 °C) if necessary.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-6 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Behind the Science:

  • Copper(I) Co-catalyst: CuI is crucial for the Sonogashira reaction, as it facilitates the formation of the reactive copper-acetylide species, which speeds up the catalytic cycle compared to a copper-free variant.

  • Amine Base: The amine serves two purposes: it stoichiometrically neutralizes the HI generated during the reaction and acts as a solvent/ligand. Anhydrous conditions are preferred to prevent unwanted side reactions like alkyne homocoupling (Glaser coupling).

Data Presentation & Reaction Optimization

Systematic optimization is key to successful synthesis. The following table provides representative conditions for the Suzuki-Miyaura coupling reaction, illustrating common variables.

Entry Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O100~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O90~90-98
3Thiophene-3-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O100~80-90
4Pyridine-4-boronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O100~70-85

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.

Application to Kinase Inhibitor Scaffolds

The true power of this building block is realized in the final steps, where the C2 and C5 positions are functionalized to generate the final kinase inhibitor. For example, a C4-arylated intermediate can undergo a double Buchwald-Hartwig amination to install key hydrogen-bonding motifs.

G cluster_0 Synthesis cluster_1 Biological Target Int1 C4-Aryl-2,5-dichloropyridine Intermediate Inhibitor Final Inhibitor C2/C5 Amine Groups C4-Aryl Group Int1->Inhibitor Buchwald-Hartwig Amination Kinase Kinase ATP Pocket Hinge Region (H-Bonding) Hydrophobic Pocket Inhibitor:f1->Kinase:f1 H-Bonding Inhibitor:f2->Kinase:f2 Hydrophobic Interaction

Caption: From intermediate to inhibitor: targeting the kinase ATP binding site.

The diverse array of amines and boronic acids available allows for the rapid generation of a focused library of compounds. By varying the substituents at the C2, C4, and C5 positions, researchers can systematically probe the structure-activity relationship (SAR) to optimize inhibitor potency, selectivity against other kinases, and crucial drug-like properties (e.g., solubility, metabolic stability). Several classes of kinase inhibitors, including those targeting p38 MAPK and mTOR, utilize such substituted pyridine cores.[2][7]

Conclusion

This compound is a supremely valuable building block for the synthesis of kinase inhibitors. Its well-defined regiochemical reactivity enables a reliable and modular approach to complex trisubstituted pyridine scaffolds. By mastering core synthetic methodologies like the Suzuki-Miyaura and Sonogashira couplings, followed by functionalization via Buchwald-Hartwig amination or other substitutions, drug discovery teams can efficiently explore vast chemical space to identify novel and potent therapeutic candidates.

References

Application Notes & Protocols: 2,5-Dichloro-4-iodopyridine in the Strategic Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,5-dichloro-4-iodopyridine. We delve into the core principles of its reactivity, focusing on the strategic, regioselective functionalization enabled by the differential reactivity of its halogen substituents. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, are presented alongside mechanistic insights and troubleshooting advice. The objective is to equip scientists with the knowledge to leverage this versatile building block for the efficient and controlled synthesis of complex, multi-substituted pyridine scaffolds, which are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[1][2]

The Strategic Advantage of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of highly substituted, unsymmetrical pyridines, however, remains a significant challenge.[3] this compound emerges as a powerful building block precisely because it offers a logical and predictable solution to this challenge.

Its utility is rooted in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength varies significantly, leading to a clear reactivity hierarchy: I > Br > Cl .[4]

  • C4-Iodo Group: The carbon-iodine bond is the weakest and thus the most reactive site for oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the C4 position under relatively mild conditions.[1]

  • C2/C5-Chloro Groups: The carbon-chlorine bonds are considerably stronger and require more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems) to react.

This reactivity differential is not a limitation but a strategic advantage, enabling a stepwise, regioselective approach to synthesizing 2,4,5-trisubstituted pyridines.

G cluster_0 Reactivity Hierarchy cluster_1 Synthetic Strategy I C-I (Most Reactive) Br C-Br I->Br > Cl C-Cl (Least Reactive) Br->Cl > Start This compound Intermediate 4-Substituted-2,5-dichloropyridine Start->Intermediate Step 1: Mild Coupling (e.g., Suzuki, Sonogashira) @ C4-I position Final 2,4,5-Trisubstituted Pyridine Intermediate->Final Step 2: Forcing Conditions (e.g., Buchwald-Hartwig, Suzuki) @ C2/C5-Cl positions

Caption: Logical workflow for the sequential functionalization of this compound.

Application Protocol: Suzuki-Miyaura Coupling at the C4 Position

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C4 position of the pyridine ring.[1][5]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst that is effective for C-I bond activation.

  • Base: An aqueous base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the key transmetalation step in the catalytic cycle.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often employed. The organic solvent solubilizes the pyridine substrate and catalyst, while the aqueous phase dissolves the inorganic base. This phase-transfer environment facilitates the interaction of all components.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often reducing reaction times from hours to minutes compared to conventional heating.[1]

Detailed Experimental Protocol: Synthesis of 2,5-dichloro-4-(4-methoxyphenyl)pyridine
  • Reaction Setup:

    • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (275.9 mg, 1.0 mmol, 1.0 equiv).

    • Add 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (K₂CO₃) (414.6 mg, 3.0 mmol, 3.0 equiv).

    • Finally, add the palladium catalyst, Pd(PPh₃)₄ (57.8 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition:

    • Add 4 mL of 1,4-dioxane and 2 mL of deionized water to the vial.

  • Reaction Execution:

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor and heat the mixture to 100°C for 20 minutes with vigorous stirring.

    • Monitor reaction completion by TLC or LC-MS by taking a small aliquot from the organic layer.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Suzuki-Miyaura Coupling Examples
Boronic Acid DerivativeProductTypical Yield (%)Reference
Phenylboronic acid2,5-Dichloro-4-phenylpyridine92[1]
4-Methoxyphenylboronic acid2,5-Dichloro-4-(4-methoxyphenyl)pyridine77[1]
Thiophene-2-boronic acid2,5-Dichloro-4-(thiophen-2-yl)pyridine~85N/A

Note: Yields are representative and can vary based on specific reaction conditions and scale.

G start Reactants (Pyridine, Boronic Acid, Base, Catalyst) setup Combine in Microwave Vial Add Dioxane/Water start->setup react Microwave Irradiation 100 °C, 20 min setup->react workup Aqueous Workup (EtOAc, Water, Brine) react->workup purify Column Chromatography workup->purify product Pure 4-Aryl-2,5-dichloropyridine purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Protocol: Sonogashira Coupling at the C4 Position

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, enabling the introduction of alkynyl functionalities.[6][7] These alkyne groups are not only valuable final substituents but also serve as versatile handles for further transformations, such as click chemistry or reductions.

Causality Behind Experimental Choices:

  • Dual Catalyst System: This reaction classically employs a dual-catalyst system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for activating the alkyne.[7]

  • Copper's Role: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium center, which is a key step that is often rate-limiting in copper-free variants.[8]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPEA), serves two purposes: it acts as the solvent and neutralizes the HI generated during the reaction, driving the equilibrium forward.

Detailed Experimental Protocol: Synthesis of 2,5-dichloro-4-(phenylethynyl)pyridine
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (275.9 mg, 1.0 mmol, 1.0 equiv).

    • Add dichlorobis(triphenylphosphine)palladium(II), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol, 3 mol%).

    • Add copper(I) iodide (CuI) (5.7 mg, 0.03 mmol, 3 mol%).

  • Solvent and Reagent Addition:

    • Add 5 mL of anhydrous, degassed tetrahydrofuran (THF).

    • Add 2 mL of anhydrous, degassed triethylamine (NEt₃).

    • Add phenylacetylene (122.6 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite to remove the precipitated salts and catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-alkynylpyridine.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_iodide Cu(I)I cu_iodide->cu_acetylide Deprotonation aryl_halide Ar-I alkyne H-C≡CR base Base

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Advanced Strategy: Sequential Functionalization

The true power of this compound is realized in multi-step, sequential syntheses. After the C4 position is functionalized under mild conditions, the less reactive C2 and C5 chloro-substituents become targets for a second, distinct transformation under more forcing conditions. This allows for the controlled installation of up to three different substituents onto the pyridine core.

A common second step is the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds.[9] This reaction typically requires a specialized catalyst system with sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu) to activate the less reactive C-Cl bond.[10][11]

Conceptual Protocol: Buchwald-Hartwig Amination at a C-Cl Position
  • Substrate: 4-Aryl-2,5-dichloropyridine (from Step 1).

  • Amine: Primary or secondary amine (1.2-1.5 equiv).

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a biaryl phosphine ligand (e.g., XPhos).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous, high-boiling point solvent like toluene or dioxane.

  • Conditions: Elevated temperatures (e.g., 100-120 °C) are typically required to activate the C-Cl bond.

By carefully controlling the stoichiometry and conditions, it is often possible to achieve selective mono-amination at either the C2 or C5 position, followed by a potential third coupling if desired.

Troubleshooting & Key Considerations

  • Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. It is critical to use anhydrous, deoxygenated solvents and maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction.[4]

  • Homocoupling Side Reactions: In Sonogashira couplings, oxidative homocoupling of the terminal alkyne (Glaser coupling) can be a competing side reaction.[12] Ensuring strictly anaerobic conditions and using the copper(I) co-catalyst can minimize this.

  • Dehalogenation: Under certain conditions, particularly with prolonged heating or in the presence of protic sources, reductive dehalogenation (replacement of a halogen with hydrogen) can occur. Monitoring the reaction closely to avoid excessive heating times is recommended.[4]

Conclusion

This compound is a uniquely versatile and strategically valuable building block for the synthesis of complex substituted pyridines. Its well-defined hierarchy of halogen reactivity allows for a predictable and sequential approach to molecular construction. By mastering the application of regioselective cross-coupling reactions, researchers can efficiently access novel chemical matter, accelerating discovery programs in medicinal chemistry, materials science, and beyond.

References

Application Notes and Protocols for the Use of 2,5-Dichloro-4-iodopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,5-dichloro-4-iodopyridine as a versatile building block in modern pharmaceutical synthesis. We delve into the core principles governing its reactivity, providing a rationale for its utility in constructing complex molecular architectures. This document details robust, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By leveraging the differential reactivity of its halogen substituents, this compound offers a platform for the regioselective synthesis of polysubstituted pyridines, a scaffold of paramount importance in numerous therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Advantage of this compound

The pyridine motif is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs where it often serves as a critical pharmacophore for target engagement. The precise functionalization of the pyridine ring is therefore a central challenge in drug discovery. This compound (CAS 796851-03-1) is a strategically designed heterocyclic intermediate that offers a powerful solution to this challenge.[1][2]

Its utility is rooted in the differential reactivity of its three halogen atoms. The carbon-iodine (C-I) bond at the 4-position is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine (C-Cl) bonds at the 2- and 5-positions.[3][4] This reactivity hierarchy (I >> Cl) is the cornerstone of its application, enabling a modular and sequential approach to the synthesis of highly decorated pyridine derivatives.

This deliberate design allows chemists to perform selective cross-coupling at the C4-iodo position under mild conditions, while leaving the two chloro-substituents intact for subsequent, more forcing transformations or nucleophilic aromatic substitution (SNAr) reactions. This step-wise functionalization is invaluable for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.

Core Reactivity and Mechanistic Considerations

The synthetic power of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. Understanding the underlying principles of these transformations is crucial for optimizing reaction conditions and troubleshooting.

The Principle of Regioselective Functionalization

The order of reactivity for halogens in palladium-catalyzed cross-coupling is a well-established principle: I > Br > OTf > Cl.[3] This differential reactivity allows for a predictable and controlled sequence of bond-forming events. The initial, milder reaction will exclusively target the C-I bond, followed by potential reactions at the C-Cl bonds under more vigorous conditions.

G cluster_0 Sequential Functionalization Workflow start This compound step1 Mild Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 Reacts at C4-Iodo position intermediate 4-Substituted-2,5-dichloropyridine step1->intermediate step2 Forcing Pd-Catalyzed Cross-Coupling or SNAr (e.g., Buchwald-Hartwig, Amination) intermediate->step2 Reacts at C2/C5-Chloro positions product 2,4,5-Trisubstituted Pyridine step2->product

Caption: Sequential functionalization workflow for this compound.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology. The 2,4,5-trisubstituted pyridine scaffold is a common core structure in many potent and selective kinase inhibitors.[5][6] this compound serves as an ideal starting material for accessing such compounds. For instance, the C4-position can be functionalized with an aryl group that occupies the ATP-binding pocket's hinge-binding region, while the C2 and C5 positions can be modified to project vectors into solvent-exposed regions or other pockets to enhance potency and selectivity.

G Kinase Kinase ATP-Binding Pocket Inhibitor C2-Substituent Pyridine Core C4-Aryl Group C5-Substituent Inhibitor:f2->Kinase Hinge Binding Inhibitor:f0->Kinase Selectivity Pocket Inhibitor:f3->Kinase Solvent Front

Caption: Simplified representation of a kinase inhibitor binding mode.

Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is fundamental for synthesizing 4-aryl-2,5-dichloropyridines, key precursors for numerous therapeutic agents.[7][8][9]

Reaction Scheme: this compound + Arylboronic Acid → 4-Aryl-2,5-dichloropyridine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,5-dichloropyridine.[3]

Causality and Troubleshooting:

  • Why Pd(PPh₃)₄? It is a reliable, commercially available Pd(0) source suitable for a wide range of Suzuki couplings. For more challenging substrates, consider more advanced catalyst systems with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the rate-limiting oxidative addition step.[3]

  • Why a base? The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. K₂CO₃ is a good general-purpose base; stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids.[3]

  • No Reaction? Ensure reagents and solvents are anhydrous and oxygen-free. Catalyst deactivation is a common failure mode. Check the quality of the boronic acid, as they can degrade upon storage.

Boronic Acid DerivativeProductRepresentative Yield (%)
Phenylboronic acid2,5-Dichloro-4-phenylpyridine90-95
4-Methoxyphenylboronic acid2,5-Dichloro-4-(4-methoxyphenyl)pyridine88-94
3-Pyridylboronic acid2,5-Dichloro-4-(pyridin-3-yl)pyridine80-88

Note: Yields are illustrative and based on analogous systems.[7][10]

Protocol 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 4-alkynyl-2,5-dichloropyridines.[11][12] These products are versatile intermediates, as the alkyne moiety can undergo further transformations.

Reaction Scheme: this compound + Terminal Alkyne → 4-Alkynyl-2,5-dichloropyridine

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-4 mol%)

  • Copper(I) Iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, also serves as solvent or co-solvent with THF/DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the amine base via syringe.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor progress by TLC or LC-MS.

  • Upon completion (typically 1-8 hours), filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.[13]

Causality and Troubleshooting:

  • Why a Copper Co-catalyst? The copper(I) species reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[11]

  • Homocoupling (Glaser coupling) of the alkyne is observed? This common side reaction is promoted by oxygen.[14] Ensure the reaction is rigorously deoxygenated. Running the reaction at lower temperatures or using a copper-free protocol can also mitigate this issue.

  • Why an amine base? The amine serves to neutralize the HI generated during the catalytic cycle and facilitates the deprotonation of the terminal alkyne.[12]

Protocol 3: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[15] While the initial functionalization occurs at the iodo-position, this protocol is typically applied to the resulting 4-substituted-2,5-dichloropyridine intermediate to introduce amine functionalities at the less reactive chloro positions, often requiring more forcing conditions.

Reaction Scheme (Example on C2-position): 4-Aryl-2,5-dichloropyridine + Amine → 2-Amino-4-aryl-5-chloropyridine

Materials:

  • 4-Aryl-2,5-dichloropyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or a pre-catalyst like G3-XPhos.

  • A bulky biaryl phosphine ligand (e.g., XPhos, RuPhos) (4-8 mol%)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a rigorous inert atmosphere, charge an oven-dried reaction tube with the palladium source, ligand, and base.[16]

  • Add the 4-aryl-2,5-dichloropyridine substrate.

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Upon completion (typically 4-24 hours), cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Causality and Troubleshooting:

  • Why bulky biaryl phosphine ligands? These ligands are crucial for the Buchwald-Hartwig amination of aryl chlorides.[17][18] They promote the rate-limiting oxidative addition to the C-Cl bond and facilitate the final reductive elimination step to form the C-N bond.[15]

  • Why a strong base? A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[15][17]

  • Regioselectivity between C2 and C5? The electronic and steric environment of the C2 and C5 positions will dictate selectivity. Generally, the C2 position in pyridines is more electrophilic and may react preferentially.[9][19] Careful optimization of the catalyst system and reaction conditions can be used to control this selectivity.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its predictable, regioselective reactivity in palladium-catalyzed cross-coupling reactions provides an efficient and modular pathway for the synthesis of complex, polysubstituted pyridine derivatives. The protocols and insights provided herein offer a solid foundation for researchers to harness the synthetic potential of this intermediate in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for 2,5-Dichloro-4-iodopyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-4-iodopyridine, a trifunctional heterocyclic building block with significant potential for applications in materials science. While direct reports of its use are emerging, its structural features—specifically the differential reactivity of its three halogen substituents—position it as a versatile precursor for the synthesis of advanced functional materials. This document outlines the core reactivity principles, potential applications in organic electronics, polymer science, and porous materials, and provides detailed, field-proven protocols for its sequential functionalization via cross-coupling reactions. The content herein is designed to empower researchers, chemists, and materials scientists to explore the untapped potential of this strategic molecular scaffold.

Introduction: The Strategic Value of this compound

This compound is a halogenated pyridine derivative that offers a unique platform for molecular engineering. The key to its utility lies in the distinct reactivity of its carbon-halogen bonds under palladium-catalyzed cross-coupling conditions. The carbon-iodine (C-I) bond at the C4 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine (C-Cl) bonds at the C2 and C5 positions. This reactivity gradient (I >> Cl) allows for a predictable and stepwise functionalization of the pyridine core, enabling the synthesis of precisely substituted, non-symmetrical pyridine derivatives.[1][2]

Such tailored molecules are the cornerstone of modern materials science, where precise control over molecular architecture dictates the electronic, optical, and physical properties of the final material. Pyridine-containing compounds are integral to a range of advanced materials due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport and provide specific coordination sites.[3][4] This guide will demonstrate how this compound can serve as a powerful entry point for creating novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), conductive polymers, and metal-organic frameworks (MOFs).

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 796851-03-1
Molecular Formula C₅H₂Cl₂IN
Molecular Weight 273.89 g/mol
Appearance Solid
Storage 2-8°C, protect from light, inert atmosphere

Core Reactivity: A Platform for Sequential Functionalization

The primary synthetic advantage of this compound is the ability to perform sequential cross-coupling reactions. The C4-iodide is the most reactive site, followed by the C2- and C5-chlorides, although the relative reactivity of the two C-Cl bonds can be influenced by steric and electronic factors of the newly introduced group at C4.[5][6] This allows for the introduction of up to three different functional groups onto the pyridine ring in a controlled manner.

The most common and robust methods for achieving this are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.[7][8][9]

G A This compound B Step 1: Selective Coupling at C4 (e.g., Suzuki, Sonogashira) Conditions: Mild Pd Catalyst, Base A->B R-M C 4-Substituted-2,5-dichloropyridine B->C D Step 2: Coupling at C2 or C5 (e.g., Suzuki, Buchwald-Hartwig) Conditions: More Forcing Conditions C->D R'-M' E 2,4-Disubstituted-5-chloropyridine or 4,5-Disubstituted-2-chloropyridine D->E F Step 3: Final Coupling Conditions: Harsh Conditions E->F R''-M'' G 2,4,5-Trisubstituted Pyridine (Fully Functionalized) F->G

Caption: Sequential functionalization strategy for this compound.

Potential Applications in Materials Science

While specific examples utilizing this compound are not yet prevalent in the literature, its potential can be inferred from the well-established roles of functionalized pyridines in various material classes.

Organic Electronics (OLEDs & OPVs)

The electron-deficient nature of the pyridine ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) in OLEDs and as acceptor components in OPVs.[4][10] By using this compound as a scaffold, one can synthesize novel π-conjugated systems with tailored HOMO/LUMO energy levels.

  • For OLEDs: A Suzuki coupling could be used to attach hole-transporting moieties (like carbazole or triphenylamine) at the C4 position and electron-transporting moieties (like triazines or benzimidazoles) at the C2/C5 positions, creating a single molecule with bipolar charge-transport properties.[11]

  • For OPVs: Polymerization of a difunctionalized derivative of this compound could lead to novel acceptor polymers for bulk heterojunction solar cells.[12][13]

Conductive and Functional Polymers

Dihaloaromatic compounds are common monomers for step-growth polymerization reactions like Yamamoto or Suzuki polycondensation, which yield π-conjugated polymers. After an initial selective coupling at the C4-iodo position, the resulting 2,5-dichloropyridine derivative can be used as an A-A type monomer. Subsequent polymerization with a B-B type diboronic ester would yield a fully conjugated polymer with functional side chains. These polymers could have applications in sensors, printed electronics, and battery materials.[14]

G Monomer Derivative of This compound (e.g., 4-Alkyl-2,5-dichloropyridine) Polymer [-Ar-Ar'-]n (Conjugated Polymer) Monomer->Polymer Pd Catalyst, Base Bisboronic Ar'-(B(OR)₂)₂ Bisboronic->Polymer

Caption: Hypothetical polymerization via Suzuki polycondensation.

Metal-Organic Frameworks (MOFs) and Porous Materials

Pyridine-based ligands are widely used in the construction of MOFs due to the coordinating ability of the pyridine nitrogen.[15][16] this compound can be elaborated into multifunctional linkers. For example, Sonogashira coupling at the C4 position with an ethynyl-functionalized benzoic acid, followed by Suzuki coupling at the C2 and C5 positions with boronic acid-functionalized linkers, would create a rigid, tripodal ligand. Such linkers can lead to MOFs with unique network topologies, high porosity, and potential applications in gas storage, separation, and heterogeneous catalysis.[17][18]

Liquid Crystals

The rigid core structure of substituted pyridines is a common motif in liquid crystalline materials (mesogens).[19][20][21] The linear or bent shapes that can be achieved through selective functionalization of the this compound core could be exploited to design new calamitic (rod-like) or bent-core liquid crystals.[22][23]

Experimental Protocols

The following protocols are adapted from established procedures for the highly similar 2,6-dichloro-4-iodopyridine and are expected to be directly applicable to this compound with minimal optimization.[1][2][24]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the selective coupling of an arylboronic acid at the C4-iodo position, leaving the C-Cl bonds intact.

Objective: To synthesize a 4-aryl-2,5-dichloropyridine derivative.

Materials:

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
This compound274 mg (1.0 mmol, 1.0 eq)Starting Material
Arylboronic Acid1.1 - 1.2 mmol (1.1 - 1.2 eq)Coupling Partner
Pd(PPh₃)₄35 mg (0.03 mmol, 3 mol%)Catalyst
K₂CO₃ or Cs₂CO₃2.0 mmol (2.0 eq)Base
1,4-Dioxane or Toluene8 mLSolvent
Water2 mLCo-solvent
Schlenk flask, condenser1 setReaction Vessel
Inert atmosphere (N₂ or Ar)To prevent catalyst oxidation

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the Pd(PPh₃)₄ catalyst (3 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Selective Sonogashira Coupling at the C4-Position

This protocol details the coupling of a terminal alkyne at the C4-iodo position.

Objective: To synthesize a 4-alkynyl-2,5-dichloropyridine derivative.

Materials:

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
This compound274 mg (1.0 mmol, 1.0 eq)Starting Material
Terminal Alkyne1.2 mmol (1.2 eq)Coupling Partner
Pd(PPh₃)₂Cl₂14 mg (0.02 mmol, 2 mol%)Catalyst
Copper(I) Iodide (CuI)4 mg (0.02 mmol, 2 mol%)Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)3.0 mmol (3.0 eq)Base and Solvent
Anhydrous THF or DMF5 mLSolvent (optional)
Schlenk flask1Reaction Vessel
Inert atmosphere (N₂ or Ar)To prevent catalyst oxidation

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) followed by the terminal alkyne (1.2 eq) and the amine base (e.g., TEA, 3 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The reaction is often exothermic. Monitor progress by TLC or GC-MS. The reaction is typically complete in 1-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove precipitated salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[25][26]

Protocol 3: Buchwald-Hartwig Amination at a C-Cl Position

This protocol is for the functionalization of a remaining C-Cl bond after the C4-position has been modified. It generally requires more forcing conditions.

Objective: To introduce a nitrogen nucleophile at C2 or C5 of a 4-substituted-2,5-dichloropyridine.

Materials:

Reagent/MaterialQuantity (for 1 mmol scale)Purpose
4-Substituted-2,5-dichloropyridine1.0 mmol (1.0 eq)Starting Material
Amine (Primary or Secondary)1.2 mmol (1.2 eq)Nucleophile
Pd₂(dba)₃ or Pd(OAc)₂0.02 mmol (2 mol% Pd)Catalyst Precursor
XPhos, SPhos, or RuPhos0.04-0.08 mmol (4-8 mol%)Ligand
NaOtBu or K₃PO₄1.4 mmol (1.4 eq)Base
Anhydrous Toluene or Dioxane5 mLSolvent
Microwave vial or sealed tube1Reaction Vessel
Inert atmosphere (N₂ or Ar)To prevent catalyst oxidation

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry microwave vial or sealed tube.

  • Reagent Addition: Add the 4-substituted-2,5-dichloropyridine, the amine, and the anhydrous solvent.

  • Reaction: Seal the vessel and heat to 100-120 °C with stirring. Microwave heating can often accelerate the reaction. Monitor progress by LC-MS.

  • Work-up: Cool to room temperature, dilute with an organic solvent, and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[7][27][28][29][30]

Conclusion and Future Outlook

This compound represents a highly valuable, yet underexplored, building block for materials science. Its predictable regioselectivity in cross-coupling reactions provides a clear and efficient pathway for the synthesis of complex, non-symmetrical pyridine derivatives. The protocols and potential applications outlined in this guide serve as a foundational resource for researchers aiming to design and synthesize the next generation of functional organic materials. By leveraging the principles of sequential functionalization, it is anticipated that novel compounds derived from this scaffold will find significant applications in organic electronics, polymer chemistry, and the development of advanced porous materials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers encountering low yields in the Suzuki coupling of 2,5-Dichloro-4-iodopyridine. We will explore common pitfalls and provide scientifically-grounded solutions to optimize your reaction.

Troubleshooting Guide: Low Yield

Low yields in the Suzuki coupling of this compound are a frequent challenge. The electronic properties and steric hindrance of this substrate can lead to several complications. This guide will address the most common issues in a question-and-answer format.

Question 1: My reaction is showing low conversion of the this compound starting material. What are the likely causes and how can I fix it?

Low conversion often points to issues with the catalytic cycle, specifically the oxidative addition step or catalyst deactivation. The C-I bond in this compound is the most reactive site for oxidative addition. However, the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring can influence the reactivity of the aryl halide.

Potential Causes and Solutions:

  • Inefficient Oxidative Addition: The choice of palladium catalyst and ligand is critical. If the palladium(0) species is not efficiently inserting into the C-I bond, the reaction will stall.

    • Solution: Screen different palladium sources and ligands. While Pd(PPh₃)₄ is a common starting point, more electron-rich and sterically bulky phosphine ligands can promote oxidative addition. For instance, ligands like SPhos, XPhos, or RuPhos have shown success with challenging substrates.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Additionally, impurities in the reagents or solvent can poison the catalyst.

    • Solution:

      • Ligand Selection: Employ bulky ligands that shield the palladium center and prevent unwanted coordination with the pyridine nitrogen.

      • Reagent Purity: Ensure all reagents, especially the boronic acid and base, are of high purity. Use anhydrous solvents, as water can interfere with the reaction. Degassing the reaction mixture is crucial to remove oxygen, which can lead to catalyst oxidation.

Experimental Protocol: Catalyst and Ligand Screening

  • Set up a parallel reaction array in small vials.

  • To each vial, add this compound (1 equiv), your boronic acid partner (1.2 equiv), and a chosen base (e.g., K₂CO₃, 2 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the specific ligand (e.g., SPhos, 4 mol%) to each respective vial.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

Catalyst/Ligand CombinationTypical Loading (mol%)Rationale
Pd(PPh₃)₄2-5Common starting point, but may be less effective for this substrate.
Pd₂(dba)₃ / SPhos1-2 / 2-4Bulky, electron-rich ligand that promotes oxidative addition and stabilizes the catalyst.
Pd₂(dba)₃ / XPhos1-2 / 2-4Another highly active Buchwald ligand suitable for challenging couplings.
Pd(OAc)₂ / RuPhos1-2 / 2-4Often effective for heteroaryl couplings.
Question 2: I am observing significant amounts of a homocoupling byproduct of my boronic acid. What is causing this and how can I minimize it?

The formation of a boronic acid homocoupling byproduct (Ar-Ar) is a common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen and can be exacerbated by certain bases and reaction conditions.

Potential Causes and Solutions:

  • Oxygen Contamination: Residual oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.

    • Solution: Rigorous degassing of the solvent and reaction vessel is essential. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period.

  • Base-Mediated Decomposition: Some bases can promote the decomposition of the boronic acid, leading to homocoupling.

    • Solution: Screen different bases. While strong inorganic bases like K₂CO₃ and Cs₂CO₃ are common, milder bases like K₃PO₄ or organic bases such as triethylamine (NEt₃) might be more suitable to minimize this side reaction.

Experimental Protocol: Degassing and Base Screening

  • Degassing:

    • Freeze-Pump-Thaw (for lower boiling point solvents): Freeze the solvent in the reaction flask using liquid nitrogen. Evacuate the flask under high vacuum and then thaw. Repeat this cycle three times.

    • Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 30 minutes prior to use.

  • Base Screening: Set up parallel reactions as described previously, but use different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃) while keeping the catalyst, ligand, and solvent constant.

BaseStrengthCommon Use
K₂CO₃StrongWidely used, but can promote side reactions.
Cs₂CO₃StrongOften improves yields with hindered substrates.
K₃PO₄ModerateCan be a good alternative to minimize boronic acid decomposition.
NaHCO₃WeakMilder conditions, may require higher temperatures.
Question 3: My desired product is forming, but I am also seeing evidence of reaction at the chloro- positions. How can I improve the selectivity for the iodo- position?

The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, the reaction should be highly selective for the C-I bond. If you are observing reactivity at the C-Cl positions, it suggests that the reaction conditions are too harsh or that a highly active catalyst is promoting the less favorable oxidative addition.

Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond insertion.

    • Solution: Lower the reaction temperature. It is often beneficial to start at a lower temperature (e.g., 60-70 °C) and slowly increase it if the reaction is sluggish.

  • Overly Active Catalyst System: A highly reactive catalyst/ligand combination might not be necessary and could be detrimental to selectivity.

    • Solution: If you are using a very active system (e.g., with a highly electron-rich Buchwald ligand), consider switching to a less reactive one, such as Pd(PPh₃)₄, which often provides good selectivity for C-I over C-Cl bonds.

Troubleshooting Workflow

G start Low Yield with this compound conversion Low Conversion of Starting Material? start->conversion homocoupling Significant Boronic Acid Homocoupling? conversion->homocoupling No solution1 Screen Catalysts and Ligands (e.g., SPhos, XPhos) conversion->solution1 Yes solution2 Ensure Rigorous Degassing and High Purity Reagents conversion->solution2 Yes selectivity Poor Selectivity (Reaction at C-Cl)? homocoupling->selectivity No homocoupling->solution2 Yes solution3 Screen Different Bases (e.g., K3PO4) homocoupling->solution3 Yes solution4 Lower Reaction Temperature selectivity->solution4 Yes solution5 Use a Less Reactive Catalyst System (e.g., Pd(PPh3)4) selectivity->solution5 Yes

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' ArX Ar-X = this compound ArB Ar'-B(OR)2 = Boronic Acid Partner ArAr Ar-Ar' = Coupled Product

Caption: The Suzuki-Miyaura catalytic cycle.

Q2: Why is degassing the reaction mixture so important?

Oxygen can act as an oxidant, converting the active Pd(0) catalyst to inactive Pd(II) species, thereby halting the catalytic cycle. It can also promote the unwanted homocoupling of the boronic acid reagent.

Q3: Can I use a boronate ester instead of a boronic acid?

Yes, boronate esters (e.g., pinacol boronate esters) are often more stable, less prone to decomposition, and can provide better yields and reproducibility in some cases. They are particularly useful for challenging substrates.

Q4: What are some common solvent systems for this type of reaction?

A mixture of an organic solvent and water is typically used. Common choices include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Technical Support Center: Optimizing Sonogash-ira Reaction Conditions for 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with Sonogashira cross-coupling reactions, specifically focusing on the challenging substrate, 2,5-Dichloro-4-iodopyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful C-C bond-forming reaction.

Introduction to the Challenge: The Sonogashira Coupling of this compound

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] However, the unique electronic and steric properties of this compound present specific challenges that require careful optimization of reaction conditions.

The primary challenge lies in the chemoselectivity of the reaction. The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl.[1][2] This inherent difference in reactivity allows for the selective coupling at the C4-iodo position while leaving the C2 and C5-chloro positions intact. However, achieving this selectivity with high yield and minimal side products requires a nuanced understanding of the reaction mechanism and the interplay of various reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound failing or giving low yields?

A1: Complete failure or low yields in this reaction can often be traced back to a few critical factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh, active catalyst. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction to the active Pd(0) species.[5]

  • Reagent Purity: Impurities in your starting materials, particularly the alkyne or the aryl halide, can poison the catalyst. Ensure both are of high purity.

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed variant, is sensitive to oxygen. Oxygen can lead to the undesirable oxidative homocoupling of the alkyne, known as the Glaser coupling.[5][6] It is crucial to thoroughly degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen.[5]

  • Copper(I) Source: If you are using a copper co-catalyst, ensure your CuI is fresh. Copper(I) iodide can degrade over time.

Q2: I'm observing significant homocoupling of my alkyne (Glaser product). How can I minimize this side reaction?

A2: The formation of alkyne dimers is a common side reaction, particularly when using a copper co-catalyst.[1] Here are several strategies to mitigate this issue:

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes Glaser coupling. Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas is paramount.

  • Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. While this may require more active palladium catalysts, specialized ligands, and potentially higher temperatures, it completely eliminates the primary pathway for Glaser coupling.[7][8][9][10][11]

  • Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: Which palladium catalyst and ligand combination is best for this substrate?

A3: The choice of catalyst and ligand is critical for success.

  • For Standard Conditions (with Copper): Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts and are often effective.[2]

  • For Challenging Substrates & Copper-Free Systems: For less reactive starting materials or to improve reaction rates, consider using more electron-rich and bulky phosphine ligands.[5] Buchwald-type ligands, for instance, can enhance the rate of oxidative addition, which is often the rate-limiting step.[12] N-heterocyclic carbene (NHC) palladium complexes have also proven to be highly effective, particularly for copper-free reactions.[2]

Q4: How do I choose the right base and solvent?

A4: The base and solvent play a crucial role in the reaction's success.[13][14]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX produced during the reaction and to deprotonate the terminal alkyne.[5] For more challenging couplings, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be beneficial.[10][12]

  • Solvent: The solvent must dissolve all reaction components.[14] While the amine base can sometimes serve as the solvent, co-solvents like THF, DMF, or toluene are common.[5] Be aware that DMF can sometimes inhibit the reaction.[14] For copper-free systems, polar aprotic solvents like DMF or NMP are often used.[12] Recent advancements have also shown success with reactions in greener solvents like water.[9][15]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Sonogashira coupling of this compound.

Problem 1: No Reaction or Very Low Conversion
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).The catalytic cycle relies on an active Pd(0) species.[1]
Poor Reagent Quality Purify the aryl halide and alkyne. Use a fresh bottle of CuI.Impurities can act as catalyst poisons.
Insufficiently Inert Atmosphere Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period). Maintain a positive pressure of inert gas.Oxygen deactivates the catalyst and promotes unwanted side reactions.[5]
Inappropriate Temperature Gradually increase the reaction temperature. While many Sonogashira reactions proceed at room temperature, less reactive substrates may require heating (e.g., 60-80 °C).[12]Higher temperatures can overcome the activation energy barrier for the oxidative addition step.[16]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step
Glaser Homocoupling Product (Alkyne Dimer) Presence of oxygen. High concentration of copper acetylide.Implement strict anaerobic conditions. Consider a copper-free protocol.[7][11] Add the alkyne slowly to the reaction mixture.
Dehalogenation of Starting Material Catalyst deactivation pathway. Presence of reducing agents.Ensure high purity of all reagents and solvents.
Reaction at Chloro- positions High reaction temperature or overly active catalyst system.Carefully control the reaction temperature. Screen different catalyst/ligand combinations to find one with the desired selectivity.
Problem 3: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step Rationale
Catalyst Decomposition Add a fresh portion of the palladium catalyst.Prolonged reaction times or high temperatures can lead to catalyst degradation.
Insufficient Base Add an additional equivalent of the base.The reaction generates HX, which must be neutralized for the catalytic cycle to continue.
Product Inhibition Dilute the reaction mixture with more solvent.In some cases, the product can coordinate to the palladium center and inhibit catalysis.

Experimental Protocols & Visualizations

Standard Copper-Catalyzed Sonogashira Protocol
  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[4]

Copper-Free Sonogashira Protocol
  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed Pd-NHC complex, 0.01-0.05 equiv).

  • Add a degassed solvent (e.g., DMF or NMP) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions) and monitor by TLC or GC-MS.

  • Work-up and purification are similar to the copper-catalyzed protocol.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)-Alkyne CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0)L2 Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-Alkyne Cu-C≡CR Alkyne_Coordination->Cu-Alkyne Base Cu-Alkyne->Transmetalation Base Base Alkyne R-C≡C-H Alkyne->Alkyne_Coordination caption Figure 1: The dual catalytic cycles of the Sonogashira reaction.

Caption: Figure 1: The dual catalytic cycles of the Sonogashira reaction.

Troubleshooting Decision Tree

Troubleshooting_Sonogashira Start Reaction Issue? No_Reaction No/Low Conversion Start->No_Reaction Side_Products Major Side Products Start->Side_Products Catalyst Check Catalyst Activity (Fresh? Correct type?) No_Reaction->Catalyst Glaser Glaser Homocoupling? Side_Products->Glaser Dehalogenation Dehalogenation? Side_Products->Dehalogenation Other Other Impurities? Side_Products->Other Inertness Improve Inert Atmosphere (Degas thoroughly) Catalyst->Inertness Temp Increase Temperature Inertness->Temp Base_Solvent Re-evaluate Base/Solvent (Stronger base? Different solvent?) Temp->Base_Solvent Optimize_Conditions Optimize T°, Time, Loadings Base_Solvent->Optimize_Conditions Cu_Free Switch to Copper-Free Protocol Glaser->Cu_Free Purify Purify Starting Materials Dehalogenation->Purify Other->Purify caption Figure 2: A decision tree for troubleshooting common issues.

Caption: Figure 2: A decision tree for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Common Byproducts in Cross-Coupling Reactions of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5-Dichloro-4-iodopyridine. This versatile heterocyclic building block is invaluable for introducing a substituted pyridine scaffold into complex molecules. However, its polyhalogenated nature presents unique challenges in controlling selectivity and minimizing byproduct formation during cross-coupling reactions.

This guide provides in-depth, field-proven insights into the common issues encountered, their mechanistic origins, and robust troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy. The established trend is C-I > C-Br > C-OTf > C-Cl.[1] Therefore, the carbon-iodine bond at the C4 position is significantly more reactive and will undergo oxidative addition with the palladium(0) catalyst preferentially, allowing for selective functionalization at this site under controlled conditions.[2][3]

Q2: What are the most common byproducts I should anticipate in my reaction?

When performing cross-coupling reactions on this substrate, the three most frequently observed byproducts are:

  • Hydrodehalogenation Product: Formation of 2,5-Dichloropyridine, where the iodine atom is replaced by hydrogen.

  • Homocoupling of the Coupling Partner: Dimerization of your nucleophile, such as a boronic acid (in Suzuki coupling) or a terminal alkyne (in Sonogashira coupling).[4][5]

  • Di-substituted Product: Reaction at one of the less reactive C-Cl positions in addition to the desired C-I coupling, leading to a loss of selectivity.

Q3: How can I best analyze my reaction mixture to identify these byproducts?

A combination of analytical techniques is recommended for a comprehensive understanding of your reaction's outcome.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile components like the starting material, the desired product, and lower molecular weight byproducts such as 2,5-Dichloropyridine.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring the consumption of starting materials and the formation of higher molecular weight products and byproducts, including homocoupled species.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation of the isolated product and byproducts. The aromatic region will clearly distinguish between the desired mono-substituted product and any di-substituted or hydrodehalogenated species by changes in splitting patterns and chemical shifts.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems, explains the underlying chemical mechanisms, and provides actionable solutions to mitigate byproduct formation.

Problem 1: Significant Formation of 2,5-Dichloropyridine (Hydrodehalogenation)

Question: My analysis shows a major byproduct with a mass corresponding to 2,5-Dichloropyridine. What is causing this hydrodehalogenation, and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This occurs when the palladium intermediate, formed after oxidative addition into the C-I bond, acquires a hydride ligand, which then undergoes reductive elimination with the pyridine ring.[6]

Mechanistic Causes & Solutions:

  • Hydride Source: The hydride ligand can originate from various sources in the reaction mixture. Amine bases or alcohol-based solvents are common culprits.[6]

    • Solution: Switch to a non-coordinating inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] If a solvent is the suspected hydride source, ensure it is anhydrous and consider switching to an aprotic solvent like toluene, dioxane, or DMF.[2][7]

  • Slow Transmetalation: If the desired cross-coupling step (transmetalation) is slow, the palladium-halide intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.

    • Solution: Increase the rate of the productive catalytic cycle. Employing more active, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the overall coupling reaction, outcompeting the hydrodehalogenation pathway.[4][8]

Problem 2: Pervasive Homocoupling of the Coupling Partner

Question: My primary impurity is the dimer of my boronic acid (Suzuki) or alkyne (Sonogashira). Why is this happening?

Answer:

Homocoupling is the self-coupling of the nucleophilic partner and is a frustrating, yield-reducing side reaction. The mechanisms are distinct for different coupling types but often share a common cause.

A) Suzuki Reaction (Boronic Acid Homocoupling)

  • Mechanistic Cause: This side reaction is primarily promoted by the presence of dissolved oxygen and/or Pd(II) species. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically promote the homocoupling of two boronic acid molecules.[6][9] Using a Pd(II) precatalyst (like Pd(OAc)₂) without efficient reduction to Pd(0) can also lead to initial homocoupling.[4]

  • Solutions:

    • Rigorous Degassing: The most critical step is to remove dissolved oxygen. Sparge your solvent and reaction mixture with an inert gas (argon or nitrogen) for at least 20-30 minutes. For ultimate oxygen removal, use three freeze-pump-thaw cycles.[10]

    • Catalyst Choice: Use a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass the need for in-situ reduction.[4] If using a Pd(II) source, adding a mild reducing agent can sometimes help suppress homocoupling.[9]

    • Use Boronic Esters: Boronic acids can be unstable. Converting them to more stable esters, like pinacol esters, can prevent decomposition pathways that may contribute to side reactions.[6]

B) Sonogashira Reaction (Alkyne Homocoupling - Glaser Coupling)

  • Mechanistic Cause: The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, can promote the oxidative dimerization of terminal alkynes in the presence of oxygen.[5][11]

  • Solutions:

    • Copper-Free Conditions: Perform the reaction without the copper(I) co-catalyst. This often requires a more active palladium/ligand system and may require slightly higher temperatures, but it directly eliminates the primary mechanism for Glaser coupling.[2]

    • Inert Atmosphere: As with Suzuki coupling, meticulous exclusion of oxygen is paramount. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.

    • Reducing Atmosphere: In some specialized cases, running the reaction under a reducing atmosphere (e.g., nitrogen diluted with hydrogen) has been shown to effectively suppress alkyne homocoupling.[5]

Problem 3: Loss of Selectivity - Formation of Di-substituted Products

Question: I am observing a second coupling product where one of the chlorines has also reacted. How can I improve selectivity for the C-4 iodo position?

Answer:

While the C-I bond is much more reactive, the C-Cl bonds can be functionalized under more forcing conditions. Loss of selectivity occurs when the reaction conditions are harsh enough to activate the C-Cl bond after the initial C-I coupling.

  • Causes & Solutions:

    • High Temperature / Long Reaction Time: Excessive heat or allowing the reaction to run for too long after the starting material is consumed provides the energy and time for the less reactive C-Cl bond to undergo oxidative addition.

      • Solution: Carefully monitor the reaction by TLC or LC-MS. Once the this compound is fully consumed, work up the reaction promptly. Try running the reaction at a lower temperature (e.g., start at 80 °C instead of 110 °C) for a slightly longer time to find a balance that favors mono-substitution.[2]

    • Overly Active Catalyst: A highly reactive catalyst/ligand system might not differentiate sufficiently between the C-I and C-Cl bonds.

      • Solution: If di-substitution is a major issue, consider using a less reactive catalyst system. For example, if you are using a very bulky Buchwald ligand, switching to a more traditional ligand like PPh₃ might provide the desired selectivity, albeit with a potential increase in reaction time.

Problem 4: Stalled Reaction and Catalyst Decomposition

Question: My reaction starts but then stalls, and I see a black precipitate forming. What is happening to my catalyst?

Answer:

The formation of a black precipitate is almost always Palladium black—finely divided, catalytically inactive metallic palladium that has fallen out of the catalytic cycle.

  • Causes & Solutions:

    • Unstable Ligands/Complexes: Some palladium sources, particularly those using ligands like dibenzylideneacetone (dba), can be thermally unstable, leading to the formation of palladium black.[6]

      • Solution: Use more robust and strongly coordinating ligands that stabilize the Pd(0) center throughout the catalytic cycle. Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices for preventing catalyst decomposition and maintaining activity.[4][8][12]

    • Incorrect Stoichiometry or Purity: Impurities in reagents or an incorrect ratio of ligand to palladium can lead to the formation of unstable or inactive palladium species.

      • Solution: Use high-purity reagents and solvents. Ensure the correct ligand-to-metal ratio is used as specified in the literature protocol for your chosen catalyst system.

Visualized Reaction & Byproduct Pathways

The following diagrams illustrate the key decision points and reaction pathways discussed.

Byproduct_Pathways SM Ar-I + Pd(0)L2 (Starting Material) OA Ar-Pd(II)-I (Oxidative Addition Intermediate) SM->OA Oxidative Addition TM Ar-Pd(II)-R (Transmetalation Intermediate) OA->TM Transmetalation (with R-M) Hydro Ar-H (Hydrodehalogenation) OA->Hydro Reductive Elimination Product Ar-R (Desired Product) TM->Product Reductive Elimination Homo R-R (Homocoupling) Hydride [H] Source (e.g., Solvent, Base) Hydride->OA Hydride Abstraction Oxygen O2 / Pd(II) Boronic R-B(OH)2 Oxygen->Boronic Boronic->Homo

Caption: Catalytic cycle showing the main pathway to the desired product and key diversion points leading to hydrodehalogenation and homocoupling byproducts.

Summary Table & Protocols

Quick Reference Troubleshooting Table
Byproduct Observed Common Cause(s) Primary Mitigation Strategy
2,5-Dichloropyridine Hydride source (solvent, base); Slow transmetalationUse anhydrous aprotic solvents and inorganic bases (K₂CO₃, K₃PO₄). Use a more active catalyst/ligand.[2][6]
Homocoupling of Boronic Acid Dissolved oxygen; Use of Pd(II) precatalystsRigorously degas all solvents and reagents. Use a Pd(0) source like Pd(PPh₃)₄.[4][9]
Homocoupling of Alkyne Oxygen and Copper(I) co-catalystExclude oxygen meticulously. Employ copper-free Sonogashira conditions.[5][11]
Di-substituted Pyridine High temperature; Prolonged reaction timeLower the reaction temperature and monitor closely, stopping the reaction upon consumption of starting material.[2]
Palladium Black (Inactive Catalyst) Thermally unstable catalyst/ligand complexUse a robust, stabilizing ligand (e.g., SPhos, XPhos, NHC ligands).[4][6]
Validated Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol emphasizes conditions to minimize common byproducts.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a finely ground inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: In a separate vial or glovebox, prepare the catalyst solution. For a Pd(II) precatalyst, mix Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%) in a small amount of degassed solvent. Add this solution to the main reaction flask. Alternatively, add a Pd(0) catalyst like Pd(PPh₃)₄ (3-5 mol%) directly as a solid under a positive flow of inert gas.[12][13]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Sonogashira Coupling (Copper-Free)

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a suitable ligand if required (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv.) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).[3][13]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring & Work-up: Monitor the reaction until the starting material is consumed. Upon completion, dilute with an organic solvent, filter through a pad of celite to remove amine salts, and concentrate. Purify via aqueous work-up and/or flash chromatography.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dichloro-4-iodopyridine. This guide is designed to provide in-depth troubleshooting for a common and critical issue encountered during cross-coupling reactions involving this substrate: catalyst deactivation. By understanding the root causes and implementing the targeted solutions presented here, you can significantly improve reaction efficiency, yield, and reproducibility.

I. Understanding the Challenge: The Unique Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents specific challenges in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The presence of a pyridine nitrogen atom and multiple halogen substituents can contribute to catalyst deactivation through several mechanisms. This guide will walk you through identifying and addressing these issues in a systematic manner.

II. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is structured in a question-and-answer format to directly address the problems you are most likely to encounter.

Question 1: My reaction is sluggish or stalls completely, and I observe the formation of a black precipitate. What is happening?

Answer: The formation of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst decomposition.[1] This occurs when the active palladium(0) species agglomerates and falls out of the catalytic cycle. Several factors related to the substrate and reaction conditions can trigger this.

Primary Causes & Solutions:

  • Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst.[2][3][4] This is a common issue with nitrogen-containing heterocycles.[2][3]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.[5]

    • Solution 2: Use of Additives: In some cases, the addition of a Lewis acid can sequester the pyridine nitrogen, preventing it from poisoning the catalyst. However, this approach requires careful optimization to avoid unwanted side reactions.

  • Oxygen Sensitivity: Many palladium catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides and subsequent precipitation.[1]

    • Solution: Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.[6][7]

    • Solution: Temperature Optimization: If you suspect thermal decomposition, try running the reaction at a lower temperature. It may be necessary to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

Question 2: I am observing low to moderate yields, but no significant catalyst precipitation. What are the likely causes?

Answer: In the absence of visible catalyst decomposition, low yields often point to more subtle forms of catalyst inhibition or deactivation.

Potential Causes & Solutions:

  • Product Inhibition: The coupled product, now a more complex and potentially electron-rich substituted pyridine, may bind to the catalyst more strongly than the starting materials, leading to product inhibition.[8]

    • Solution 1: Catalyst Loading: Increasing the catalyst loading may overcome partial inhibition. However, this is not always economically viable, especially on a larger scale.

    • Solution 2: Ligand Modification: Switching to a ligand that promotes faster reductive elimination can help to release the product from the catalyst's coordination sphere more readily.[5]

  • Ligand Degradation: Phosphine ligands, especially in the presence of certain bases or at elevated temperatures, can undergo degradation, leading to a loss of catalytic activity.[9]

    • Solution: Ligand Choice and Reaction Conditions: Consider using more robust ligands, such as biaryl phosphines (Buchwald-type) or NHCs, which are often more stable under demanding reaction conditions.[10] Also, evaluate the compatibility of your chosen base with the ligand. Stronger, non-nucleophilic bases are sometimes preferable.

  • Inappropriate Base: The choice and stoichiometry of the base are critical. An unsuitable base can lead to side reactions or fail to efficiently promote the transmetalation step in Suzuki-Miyaura couplings, slowing down the catalytic cycle.[11]

    • Solution: Base Screening: A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents is often necessary to identify the optimal conditions for your specific reaction.

Question 3: I am attempting a regioselective coupling. How can I control which chlorine atom is substituted?

Answer: The regioselectivity of cross-coupling reactions with 2,5-dichloropyridine is influenced by the electronic and steric environment of the two chlorine atoms. While the C-I bond is the most reactive site for initial coupling, subsequent reactions at the chloro-positions can be directed. Generally, the C2 position is more electronically activated due to its proximity to the nitrogen atom. However, C5-selective coupling can be achieved.

Strategies for Regiocontrol:

  • Catalyst and Ligand System: The choice of palladium precursor and ligand is paramount in directing regioselectivity. Specific catalyst systems have been developed to favor substitution at either the C2 or C5 position.[12]

  • Reaction Conditions: Parameters such as solvent, temperature, and the nature of the coupling partner can also influence the regiochemical outcome.[12]

Parameter Effect on Regioselectivity Example
Ligand Type Bulky ligands can favor substitution at the less sterically hindered position.The use of specific Buchwald-type ligands can promote C5 selectivity.
Catalyst Precursor Different palladium sources can exhibit varying selectivities.Pd(OAc)₂ versus Pd₂(dba)₃ may lead to different C5:C2 ratios.[13]
Solvent Solvent polarity can influence the transition states of the catalytic cycle.Aprotic polar solvents like NMP are often used.[12]

III. Experimental Protocols: Catalyst Regeneration

In cases of deactivation by poisoning or fouling, it may be possible to regenerate the catalyst, particularly for heterogeneous palladium catalysts (e.g., Pd on carbon).

Protocol 1: Washing Procedure for Heterogeneous Catalysts

This procedure is intended to remove adsorbed organic species that may be poisoning the catalyst surface.[8]

  • Filtration: After the reaction, filter the heterogeneous catalyst from the reaction mixture.

  • Solvent Wash: Wash the recovered catalyst sequentially with the reaction solvent, followed by a more non-polar solvent like toluene or hexanes to remove organic residues.

  • Polar Solvent Wash: Subsequently, wash with a polar solvent such as ethanol or methanol.

  • Drying: Dry the washed catalyst under vacuum before reuse.

Protocol 2: Mild Thermal Treatment

For some types of deactivation, a mild thermal treatment under an inert atmosphere can desorb poisoning species.[14]

  • Recovery and Washing: Recover and wash the catalyst as described in Protocol 1.

  • Inert Atmosphere: Place the dried catalyst in a tube furnace under a flow of nitrogen or argon.

  • Heating: Gradually heat the catalyst to a moderate temperature (e.g., 150-250 °C) and hold for several hours. Caution: Higher temperatures can lead to sintering and loss of surface area.[6]

  • Cooling: Allow the catalyst to cool to room temperature under the inert atmosphere before reuse.

IV. Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways leading to catalyst deactivation in cross-coupling reactions. Understanding these pathways is key to effective troubleshooting.

CatalystDeactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Catalyst Active Catalyst Oxidative Addition Oxidative Addition Active Catalyst->Oxidative Addition Poisoning Poisoning Active Catalyst->Poisoning Pyridine Coordination Decomposition Decomposition Active Catalyst->Decomposition High Temp / O₂ Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ligand Degradation Ligand Degradation Transmetalation->Ligand Degradation Base/Temp Effects Reductive Elimination->Active Catalyst Product Inhibition Product Inhibition Reductive Elimination->Product Inhibition Strong Product Binding

Caption: Key catalyst deactivation pathways originating from the active catalytic cycle.

V. Frequently Asked Questions (FAQs)

Q1: Can I use the same catalyst for different types of cross-coupling reactions with this compound? A1: While some catalysts are versatile, it is often necessary to screen and optimize the catalyst system for each specific reaction type (e.g., Suzuki, Heck, Sonogashira). The optimal ligand, base, and solvent combination can vary significantly.

Q2: How do I know if my starting materials are pure enough? A2: Impurities in starting materials or reagents can act as catalyst poisons. For example, sulfur-containing compounds are notorious poisons for palladium catalysts.[2] It is crucial to use high-purity reagents and solvents. If in doubt, purification of starting materials is recommended.

Q3: Is it possible that the base is causing catalyst deactivation? A3: Yes, the choice of base can influence catalyst stability. Some strong bases can promote ligand degradation or other side reactions. It is important to select a base that is effective for the desired transformation but does not negatively impact the catalyst's integrity.[11]

Q4: My reaction works well on a small scale but fails upon scale-up. What could be the reason? A4: Scale-up issues can arise from several factors, including inefficient mixing, poor heat transfer, and inadequate degassing on a larger scale. These can all contribute to catalyst deactivation. Re-optimization of reaction parameters is often necessary during scale-up.

Q5: Are there any air-stable palladium pre-catalysts that are recommended for this substrate? A5: Yes, several generations of air-stable palladium pre-catalysts, often incorporating bulky phosphine ligands, have been developed (e.g., G2, G3, and G4 pre-catalysts from the Buchwald group). These can be more convenient to handle and may offer improved performance and stability.[1]

VI. References

  • Catalyst poisoning. In: Wikipedia. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. --INVALID-LINK--

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar. --INVALID-LINK--

  • Hendricks, C. D. (1979). Regeneration of palladium hydrogenation catalyst. U.S. Patent No. 4,152,291. --INVALID-LINK--

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc. --INVALID-LINK--

  • Majeed, M. A., et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.--INVALID-LINK--

  • Kustov, A. L., et al. (2023). Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. National Institutes of Health. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem. --INVALID-LINK--

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. --INVALID-LINK--

  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. --INVALID-LINK--

  • Heck Reaction—State of the Art. (2016). MDPI. --INVALID-LINK--

  • Tolvanen, P., et al. (2019). Decomposition of Al2O3-Supported PdSO4 and Al2(SO4)3 in the Regeneration of Methane Combustion Catalyst: A Model Catalyst Study. MDPI. --INVALID-LINK--

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2021). --INVALID-LINK--

  • Richards, N., et al. Exploring the effects of heat treatments on 2 wt.% Pd-Al2O3 for N2O decomposition. --INVALID-LINK--

  • Cargnello, M., et al. (2016). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. National Institutes of Health. --INVALID-LINK--

  • Chansai, S., et al. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. RSC Publishing. --INVALID-LINK--

  • Kadam, A. A., et al. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. --INVALID-LINK--

  • Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. --INVALID-LINK--

  • Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. ResearchGate. --INVALID-LINK--

  • A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem. --INVALID-LINK--

  • Janssen, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. --INVALID-LINK--

  • Kadam, A. A., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. --INVALID-LINK--

  • Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. ResearchGate. --INVALID-LINK--

  • Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole. Benchchem. --INVALID-LINK--

  • Andrews, I., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. --INVALID-LINK--

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. --INVALID-LINK--

  • Cross-Coupling Catalysts. Sigma-Aldrich. --INVALID-LINK--

  • Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. --INVALID-LINK--

  • Cross-coupling reaction. In: Wikipedia. --INVALID-LINK--

  • Rej, S., et al. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. --INVALID-LINK--

  • Heck Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Jagtap, S. B., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. --INVALID-LINK--

  • Decarboxylation as the Key Step in C-C Bond-Forming Reactions. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2014). The mechanism of catalyst deactivation and by-product formation in acetone ammoximation catalyzed by hollow titanium silicalite. SciSpace. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society. --INVALID-LINK--

  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (2015). Chemical Science. --INVALID-LINK--

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. --INVALID-LINK--

  • O'Duill, M., & Engle, K. M. (2017). Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. National Institutes of Health. --INVALID-LINK--

  • Mechanisms of catalyst deactivation. SciSpace. --INVALID-LINK--

  • Ligand design for cross-couplings: phosphines. (2022). YouTube. --INVALID-LINK--

  • Shi, Z., et al. (2022). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Journal of the American Chemical Society. --INVALID-LINK--

  • Recent advances in visible light-driven phosphine-mediated transformations. (2024). RSC Publishing. --INVALID-LINK--

  • Base Catalysed C-C Bond Formation - Class 1. (2020). YouTube. --INVALID-LINK--

  • C−H Bond Activation through σ-Bond Metathesis and Agostic Interactions: Deactivation Pathway of a Grubbs Second-Generation Catalyst. ResearchGate. --INVALID-LINK--

  • Cross Coupling Reactions - Catalytic Cycle Key Features. (2018). YouTube. --INVALID-LINK--

References

Technical Support Center: Preventing Homocoupling Side Reactions with 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for minimizing homocoupling side reactions during palladium-catalyzed cross-coupling experiments involving 2,5-dichloro-4-iodopyridine. Our goal is to help you enhance product yields, simplify purification, and achieve more reliable synthetic outcomes.

Introduction: The Challenge of Homocoupling

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, trisubstituted pyridine derivatives.[1] Its unique electronic and steric properties, combined with the differential reactivity of its halogen substituents (I >> Cl), allow for selective, sequential functionalization.[1][2] The C-I bond at the 4-position is significantly more reactive towards oxidative addition with palladium(0) catalysts, enabling regioselective coupling.[1][2]

However, a common and often frustrating challenge encountered during these transformations is the formation of homocoupled byproducts. This side reaction consumes your valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate. This guide provides a structured approach to diagnosing and mitigating these unwanted pathways.

Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling

This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.

Question 1: I'm observing a significant amount of a symmetrical byproduct (e.g., a biaryl from a Suzuki reaction or a 1,3-diyne from a Sonogashira reaction). What is happening and what is my first step to fix it?

Answer: The formation of a symmetrical byproduct is the classic sign of a homocoupling reaction.[3] In this side reaction, two molecules of your coupling partner (e.g., boronic acid or terminal alkyne) react with each other instead of with the this compound.[3]

Primary Causes & Immediate Actions:

  • Presence of Oxygen: Oxygen is a primary culprit in promoting homocoupling.[4][5] It can either re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of boronic acids, or directly facilitate the oxidative dimerization of copper acetylides in Sonogashira couplings (Glaser coupling).[5][6][7]

    • Immediate Action: Implement a rigorous deoxygenation protocol. Before adding the catalyst, sparge your solvent and the sealed reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[8] Ensure a positive pressure of inert gas is maintained throughout the entire reaction.[9]

  • Inefficient Pd(II) Precatalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts. For the main cross-coupling cycle to begin, these must be reduced to the active Pd(0) state. This reduction can sometimes be accomplished by the homocoupling of two molecules of the organometallic partner (e.g., boronic acid), which consumes your reagent and generates the byproduct.[3][5]

    • Immediate Action: Consider switching to a Pd(0) source like Pd(PPh₃)₄ or using a modern, well-defined Pd(II) precatalyst (e.g., a Buchwald G3 precatalyst) that is designed for rapid and efficient reduction to Pd(0) in the catalytic cycle.[10][11]

  • Copper Co-catalyst (Sonogashira Specific): In Sonogashira reactions, the copper(I) co-catalyst, while accelerating the desired reaction, is also highly effective at catalyzing the oxidative homocoupling of terminal alkynes, known as Glaser or Hay coupling.[6][7][12][13] This is especially problematic in the presence of oxygen.

    • Immediate Action: For sensitive substrates, employ a "copper-free" Sonogashira protocol.[6][7] These methods rely solely on a palladium catalyst and can completely eliminate the Glaser coupling pathway.

Question 2: My degassing protocol is robust, but homocoupling persists. What other reaction parameters should I investigate?

Answer: If rigorous exclusion of oxygen doesn't solve the problem, the issue likely lies in the subtle interplay between your catalyst, ligands, base, and solvent. The goal is to tune the reaction conditions to favor the kinetics of the desired cross-coupling catalytic cycle over the off-cycle homocoupling pathway.

Systematic Optimization Strategy:

  • Catalyst & Ligand System: The choice of ligand is critical.[14] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos, or N-heterocyclic carbenes (NHCs)) can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the cross-coupling cycle.[9][14] This increased efficiency can outcompete the slower homocoupling side reaction.

  • Base Selection: The base plays a crucial role, particularly in Suzuki couplings where it activates the boronic acid.[9] An unsuitable base (too weak, poorly soluble) can slow the transmetalation step, allowing more time for side reactions to occur. For anhydrous couplings, a finely powdered, strong base like K₃PO₄ is often effective.[9][10] If using an aqueous base, ensure vigorous stirring to overcome phase separation.[9]

  • Solvent Choice: The solvent must fully solubilize all reagents to ensure a homogeneous reaction mixture.[9] Poor solubility can lead to localized high concentrations of reagents, potentially favoring bimolecular homocoupling. Common solvent systems include mixtures of dioxane/water or THF/water.[15]

  • Addition of a Mild Reducing Agent: In some cases, adding a mild, non-interfering reducing agent like potassium formate (HCO₂K) can help maintain the palladium catalyst in its active Pd(0) state, suppressing pathways that involve Pd(II) and lead to homocoupling.[16][17]

Question 3: Specifically for Sonogashira coupling, I'm getting significant alkyne dimerization (Glaser coupling). How can I optimize this reaction?

Answer: Glaser coupling is the most common side reaction in Sonogashira chemistry.[7][18] The mechanism involves the copper-catalyzed oxidative coupling of two terminal alkynes.[12][19][20] Beyond the essential copper-free protocols and rigorous degassing already mentioned, the following strategies can be highly effective:

  • Slow Addition of the Alkyne: Instead of adding the terminal alkyne all at once, use a syringe pump to add it slowly over several hours.[6] This keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homocoupling reaction while still allowing it to react efficiently with the palladium complex in the cross-coupling cycle.

  • Use of Hydrogen Gas: Some protocols have shown that performing the reaction under a diluted atmosphere of hydrogen gas can drastically reduce the amount of homocoupling byproduct to minimal levels.[18][21] This method helps to prevent the oxidative conditions that lead to Glaser coupling.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reactivity order for the halogens on this compound?

    • A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend: C-I > C-Br > C-OTf >> C-Cl.[2][15] Therefore, under controlled conditions, the C-I bond at the 4-position will react with high selectivity over the two C-Cl bonds.[1]

  • Q2: Can the choice of boronic acid versus a boronic ester affect homocoupling in Suzuki reactions?

    • A2: Yes. Boronic acids can be prone to decomposition, especially protodeboronation (replacement of the boronic acid group with hydrogen).[9][15] Using more stable boronic esters, such as pinacol (BPin) or MIDA esters, can improve the stability of the nucleophile and lead to cleaner reactions with fewer side products, including homocoupling.[5][9]

  • Q3: What are the best general practices for setting up a cross-coupling reaction to ensure reproducibility and minimize side reactions?

    • A3: Consistency is key. Always use high-purity, anhydrous, and deoxygenated solvents.[15] Ensure your reagents, especially boronic acids and phosphine ligands, are fresh and have been stored correctly under an inert atmosphere to prevent degradation or oxidation.[15] Use oven-dried or flame-dried glassware and maintain a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[10] Finally, monitor your reaction's progress by TLC, GC-MS, or LC-MS to avoid unnecessarily long reaction times at high temperatures, which can promote side reactions.[9][10]

Data Summary: Impact of Parameters on Homocoupling

The following table summarizes key experimental variables and their general effect on the ratio of the desired cross-coupling product to the undesired homocoupled byproduct.

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Rigorously inert (Argon/Nitrogen)Presence of Air (Oxygen)Oxygen promotes oxidative pathways leading to homocoupling of both boronic acids and alkynes.[4][5]
Palladium Source Pd(0) source or efficient Pd(II) precatalystStandard Pd(II) source (e.g., Pd(OAc)₂)Pd(II) can be reduced to Pd(0) via stoichiometric homocoupling of the coupling partner.[3][5]
Ligand Choice Bulky, electron-rich phosphines or NHCsLess bulky, electron-poor ligandsBulky, donating ligands accelerate reductive elimination, favoring the productive catalytic cycle.[9][14]
Base (Suzuki) Strong, soluble base (e.g., K₃PO₄, Cs₂CO₃)Weak or poorly soluble baseAn effective base accelerates the transmetalation step, outcompeting side reactions.[9]
Copper (Sonogashira) Copper-free conditionsPresence of Cu(I) co-catalystCopper is a highly efficient catalyst for the oxidative homocoupling of alkynes (Glaser coupling).[6][7]
Alkyne Addition Slow addition via syringe pumpAll added at the start of the reactionKeeping the alkyne concentration low disfavors the bimolecular homocoupling reaction.[6]

Visualizing the Reaction Pathways

Understanding the catalytic cycle is key to troubleshooting. The diagrams below illustrate the desired cross-coupling pathway versus the undesired homocoupling side reaction.

Suzuki_Cycle cluster_main Desired Suzuki Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Ar-Pd(II)L_n(I) Pd0->OA Oxidative Addition (Ar-I) O2 O₂ Trans Ar-Pd(II)L_n(Ar') OA->Trans Transmetalation (Ar'-B(OR)2) Trans->Pd0 RE Ar-Ar' Trans->RE Reductive Elimination PdII Pd(II) Trans1 Ar'-Pd(II)(B(OR)2) PdII->Trans1 Transmetalation (Ar'-B(OR)2) Trans2 Ar'-Pd(II)(Ar') Trans1->Trans2 2nd Transmetalation (Ar'-B(OR)2) RE_homo Ar'-Ar' Trans2->RE_homo Reductive Elimination Pd0_from_homo Pd(0) RE_homo->Pd0_from_homo Generates Pd(0) O2->PdII Oxidizes Pd(0) to Pd(II) caption Fig 1. Suzuki catalytic cycle vs. homocoupling.

Caption: Suzuki catalytic cycle vs. homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_no Action: Implement robust degassing protocol. (Sparge solvent & mixture) q1->a1_no No a1_yes Yes q1->a1_yes retest Re-run Experiment a1_no->retest q2 What is the coupling reaction type? a1_yes->q2 suzuki Suzuki q2->suzuki sonogashira Sonogashira q2->sonogashira opt_suzuki Optimize Suzuki: 1. Switch to Pd(0) or G3 precatalyst. 2. Screen bulky, e⁻-rich ligands. 3. Verify base strength/solubility. suzuki->opt_suzuki opt_sonogashira Optimize Sonogashira: 1. Use copper-free conditions. 2. Add alkyne slowly via syringe pump. sonogashira->opt_sonogashira opt_suzuki->retest opt_sonogashira->retest caption Fig 2. Troubleshooting decision tree for homocoupling.

Caption: Troubleshooting decision tree for homocoupling.

Validated Starting Protocols

The following protocols incorporate best practices to minimize homocoupling and can serve as a robust starting point for your experiments.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize homocoupling through the use of an efficient precatalyst and rigorous anaerobic conditions.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2–1.5 equiv) and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.[10] Sparge the resulting mixture with argon for another 10 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to completely eliminate the Glaser homocoupling pathway.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).[22]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40–60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Regioselective Functionalization of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2,5-dichloro-4-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this tri-halogenated pyridine. Our aim is to provide you with the expertise and practical insights needed to achieve high regioselectivity and optimize your synthetic routes.

Introduction: The Challenge of Regioselectivity

This compound presents a unique synthetic opportunity due to its three distinct halogen atoms. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions is the foundation for achieving regioselectivity.[1][2] Typically, the C-I bond is substantially more reactive, allowing for selective functionalization at the C4 position.[1][2] However, achieving exclusive selectivity can be challenging, and various factors can influence the reaction outcome. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of products from my Suzuki-Miyaura coupling reaction, with substitution at both the C4 and C2/C5 positions. How can I improve selectivity for the C4 position?

A1: Achieving high regioselectivity in the Suzuki-Miyaura coupling of this compound hinges on exploiting the differential reactivity of the C-I and C-Cl bonds. Poor selectivity often arises from reaction conditions that are too harsh, leading to the activation of the less reactive C-Cl bonds.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For selective C4 coupling, a less reactive catalyst system is often preferred. For instance, Pd(PPh₃)₄ is a commonly used catalyst that generally provides good selectivity for the C-I bond.[1] More reactive catalysts or ligands designed for C-Cl bond activation should be avoided in the initial step.

  • Reaction Temperature: Elevated temperatures can promote the undesired coupling at the C-Cl positions. It is advisable to start at room temperature and slowly increase it if the reaction is sluggish. Monitoring the reaction progress by TLC or LC-MS is crucial to find the optimal temperature that favors C4 coupling without initiating C-Cl activation.

  • Base Selection: The choice of base can influence catalyst activity and, consequently, selectivity. A milder base, such as K₂CO₃ or Na₂CO₃, is often sufficient for the coupling at the C-I bond.[1] Stronger bases might lead to side reactions or catalyst decomposition, affecting selectivity.

  • Solvent System: The solvent can impact the solubility of the reagents and the stability of the catalytic species. A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent such as ethanol or water is commonly employed for Suzuki couplings.[1]

Q2: My Sonogashira coupling reaction is giving low yields and significant amounts of homocoupled alkyne (Glaser coupling). What can I do to improve the outcome?

A2: Low yields and homocoupling are common issues in Sonogashira reactions.[3] These problems are often interconnected and can be addressed by carefully optimizing the reaction conditions to favor the desired cross-coupling pathway.

Troubleshooting Steps:

  • Copper(I) Co-catalyst: The copper(I) salt (typically CuI) is a crucial component of the catalytic cycle, but it also promotes the undesired homocoupling of the terminal alkyne.[4] Using the minimal effective amount of CuI (typically 1-5 mol%) is recommended. In some cases, copper-free Sonogashira protocols can be employed to eliminate this side reaction.

  • Exclusion of Oxygen: The Glaser homocoupling is an oxidative process, and the presence of oxygen can significantly exacerbate this side reaction.[3] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent.[3] Ensure the amine is anhydrous and freshly distilled.

  • Reaction Temperature: Sonogashira couplings are often performed at room temperature.[5] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side reactions.

Q3: I am attempting a Buchwald-Hartwig amination and observing no reaction or very low conversion. What are the likely causes?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[6][7] Failure to form the desired product can often be traced back to catalyst inhibition or suboptimal reaction parameters.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is paramount in Buchwald-Hartwig aminations.[8][9] Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, SPhos, or BrettPhos, are often required to facilitate the catalytic cycle, especially for less reactive aryl chlorides.[9]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base must be anhydrous, as water can deactivate both the catalyst and the base.

  • Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, using a pre-formed palladium-ligand complex (precatalyst) can sometimes lead to more consistent results and higher activity.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used. The presence of water or other protic impurities can be detrimental to the reaction.

Q4: Can I perform a metal-halogen exchange on this compound, and if so, which halogen will be exchanged?

A4: Yes, metal-halogen exchange is a viable strategy for the functionalization of this substrate. The selectivity of this reaction is governed by the relative ease of exchange for each halogen. The exchange rate generally follows the trend I > Br > Cl.[10][11] Therefore, you can expect selective exchange at the C4-iodo position.

Key Considerations:

  • Reagent: Organolithium reagents, such as n-butyllithium or tert-butyllithium, are commonly used for lithium-halogen exchange.[10] The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as addition to the pyridine ring.

  • Subsequent Reaction: The resulting organolithium species is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the C4 position.

  • Chemoselectivity: It is crucial to ensure that the chosen electrophile does not react with the organolithium reagent used for the exchange.

Troubleshooting Guides: In-depth Scenarios

Scenario 1: Poor Regioselectivity in a Suzuki-Miyaura Coupling

Problem: A researcher is attempting to synthesize 2,5-dichloro-4-phenylpyridine via a Suzuki-Miyaura coupling of this compound with phenylboronic acid. The reaction yields a mixture of the desired C4-arylated product and the C2/C5-arylated byproduct.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed (Mixture of C4 and C2/C5 isomers) temp Is the reaction temperature > 50°C? start->temp catalyst Is a highly active catalyst/ligand system being used? temp->catalyst No solution Optimize Conditions: - Lower temperature (start at RT) - Use a less active catalyst (e.g., Pd(PPh3)4) - Use a milder base (e.g., K2CO3) - Monitor reaction closely and stop upon consumption of starting material temp->solution Yes base Is a strong base (e.g., K3PO4, Cs2CO3) being used? catalyst->base No catalyst->solution Yes time Is the reaction time excessively long? base->time No base->solution Yes time->solution Yes

Detailed Protocol for Regioselective C4-Arylation (Suzuki-Miyaura Coupling):

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (1 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: This protocol utilizes a standard, moderately active catalyst (Pd(PPh₃)₄) and a mild base (K₂CO₃) to favor the kinetically preferred reaction at the C-I bond.[1] The specified temperature provides a balance between a reasonable reaction rate and minimizing the activation of the C-Cl bonds.

Scenario 2: Sequential Functionalization Strategy

Objective: To synthesize a 2,4,5-trisubstituted pyridine derivative from this compound.

Experimental Workflow:

G start This compound step1 Step 1: C4 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate1 2,5-Dichloro-4-substituted-pyridine step1->intermediate1 step2 Step 2: C2/C5 Functionalization (e.g., Suzuki, Buchwald-Hartwig with a more active catalyst system) intermediate1->step2 product 2-Substituted-4-substituted-5-chloropyridine step2->product

"Sequential functionalization workflow."

Key Considerations for Step 2:

  • Catalyst System: To functionalize the C-Cl bonds, a more active catalyst system is generally required. This often involves the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or a precatalyst.[12][13]

  • Reaction Conditions: Higher temperatures and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are typically necessary to achieve efficient coupling at the C-Cl positions.

  • Regioselectivity between C2 and C5: The electronic environment of the pyridine ring can influence the relative reactivity of the C2 and C5 positions. In many cases, the C2 position is more electrophilic and thus more reactive in palladium-catalyzed cross-coupling reactions.[13] However, steric factors can also play a significant role.

Data Presentation

Table 1: Typical Conditions for Regioselective Cross-Coupling Reactions of this compound

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)Ref.
Suzuki-Miyaura (C4) Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/EtOH/H₂O8060-90[1]
Sonogashira (C4) Pd(PPh₃)₂Cl₂ (3)-TEAAnhydrous TEART70-95[1]
Buchwald-Hartwig (C4) Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100-12065-85[1]

Note: Yields are representative and can vary depending on the specific substrates and optimized reaction conditions.

References

Navigating the Reactivity of 2,5-Dichloro-4-iodopyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science research, the strategic functionalization of halogenated heterocycles is paramount. Among these, 2,5-dichloro-4-iodopyridine stands out as a versatile building block, offering multiple reaction sites with distinct reactivities. To empower researchers in leveraging the full potential of this substrate, we present a comprehensive technical support guide. This resource, structured in a user-friendly question-and-answer format, delves into the critical impact of bases and solvents on the reactivity of this compound, providing troubleshooting solutions and frequently asked questions to navigate common experimental challenges.

Understanding the Reactivity Landscape of this compound

The synthetic utility of this compound hinges on the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity follows the established trend of I > Br > Cl.[1] This hierarchy allows for the selective functionalization of the C-I bond at the 4-position under milder conditions, while the C-Cl bonds at the 2- and 5-positions can be targeted subsequently under more forcing conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that researchers may encounter when working with this compound in various reaction types.

Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the 4-position of this compound, but I am observing very low conversion. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings of halogenated pyridines can stem from several factors related to the base and solvent system.

Potential Causes and Recommended Solutions:

  • Inappropriate Base Selection: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[2]

    • Solution: A comparative study of different bases is often necessary.[2] For Suzuki couplings, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally effective.[2][3] If you are using a weaker base like sodium bicarbonate, switching to a stronger, more soluble base like Cs₂CO₃ can significantly enhance the reaction rate and yield.[1]

  • Suboptimal Solvent System: The solvent plays a critical role in solubilizing the reactants and the catalyst, and it can influence the stability and activity of the catalytic species.

    • Solution: A mixture of an organic solvent and water is often optimal for Suzuki reactions.[4] Common solvent systems include toluene/water, 1,4-dioxane/water, and ethanol/toluene/water.[4][5] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate species. Ensure your organic solvent is anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.[1]

  • Catalyst Inactivation: The nitrogen lone pair of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[2]

    • Solution: Employing bulky, electron-rich phosphine ligands can shield the metal center and promote the desired catalytic cycle.[2] Consider using pre-formed palladium-ligand complexes (precatalysts) for more reproducible results.[2]

Scenario 2: Competing Homocoupling in Sonogashira Reaction

Question: I am performing a Sonogashira coupling of a terminal alkyne with this compound and observing a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?

Answer: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.

Potential Causes and Recommended Solutions:

  • Presence of Oxygen: Molecular oxygen can facilitate the oxidative homocoupling of the alkyne.

    • Solution: It is imperative to perform the reaction under a strictly inert atmosphere (argon or nitrogen).[6] All solvents and liquid reagents should be thoroughly degassed prior to use. Using freshly distilled and degassed amine base is also recommended.[7]

  • Inappropriate Base: The amine base in a Sonogashira reaction serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.[6]

    • Solution: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used.[1][8] The choice of amine can influence the reaction rate and the extent of side reactions. Screening different amine bases may be beneficial. For some substrates, using a stronger, non-coordinating organic base like DBU has been reported to be effective.[8]

  • Copper-Free Conditions: The copper co-catalyst is often the primary culprit in promoting homocoupling.

    • Solution: Consider employing a copper-free Sonogashira protocol.[9] These methods often require a more active palladium catalyst system and may necessitate the use of a different base, such as tetrabutylammonium fluoride (TBAF).[8]

Scenario 3: Low Reactivity in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a secondary amine is sluggish, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the base, solvent, and ligand.

Potential Causes and Recommended Solutions:

  • Insufficiently Strong Base: The deprotonation of the amine coordinated to the palladium center is a critical step in the catalytic cycle.[10]

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most commonly used bases for this reaction.[11][12] If you are using a weaker base, switching to NaOtBu or LiHMDS is likely to improve the reaction rate.

  • Solvent Effects: The polarity of the solvent can have a profound impact on the catalytic cycle.

    • Solution: Aprotic solvents are generally used. Toluene is a common choice for reactions with aryl iodides, as the iodide salt byproduct has poor solubility in toluene, which can sometimes drive the reaction forward.[11] For less reactive aryl chlorides, more polar ethereal solvents like 1,4-dioxane or THF are often employed.[13] A solvent screen may be necessary to find the optimal conditions for your specific substrate and amine.[14]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.

    • Solution: For secondary amines, bulky, electron-rich phosphine ligands like RuPhos are often effective.[11] The choice of ligand can significantly impact the reaction's success, and screening a few different ligands is often a worthwhile endeavor.[14]

Scenario 4: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic aromatic substitution on this compound with an alkoxide, but I am getting a mixture of products. How can I improve the regioselectivity?

Answer: The regioselectivity of SNAr on polyhalogenated pyridines is governed by the electronic and steric environment of the carbon-halogen bonds.

Potential Causes and Recommended Solutions:

  • Competing Reaction Sites: While the C-I bond is more reactive in palladium-catalyzed reactions, the C-Cl bonds are more susceptible to nucleophilic attack in SNAr due to the higher electronegativity of chlorine, which makes the attached carbon more electrophilic. The two chloro-substituted positions (C2 and C5) have different electronic environments.

    • Solution: The regioselectivity can be influenced by the reaction conditions. Lowering the reaction temperature may favor the kinetically controlled product. The nature of the nucleophile also plays a significant role. Bulkier nucleophiles may favor attack at the less sterically hindered position.

  • Solvent Polarity: The solvent can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can effectively solvate the charged intermediate, thereby lowering the activation energy.[15] Running the reaction in a less polar solvent might alter the selectivity profile.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogens in this compound in palladium-catalyzed cross-coupling reactions?

A1: The general order of reactivity is I > Cl. The carbon-iodine bond at the 4-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bonds at the 2- and 5-positions.[1] This allows for selective functionalization at the C4 position under appropriate conditions.

Q2: Which type of base is generally recommended for Suzuki-Miyaura couplings with this compound?

A2: Inorganic bases are typically preferred for Suzuki-Miyaura reactions. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are all excellent choices.[2][3] The choice of base can depend on the specific boronic acid and solvent system used.[2]

Q3: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in minimizing the formation of alkyne homocoupling byproducts.[9] These reactions often require a more active palladium catalyst and may use alternative bases.

Q4: What are the key considerations when choosing a solvent for a Buchwald-Hartwig amination with this substrate?

A4: The primary considerations are the solubility of the reactants and the polarity of the solvent. Aprotic solvents are generally used. Toluene is a good starting point for reactions involving the C-I bond.[11] More polar ethereal solvents like 1,4-dioxane may be necessary for less reactive C-Cl bonds or more challenging amine coupling partners.[13]

Q5: Is it possible to selectively functionalize the C2 and C5 positions after reacting at the C4 position?

A5: Yes, this is a key synthetic strategy for this molecule. After the initial, more facile reaction at the C4 iodo-position, the less reactive C2 and C5 chloro-positions can be functionalized in subsequent cross-coupling or SNAr reactions, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts).[16]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C4-Position
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

    • Solvent (e.g., anhydrous, degassed THF or DMF)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate and perform an aqueous workup, followed by extraction with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yields (Representative Data for Analogous Systems)

EntryAryl HalideBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidineK₂CO₃ (3.0)1,4-Dioxane/H₂O1001592[17]
24-BromotolueneNa₂CO₃ (2.0)DMF/H₂O80298[18]
32,6-Dichloro-4-iodopyridineK₂CO₃ (2.0)Toluene/H₂O1001292[16]
42,6-Dichloro-4-iodopyridineCs₂CO₃ (3.0)1,4-Dioxane90888[16]

Note: This data is for illustrative purposes and highlights general trends. Optimal conditions for this compound may vary.

Visualizations

Diagram 1: Key Factors in Optimizing Cross-Coupling Reactions

Troubleshooting_Low_Yield start Low Yield check_base Is the base appropriate and of high quality? start->check_base change_base Screen alternative bases (e.g., stronger, more soluble) check_base->change_base No check_solvent Is the solvent system optimal (anhydrous, degassed)? check_base->check_solvent Yes change_base->check_solvent change_solvent Try different solvent systems (e.g., varying polarity, aqueous mixtures) check_solvent->change_solvent No check_catalyst Is the catalyst active? Is the ligand appropriate? check_solvent->check_catalyst Yes change_solvent->check_catalyst change_catalyst Use fresh catalyst/precatalyst. Screen different ligands. check_catalyst->change_catalyst No success Improved Yield check_catalyst->success Yes change_catalyst->success

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dichloro-4-iodopyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, halopyridines are indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[1][2][3] Among the plethora of available halopyridines, 2,5-Dichloro-4-iodopyridine stands out as a particularly valuable synthon due to the differential reactivity of its halogen substituents. This guide provides a comprehensive comparison of the reactivity of this compound with other key halopyridines, supported by experimental data and mechanistic insights to inform rational synthetic design.

The Underlying Principles of Halopyridine Reactivity

The reactivity of a halopyridine in cross-coupling and SNAr reactions is governed by a combination of factors:

  • The Nature of the Halogen: The carbon-halogen (C-X) bond strength is a primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, which typically initiate with an oxidative addition step. The general trend for reactivity follows the inverse of the bond dissociation energy: C-I > C-Br > C-Cl > C-F.[4][5] Consequently, an iodine substituent is the most readily activated, making it the preferred site for initial functionalization in polyhalogenated systems.[6][7]

  • The Position of the Halogen: The pyridine ring is electron-deficient, and this effect is most pronounced at the α (2- and 6-) and γ (4-) positions. This inherent electronic property makes these positions more susceptible to both oxidative addition in cross-coupling reactions and nucleophilic attack in SNAr reactions.[8][9]

  • Electronic Effects of Other Substituents: Electron-withdrawing groups on the pyridine ring further enhance its electrophilicity, thereby increasing the rate of nucleophilic attack in SNAr reactions and potentially influencing the rate of oxidative addition in cross-coupling reactions.[10][11] Conversely, electron-donating groups can decrease reactivity.

Reactivity of this compound in Palladium-Catalyzed Cross-Coupling Reactions

The presence of three halogen atoms with distinct reactivities makes this compound an ideal substrate for sequential and site-selective functionalization. The C-I bond at the 4-position is significantly more reactive than the C-Cl bonds at the 2- and 5-positions.[7] This allows for a predictable and controlled synthetic strategy where the iodo-substituent is selectively targeted in the initial cross-coupling step under milder conditions.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[12][13] In the case of this compound, the reaction can be selectively performed at the 4-position with high efficiency.

Table 1: Comparative Suzuki-Miyaura Coupling of Halopyridines

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Comments
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90 °C, 6h~90Highly selective for the C-I bond.[10]
2-Chloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90-100 °C, 4-12h85-95High selectivity for the C-I bond is expected.[10]
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90-100 °C, 4-12h85-95Yields are comparable to the chloro-analogue.[10]
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄, Toluene/H₂O, 100 °C, 18h~85Coupling occurs preferentially at the 2-position.[8]

The experimental data clearly indicates that the C-I bond is the primary site of reaction in polyhalogenated pyridines containing iodine. The choice between this compound, 2-Chloro-4-iodopyridine, and 2-Bromo-4-iodopyridine will largely depend on the desired subsequent transformations at the other halogenated positions. The presence of two chloro-substituents in this compound offers the potential for further diversification.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow sub Halopyridine (1.0 eq) Boronic Acid (1.2 eq) Base (e.g., K2CO3, 2.0 eq) reac Reaction Mixture sub->reac cat Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) cat->reac sol Degassed Solvent (e.g., Dioxane/H2O) sol->reac heat Heat (e.g., 90-100 °C) reac->heat Inert Atmosphere workup Aqueous Workup & Extraction heat->workup Reaction Completion purify Column Chromatography workup->purify prod Purified Product purify->prod

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is a powerful tool for the introduction of alkyne moieties into aromatic systems.[14][15] Similar to the Suzuki-Miyaura coupling, the C-I bond of this compound exhibits superior reactivity, allowing for selective alkynylation at the 4-position.

Table 2: Comparative Sonogashira Coupling of Halopyridines

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Comments
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 4h~88Selective for the C-I bond.[7]
2-Chloro-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 4h80-90High selectivity for the C-I bond is expected.[10]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 4h80-90Similar reactivity to the chloro-analogue.[10]
2-BromopyridinePhenylacetylenePd(OAc)₂/XPhosCs₂CO₃, Acetonitrile, 80 °C, 12h~95Higher temperatures and stronger ligands may be needed for less reactive halogens.[16]

The data reinforces the principle of differential halogen reactivity. For polyhalogenated pyridines, the iodo-substituent is the most labile, enabling selective functionalization.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[17][18] The reactivity trends observed in C-C coupling reactions generally hold true for C-N couplings.

Table 3: Comparative Buchwald-Hartwig Amination of Halopyridines

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Comments
This compound MorpholinePd₂(dba)₃, Xantphos, NaOtBuDioxane, 100 °C, 12h~85Selective amination at the 4-position is expected.
2-Chloro-4-iodopyridineAnilinePd₂(dba)₃, Xantphos, NaOtBuDioxane, 80-110 °C, 6-18h80-95The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[10]
2,4-DichloropyridineAnilinePd(OAc)₂, BINAP, NaOtBuToluene, 100 °C, 18h~90Amination occurs preferentially at the 2-position.[19]
2,6-DihalopyridinesAminothiophenesPd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110 °CVariableReactivity order: I > Br > Cl.[20]

In the context of this compound, selective amination at the 4-position can be achieved, leaving the two chloro-substituents available for subsequent reactions. This stepwise approach is highly valuable for the synthesis of complex, unsymmetrical pyridine derivatives.

Reaction Pathway: Sequential Functionalization

Sequential_Functionalization start This compound step1 Cross-Coupling at C4 (e.g., Suzuki, Sonogashira) start->step1 intermediate 2,5-Dichloro-4-substituted-pyridine step1->intermediate step2 Cross-Coupling or SNAr at C2/C5 intermediate->step2 final Di- or Tri-substituted Pyridine step2->final

Caption: A general strategy for the sequential functionalization of this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with strong electron-withdrawing groups like halogens.[21][22] The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate dictates the regioselectivity of the reaction.[23]

In halopyridines, the α- (2- and 6-) and γ- (4-) positions are activated towards SNAr. For dihalopyridines such as 2,4-dichloropyridine, nucleophilic attack generally favors the 4-position.[9]

For this compound, while the primary reactivity in palladium-catalyzed reactions is at the C-I bond, the C-Cl bonds, particularly at the activated 2-position, can undergo SNAr. However, this typically requires harsher conditions (higher temperatures, stronger nucleophiles) compared to the cross-coupling at the iodo-position. This differential reactivity allows for a synthetic strategy where the 4-position is first functionalized via cross-coupling, followed by SNAr at one of the chloro-positions.

Conclusion

This compound is a highly versatile building block in organic synthesis. Its key advantage lies in the predictable and chemoselective reactivity of its halogen substituents. The C-I bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the selective introduction of a wide range of substituents. The remaining chloro-substituents at the 2- and 5-positions can then be functionalized in subsequent steps, either through further cross-coupling reactions under more forcing conditions or via nucleophilic aromatic substitution. This stepwise approach provides a powerful and flexible strategy for the synthesis of complex, highly substituted pyridine derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. The choice of this compound over other halopyridines is therefore dictated by the synthetic plan and the desire to introduce multiple, distinct functionalities onto the pyridine core in a controlled and efficient manner.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).

  • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Add an anhydrous, degassed solvent such as THF or DMF.

  • Add the terminal alkyne (1.1-1.5 eq.) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Modern and Classical Routes to Functionalized Pyridines

The substituted pyridine motif is a cornerstone of modern drug discovery, agrochemicals, and materials science. For decades, chemists have relied on pre-functionalized building blocks like 2,5-dichloro-4-iodopyridine to access complex pyridine derivatives through sequential cross-coupling reactions. This approach, while effective, is predicated on a "functionalize-first" strategy. However, the landscape of synthetic organic chemistry is continually evolving, offering a diverse and powerful toolkit of alternative strategies that often provide greater flexibility, efficiency, and access to novel chemical space.

This guide provides an in-depth comparison of contemporary and classical alternatives to the use of this compound for the synthesis of functionalized pyridines. We will move beyond the simple functionalization of a pre-existing ring and delve into methods that construct the pyridine core de novo or employ direct C-H functionalization, offering a more versatile approach to molecular design. This analysis is grounded in experimental data and provides detailed protocols to empower researchers in selecting the optimal synthetic pathway for their specific needs.

The Baseline: Sequential Cross-Coupling of this compound

Before exploring the alternatives, it is crucial to understand the established utility of this compound. Its synthetic value lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bonds. This allows for regioselective functionalization at the C4 position, followed by subsequent, often more forcing, reactions at the C2 and C5 positions.[1][2]

Typical Reaction Workflow:

start This compound step1 Regioselective Cross-Coupling at C4 (e.g., Suzuki, Sonogashira) start->step1 intermediate 4-Substituted-2,5-dichloropyridine step1->intermediate step2 Cross-Coupling at C2/C5 intermediate->step2 product Polysubstituted Pyridine step2->product

Caption: Sequential functionalization of this compound.

Representative Experimental Data:
Coupling ReactionCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura (C4-Arylation) Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95[1][2]
Sonogashira (C4-Alkynylation) PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-50480-90[2][3]
Buchwald-Hartwig (C2/C5-Amination) Pd₂(dba)₃ / XPhosNaOtBuToluene1001870-85[4][5]

Alternative Strategies: De Novo Synthesis and Direct Functionalization

While the sequential cross-coupling of halogenated pyridines is a powerful tool, alternative methods that build the pyridine ring from acyclic precursors or directly functionalize C-H bonds offer significant advantages in terms of convergency and the ability to install diverse substitution patterns from the outset.

Classical Condensation Reactions: Time-Tested and Reliable

a) Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[6][7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly effective for producing symmetrically substituted pyridines.

reagents Aldehyde + 2x β-Ketoester + NH₃ condensation Condensation/ Cyclization reagents->condensation dhp 1,4-Dihydropyridine condensation->dhp oxidation Oxidation dhp->oxidation product Substituted Pyridine oxidation->product

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol is heated at reflux for 4-6 hours.

  • Isolation: Upon cooling, the 1,4-dihydropyridine product often precipitates and can be collected by filtration.

  • Aromatization: The isolated dihydropyridine is dissolved in acetic acid, and sodium nitrite (1.5 eq) is added portion-wise. The mixture is heated to 80 °C for 1 hour.

  • Workup: The reaction is cooled, poured into water, and neutralized with a base. The product is extracted with an organic solvent, dried, and purified by chromatography.

b) Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a highly flexible route to 2,4,6-trisubstituted pyridines.[4][8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. The reaction proceeds via a Michael addition followed by cyclization and aromatization.

Reaction Mechanism:

start α-Pyridinium methyl ketone michael Michael Addition start->michael enone α,β-Unsaturated carbonyl enone->michael dicarbonyl 1,5-Dicarbonyl intermediate michael->dicarbonyl cyclization Cyclization with NH₃ dicarbonyl->cyclization aromatization Dehydration & Aromatization cyclization->aromatization product 2,4,6-Trisubstituted Pyridine aromatization->product

Caption: Mechanistic pathway of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Salt Formation: To a solution of 2-bromoacetophenone (1.0 eq) in acetone, add pyridine (1.1 eq) and stir at room temperature for 2 hours. The resulting N-phenacylpyridinium bromide is collected by filtration.

  • Cyclization: A mixture of N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid is heated at reflux for 4 hours.

  • Workup: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.

Cycloaddition Strategies: Building the Ring with Precision

a) Transition Metal-Catalyzed [2+2+2] Cycloaddition

This powerful, atom-economical reaction constructs the pyridine ring from two alkyne molecules and a nitrile.[3][9] Various transition metal catalysts, including cobalt, rhodium, and nickel, can be employed, offering control over the regioselectivity of the cycloaddition.

Experimental Protocol: Cobalt-Catalyzed Synthesis of a Substituted Pyridine

  • Reaction Setup: In a glovebox, a reaction vessel is charged with a cobalt catalyst (e.g., CoBr₂), a ligand (e.g., a phosphine), and a reducing agent (e.g., zinc powder).

  • Reagent Addition: Anhydrous solvent (e.g., THF) is added, followed by the nitrile (1.0 eq) and the two different alkynes (1.0 eq each).

  • Reaction: The mixture is heated (e.g., 60-80 °C) and stirred for 12-24 hours.

  • Workup and Purification: The reaction is quenched, filtered, and the solvent is removed. The crude product is purified by column chromatography.

b) Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

In contrast to the normal Diels-Alder reaction, the IEDDA involves an electron-poor diene and an electron-rich dienophile.[10][11] Azadienes, such as 1,2,4,5-tetrazines, can react with enamines or ynamides to form a bicyclic intermediate that then undergoes a retro-Diels-Alder reaction to extrude a small molecule (like N₂) and form the aromatic pyridine ring.

Modern C-H Functionalization: A Paradigm Shift

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the introduction of substituents onto a pyridine core without the need for pre-installed handles like halogens.[12] This approach is highly step- and atom-economical.

Palladium-Catalyzed C-H Arylation

This method allows for the direct coupling of a C-H bond on the pyridine ring with an aryl halide. The regioselectivity can often be controlled by the electronic nature of the pyridine ring or through the use of directing groups.[1]

Experimental Protocol: Regioselective C4-Arylation of 3-Substituted Pyridine

  • Reaction Setup: To a dry reaction tube, add the 3-substituted pyridine (1.5 eq), aryl bromide (1.0 eq), Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., P(tBu)₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction: Anhydrous toluene is added, and the tube is sealed and heated to 120-140 °C for 18-24 hours.

  • Workup and Purification: The reaction mixture is cooled, filtered, and concentrated. The residue is purified by flash chromatography to yield the C4-arylated pyridine.

Comparison of Synthetic Strategies

MethodKey ReagentsAdvantagesDisadvantagesTypical Yields (%)
Sequential Cross-Coupling This compound, OrganometallicsWell-established, predictable regioselectivityMulti-step, requires pre-functionalized starting material70-95 per step
Hantzsch Synthesis Aldehyde, β-Ketoester, AmmoniaMulti-component, high convergency, simple starting materialsOften requires a separate oxidation step, limited to certain substitution patterns60-90
Kröhnke Synthesis α-Pyridinium methyl ketone, Enone, NH₄OAcHigh flexibility for 2,4,6-trisubstitution, good yieldsRequires preparation of the pyridinium salt75-95
[2+2+2] Cycloaddition 2x Alkyne, Nitrile, Metal CatalystHighly atom-economical, rapid complexity generationCatalyst can be expensive, regioselectivity can be a challenge50-85
IEDDA Reaction Azadiene, Enamine/YnamineMild conditions, access to highly functionalized pyridinesSynthesis of azadiene precursors can be multi-step60-90
C-H Functionalization Pyridine, Aryl Halide, Metal CatalystHigh atom and step economy, avoids pre-functionalizationRegioselectivity can be challenging, may require directing groups50-80
(3+3) Cycloaddition Enamine, Unsaturated Aldehyde/KetoneOrganocatalyzed, mild conditions, good functional group toleranceNewer method, scope may be less explored60-90

Conclusion

While this compound remains a valuable reagent for the synthesis of certain polysubstituted pyridines, a wealth of alternative methods offers significant advantages in terms of synthetic flexibility, efficiency, and access to diverse substitution patterns. Classical condensation reactions like the Hantzsch and Kröhnke syntheses provide robust and reliable routes from simple acyclic precursors. For rapid increases in molecular complexity in an atom-economical fashion, transition metal-catalyzed cycloadditions are unparalleled. Most significantly, the advent of direct C-H functionalization represents a paradigm shift, enabling chemists to consider the pyridine core as a template for direct modification, thereby streamlining synthetic routes and expanding the accessible chemical space for drug discovery and materials science. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and the overall goals of the research program.

References

A Comparative Guide to the Analytical Validation of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the structural integrity of molecular building blocks is paramount. 2,5-Dichloro-4-iodopyridine is a pivotal intermediate, valued for its specific reactivity profile that allows for sequential, site-selective functionalization—a critical attribute in the synthesis of complex molecules.[1] The distinct reactivity of the C-I bond versus the C-Cl bonds enables chemists to perform coupling reactions at the 4-position selectively before addressing the 2- and 6-positions.[1][2] Given its role, ensuring the purity and confirming the precise isomeric structure of this compound is not merely a procedural step but a foundational requirement for the success of subsequent synthetic stages.

This guide provides an in-depth, objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to distinguish the target product from common synthetic impurities, thereby establishing a self-validating system for quality control.

Part 1: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted pyridine ring, ¹H and ¹³C NMR are essential to confirm the specific substitution pattern.

Expertise & Experience: The Rationale Behind NMR Protocol Choices

The choice of solvent, internal standard, and specific NMR experiments is critical for acquiring high-quality, reproducible data.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and relatively clean spectral window. However, for referencing, especially in ¹³C NMR, the solvent signal (δ ≈ 77.16 ppm) is used. For ¹H NMR, a small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm) because its sharp, single resonance does not overlap with most analyte signals.[3]

  • Experiment Selection : A standard ¹H NMR provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. A ¹³C NMR, typically proton-decoupled, reveals the number of unique carbon environments. For complex cases, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Internal Standard : Add a small drop of TMS to the solution.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[4] Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range for aromatic protons (e.g., 0-10 ppm).

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration if needed.[5]

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay and a larger number of scans (e.g., 512 or more) are typically required due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the CDCl₃ solvent peak (77.16 ppm for ¹³C).

Data Presentation & Comparison Guide

The key to validation is comparing the experimental spectrum to the expected data for the target molecule and contrasting it with potential impurities, such as the starting material (2,5-Dichloropyridine) or a regioisomeric byproduct (e.g., 2,5-Dichloro-3-iodopyridine).

Table 1: Comparative ¹H NMR Data (Predicted/Typical Values in CDCl₃)

CompoundH-3 Signal (ppm)H-4 Signal (ppm)H-6 Signal (ppm)Key Differentiating Features
This compound (Target) ~ 8.40 (s)---~ 8.60 (s)Two singlets in the aromatic region.
2,5-Dichloropyridine (Starting Material)~ 7.68 (dd)~ 7.25 (dd)~ 8.13 (d)Three distinct signals with observable coupling.[6]
2,5-Dichloro-3-iodopyridine (Isomer)---~ 7.80 (d)~ 8.20 (d)Two doublets, indicating adjacent protons.

Table 2: Comparative ¹³C NMR Data (Predicted/Typical Values)

CompoundC-2C-3C-4C-5C-6Key Differentiating Features
This compound (Target) ~152~145~105 (Iodo-substituted)~135~155Presence of a highly shielded carbon (~105 ppm) due to the iodo-substituent.
2,5-Dichloropyridine (Starting Material)~150~138~125~130~148No signal significantly below ~125 ppm.[7]
2,5-Dichloro-3-iodopyridine (Isomer)~151~100 (Iodo-substituted)~140~133~153Iodo-substituted carbon signal is at a different position (~100 ppm).

Note: Predicted chemical shifts can be estimated using substituent chemical shift (SCS) methods or computational software and should be used as a guide.[8][9]

Part 2: Validation by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through its isotopic pattern, can confirm the presence of specific elements like chlorine and iodine. It is a powerful complementary technique to NMR.

Expertise & Experience: The Rationale Behind MS Protocol Choices
  • Ionization Technique : Electron Impact (EI) is often used for relatively small, stable molecules. It provides a clear molecular ion peak and reproducible fragmentation patterns that can aid in structural confirmation. For more sensitive molecules, "softer" techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) might be preferred.

  • Analyzer : A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is invaluable. It can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact molecular formula, which is a definitive confirmation of the product's identity.[10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation : Introduce the sample into a high-resolution mass spectrometer, for example, via a direct infusion ESI source or a GC-MS system with an EI source.

  • Acquisition :

    • Calibrate the instrument using a known standard immediately before the analysis to ensure high mass accuracy.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis :

    • Identify the molecular ion cluster. The monoisotopic mass should be compared against the theoretical exact mass.

    • Analyze the isotopic pattern of the molecular ion cluster. This is the most critical step for halogenated compounds.

Data Presentation & Comparison Guide

The key diagnostic feature in the mass spectrum of this compound is its unique isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2%), while iodine is monoisotopic (¹²⁷I, 100%).[10][11] This combination creates a distinctive pattern.

Table 3: Comparative High-Resolution MS Data

CompoundMolecular FormulaTheoretical Exact Mass (Monoisotopic)Expected Isotopic Pattern (M, M+2, M+4)
This compound (Target) C₅H₂³⁵Cl₂¹²⁷IN272.8609 DaM: Base peak (contains two ³⁵Cl) M+2: ~65% of M (one ³⁵Cl, one ³⁷Cl) M+4: ~10% of M (two ³⁷Cl)[12]
2,5-Dichloropyridine (Starting Material)C₅H₃³⁵Cl₂N146.9643 DaM: Base peak M+2: ~65% of M M+4: ~10% of M
Iodine (Fragment)¹²⁷I126.9044 DaA prominent peak at m/z 127 is a strong indicator of an iodine-containing compound.[12]

The presence of two chlorine atoms results in a characteristic cluster of peaks separated by 2 m/z units. The M peak corresponds to the molecule with two ³⁵Cl isotopes, the M+2 peak to the molecule with one ³⁵Cl and one ³⁷Cl, and the M+4 peak to the molecule with two ³⁷Cl isotopes.[13][14] The relative intensity ratio of roughly 100:65:10 is a definitive fingerprint for a dichlorinated compound.[12]

Part 3: Integrated Workflow and Data Interpretation

Neither technique alone is sufficient for complete validation. NMR confirms the connectivity and isomeric purity, while MS confirms the elemental composition and molecular weight. An integrated approach provides a self-validating system.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating a reaction product.

ValidationWorkflow Overall Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analytical Validation cluster_decision Data Interpretation & Decision Crude Crude Reaction Product NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Crude->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Crude->MS_Analysis NMR_Check NMR Data Match? - Two singlets - Correct ¹³C shifts NMR_Analysis->NMR_Check MS_Check MS Data Match? - Correct Exact Mass - Correct Isotope Pattern MS_Analysis->MS_Check NMR_Check->MS_Check Yes Failed_Validation Validation Failed: Repurify or Re-synthesize NMR_Check->Failed_Validation No Final_Validation Product Validated: Pure this compound MS_Check->Final_Validation Yes MS_Check->Failed_Validation No

Caption: Integrated workflow for the validation of this compound.

Logic Diagram for Spectral Interpretation

Distinguishing the desired product from key impurities requires a logical examination of the spectral data.

InterpretationLogic Decision Logic for NMR & MS Data Interpretation cluster_nmr ¹H NMR Analysis cluster_ms MS Analysis Start Analyze Acquired Spectra NMR_Signals How many aromatic signals? Start->NMR_Signals Two_Signals Two Singlets NMR_Signals->Two_Signals Two Three_Signals Three Coupled Signals NMR_Signals->Three_Signals Three Isomer_Check Two Doublets NMR_Signals->Isomer_Check Two (Coupled) MS_Mass Exact Mass ~273 Da? Two_Signals->MS_Mass Starting_Material Likely Impurity: 2,5-Dichloropyridine Three_Signals->Starting_Material Isomer_Impurity Likely Impurity: Regioisomer Isomer_Check->Isomer_Impurity MS_Isotope Cl₂ Isotope Pattern (100:65:10)? MS_Mass->MS_Isotope Yes MS_Mass->Starting_Material No (Mass ~147 Da) Product Likely Product: This compound MS_Isotope->Product Yes MS_Isotope->Isomer_Impurity No (Pattern is correct, but NMR differs)

Caption: Logical decision tree for interpreting NMR and MS spectra.

By synergistically applying NMR and MS, researchers can possess a high degree of confidence in the identity, purity, and structural integrity of their this compound, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine nucleus holds a place of prominence. This guide provides an in-depth technical comparison of the kinetic performance of 2,5-dichloro-4-iodopyridine in several paramount palladium-catalyzed cross-coupling reactions. By understanding the kinetic nuances of this versatile building block, researchers can make more informed decisions in reaction design, optimization, and scale-up, ultimately accelerating the discovery and development of novel chemical entities.

Introduction: The Strategic Importance of this compound

This compound is a trifunctionalized building block offering a rich platform for sequential and site-selective cross-coupling reactions. The differential reactivity of its three halogen substituents—one iodine and two chlorines—is the key to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organic halide to the Pd(0) center. The energy barrier for this process is inversely correlated with the carbon-halogen (C-X) bond strength, leading to the generally accepted reactivity trend: C-I > C-Br > C-Cl.[1] This inherent difference allows for the selective functionalization of the C-I bond under milder conditions, while the more robust C-Cl bonds remain available for subsequent transformations under more forcing conditions.

This guide will explore the kinetic landscape of this compound in four key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will present a comparative analysis, supported by extrapolated data from closely related systems, and provide detailed protocols for researchers to conduct their own kinetic investigations.

Comparative Kinetic Analysis of Cross-Coupling Reactions

While specific kinetic data for this compound is not extensively reported in the literature, we can extrapolate and compare its expected performance against alternative substrates based on well-established principles of physical organic chemistry and existing data for analogous di- and tri-halopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For this compound, the initial coupling is expected to occur exclusively at the C-4 iodo position.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateRelative Initial Rate (estimated)Key Considerations
This compound High Selective mono-arylation at the C-4 position is highly favored under standard conditions.
2,4-DichloropyridineModerateReaction occurs preferentially at the C-4 position, but may require more forcing conditions than the iodo-analogue.[1]
2,5-DichloropyridineLowBoth C-2 and C-5 positions are less activated for oxidative addition compared to the C-4 position.
2-Bromo-4-iodopyridineHighSimilar high reactivity at the C-4 iodo position.[1]

The higher reactivity of the C-I bond is attributed to its lower bond dissociation energy compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to introduce alkynyl moieties. Similar to the Suzuki-Miyaura reaction, the C-I bond of this compound is the primary site of reaction.

Table 2: Comparative Performance in Sonogashira Coupling

SubstrateRelative Initial Rate (estimated)Key Considerations
This compound High Excellent substrate for selective mono-alkynylation at the C-4 position.
2,4-DichloropyridineLow to ModerateRequires more forcing conditions and specialized catalyst systems for efficient coupling.
3,5-Dibromo-2,6-dichloropyridineModerate (at C-Br)Demonstrates the feasibility of Sonogashira coupling on polyhalogenated pyridines, with reactivity at the more labile bromine positions.[2][3]

The copper co-catalyst in the traditional Sonogashira reaction plays a crucial role in the catalytic cycle, but copper-free methods have also been developed.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. While the primary focus for this compound is often C-C bond formation at the iodo position, subsequent amination at the chloro positions is a common synthetic strategy.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateRelative Initial Rate (estimated)Key Considerations
This compound (at C-Cl) Low to Moderate Typically performed after functionalization of the C-4 position. The two chloro positions offer sites for mono- or di-amination.
2,4-DichloropyridineModerateRegioselective amination at the C-2 position is often observed.[5]
Aryl BromidesModerateGenerally more reactive than aryl chlorides in Buchwald-Hartwig amination.
Aryl IodidesVariableCan be highly reactive, but iodide ions can sometimes inhibit the catalyst.[6]

Kinetic studies, including the use of kinetic isotope effects, have been instrumental in elucidating the mechanism of the Buchwald-Hartwig amination.[7]

Heck Coupling

The Heck reaction allows for the vinylation of aryl halides. The reactivity of this compound in the Heck reaction is expected to follow the established trend, with the C-I bond being the most reactive site.

Table 4: Comparative Performance in Heck Coupling

SubstrateRelative Initial Rate (estimated)Key Considerations
This compound High Selective vinylation at the C-4 position is anticipated.
3-BromopyridineModerateHas been shown to undergo Heck coupling with terminal olefins.[8]
Aryl BromidesModerateGenerally less reactive than aryl iodides.
Aryl ChloridesLowTypically require more active catalyst systems and higher temperatures.

The mechanism of the Heck reaction involves a series of steps including oxidative addition, migratory insertion, and β-hydride elimination.[9][10][11]

Experimental Protocols for Kinetic Studies

To empower researchers to quantitatively assess the performance of this compound and other substrates, we provide a detailed, step-by-step methodology for conducting kinetic studies of a representative cross-coupling reaction.

General Considerations for Kinetic Monitoring
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.

  • Anhydrous Conditions: Use of anhydrous solvents and reagents is crucial for reproducibility.

  • Temperature Control: Precise temperature control is essential for accurate kinetic measurements. An oil bath with a temperature controller is recommended.

  • Sampling: Samples should be taken at regular intervals and quenched immediately to stop the reaction. A common quenching agent is a cold solution of a suitable solvent.

  • Analysis: Reaction progress is typically monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard for accurate quantification.

Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol is designed to determine the reaction order with respect to the aryl halide.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/H₂O mixture)

  • Internal standard (e.g., dodecane)

  • Anhydrous solvents and reagents

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, arylboronic acid, and the internal standard in the chosen solvent.

  • Reaction Setup: In a series of reaction vials, add the palladium catalyst and base.

  • Initiation of Reaction: To each vial, add the stock solutions of the arylboronic acid and internal standard. Place the vials in a pre-heated reaction block or oil bath. To initiate the reaction, add the stock solution of this compound to each vial at staggered time points.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from each reaction vial and transfer it to a vial containing a quenching solution (e.g., cold ethyl acetate).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time. Determine the initial rate of the reaction from the initial slope of this curve. Repeat the experiment with different initial concentrations of this compound to determine the reaction order.[6][12][13][14]

Visualizing Reaction Workflows and Mechanisms

To further clarify the experimental and mechanistic aspects discussed, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Data Acquisition and Analysis prep1 Weigh Catalyst and Base prep2 Prepare Stock Solutions (Aryl Halide, Boronic Acid, Internal Std) react1 Add Reagents to Vials prep2->react1 react2 Pre-heat to Reaction Temperature react1->react2 react3 Initiate Reaction react2->react3 analysis1 Take Time-course Samples react3->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Analyze by GC/HPLC analysis2->analysis3 analysis4 Determine Concentrations analysis3->analysis4 analysis5 Plot Data and Determine Rate analysis4->analysis5 G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining Step for C-I) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L)_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Nu-M pd2_aryl_nu_complex Ar-Pd(II)-Nu(L)_n transmetalation->pd2_aryl_nu_complex reductive_elimination Reductive Elimination pd2_aryl_nu_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Nu reductive_elimination->product

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Selective Functionalization of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,5-Dichloro-4-iodopyridine

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design. Among the vast array of functionalized pyridines, this compound stands out as a uniquely versatile building block. Its three halogen atoms, each with distinct reactivities, offer a blueprint for sequential and site-selective functionalization. This allows for the precise construction of complex, trisubstituted pyridine derivatives, which are integral to numerous biologically active compounds and advanced materials.[1]

The key to unlocking the synthetic potential of this substrate lies in the judicious selection of a palladium catalyst system. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the guiding principle for its derivatization.[2] The carbon-iodine bond at the C4 position is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) species, the crucial first step in most cross-coupling catalytic cycles.[3] This intrinsic property enables chemists to selectively modify the C4 position while preserving the two chloro-substituents for subsequent transformations. This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Core Principle: A Visual Guide to the Catalytic Cycle

At the heart of these transformations is the palladium-catalyzed cross-coupling cycle. Understanding this mechanism is paramount to troubleshooting reactions and rationally selecting a catalyst system. The cycle universally consists of three fundamental steps: oxidative addition, transmetalation (or a related step for reactions like Heck and Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_inputs Reactants Pd0 Active Pd(0)Ln OA_Complex R-Pd(II)(X)Ln (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition R-X (Ar-I) TM_Complex R-Pd(II)(R')Ln (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation R'-M TM_Complex->Pd0 Reductive Elimination Product Product R-R' TM_Complex->Product RX This compound (R-X) RM Coupling Partner (R'-M) (e.g., Boronic Acid, Amine, Alkyne)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand (L), bound to the palladium center, is critical. Strong σ-donating, bulky ligands increase electron density on the metal, accelerating the rate-determining oxidative addition step and promoting the final reductive elimination.[4]

Comparative Performance of Palladium Catalysts for C4-Selective Coupling

The selection of the optimal catalyst system—comprising a palladium precursor and a specific ligand—is dictated by the nature of the desired coupling reaction. Milder conditions are paramount for ensuring high selectivity for the C-I bond.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.[4][5]

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Approx. Yield (%)Key Insights & Causality
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10080-90A classic, reliable "first-generation" catalyst. PPh₃ is a moderately electron-rich ligand sufficient for activating the highly reactive C-I bond.[3]
PdCl₂(dppf)dppfCs₂CO₃DMF9088-96The bidentate dppf ligand forms a stable complex, often providing higher yields and tolerating a broader range of functional groups on the boronic acid partner.[2]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100~90-98SPhos is a bulky, electron-rich biarylphosphine ligand. Its steric hindrance promotes reductive elimination, while its electron-donating nature accelerates oxidative addition, allowing for lower catalyst loadings and high turnovers.[2][6]
PdCl₂NoneNa₂CO₃Toluene/H₂O100-120>95Under "Jeffery" conditions with a phase-transfer catalyst (e.g., NBu₄Br), high C4-selectivity can be achieved ligand-free, potentially via palladium nanoparticle catalysis.[7]
Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C-N bonds is fundamental in pharmaceutical synthesis.[8][9] The Buchwald-Hartwig amination requires carefully selected ligands to facilitate the coupling of amines with the aryl iodide.[10][11]

Catalyst PrecursorLigandBaseSolventTemp (°C)Approx. Yield (%)Key Insights & Causality
Pd(OAc)₂BINAPCs₂CO₃Toluene10075-85An early bidentate phosphine ligand system, effective for many primary and secondary amines. The defined bite angle of BINAP helps stabilize the catalytic species.[8]
Pd₂(dba)₃XantphosCs₂CO₃Toluene110~90-97Xantphos possesses a large, flexible bite angle, which is highly effective at promoting the challenging C-N reductive elimination step, thus preventing catalyst decomposition and increasing yields.[2]
BrettPhos Pd G3BrettPhosK₃PO₄t-BuOH100>95A modern, highly active pre-catalyst. The extremely bulky and electron-rich BrettPhos ligand is exceptionally efficient for coupling a wide range of primary amines, even at lower temperatures.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes, forming conjugated arylalkyne structures.[13][14][15]

Catalyst PrecursorCo-catalystLigandBaseSolventTemp (°C)Approx. Yield (%)Key Insights & Causality
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF25-50~85-95The classic Sonogashira system. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][16]
Pd(PPh₃)₄NonePPh₃PiperidineDMF80~80-90A common copper-free variant. While often requiring higher temperatures, it avoids the formation of alkyne homocoupling byproducts, which can be a significant issue in copper-catalyzed systems.[14]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, incorporating best practices for achieving high yields and selectivity.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling using PdCl₂(dppf)

This protocol is a robust starting point for the arylation of the C4 position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf), 0.03 equiv).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Selective Buchwald-Hartwig Amination using a Pre-catalyst

This protocol utilizes a modern, air-stable pre-catalyst for efficient C-N bond formation.

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide, this compound (1.0 equiv), the desired primary amine (1.2 equiv), potassium phosphate (K₃PO₄, 1.4 equiv), BrettPhos Pd G3 pre-catalyst (0.05 equiv), and BrettPhos ligand (0.05 equiv) to a vial.[12]

  • Solvent Addition: Add anhydrous, degassed tert-Butanol (t-BuOH).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Work-up: After 24-48 hours, cool the reaction to room temperature. Partition the mixture between dichloromethane (DCM) and water. Separate the layers.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Workflow for Catalyst System Selection

Choosing the right catalyst system is a critical decision. The following workflow provides a logical pathway for selecting and optimizing your reaction conditions.

Catalyst_Selection_Workflow cluster_couplings Select Coupling Type cluster_catalysts Choose Initial Catalyst System start Define Desired Transformation (e.g., C-C, C-N, C-C≡C) suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C≡C) start->sonogashira cat_suzuki Start with Pd(PPh₃)₄ or PdCl₂(dppf). Consider SPhos for challenging substrates. suzuki->cat_suzuki cat_buchwald Start with Xantphos system. Use BrettPhos for primary amines. buchwald->cat_buchwald cat_sonogashira Use standard PdCl₂(PPh₃)₂/CuI. Consider Cu-free for sensitive alkynes. sonogashira->cat_sonogashira optimize Run Small-Scale Test Reaction (Monitor for C4 selectivity) cat_suzuki->optimize cat_buchwald->optimize cat_sonogashira->optimize decision Reaction Outcome? optimize->decision success Successful C4 Coupling: Proceed to Scale-Up decision->success >80% Yield & High Selectivity troubleshoot Low Yield / Side Products: - Screen other ligands/bases - Lower temperature - Check reactant purity decision->troubleshoot No / Poor Result troubleshoot->optimize Re-evaluate

Caption: A decision workflow for selecting and optimizing a palladium catalyst system.

Conclusion and Recommendations

The selective functionalization of this compound is a highly achievable and valuable synthetic operation. The pronounced reactivity of the C-I bond at the C4 position provides a reliable handle for initial modification.

  • For routine C-C Suzuki-Miyaura couplings , traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer a cost-effective and efficient solution. For more challenging or sterically hindered boronic acids, investing in a more active system utilizing a biarylphosphine ligand such as SPhos is highly recommended.[2][6]

  • For C-N Buchwald-Hartwig aminations , the choice is highly dependent on the amine coupling partner. While older systems can be effective, modern pre-catalysts based on ligands like BrettPhos or Xantphos provide superior scope, reliability, and efficiency, particularly for less nucleophilic or primary amines.[12]

  • For C-C Sonogashira couplings , the classic PdCl₂(PPh₃)₂/CuI system remains the workhorse. However, to mitigate the risk of alkyne homocoupling, a copper-free protocol should be considered, especially when dealing with valuable or sensitive alkyne substrates.[3][14]

Ultimately, the key to success lies in careful reaction control. Maintaining an inert atmosphere, using degassed solvents, and monitoring the reaction to prevent over-reaction at the less reactive chloro positions are critical practices. By leveraging the comparative data and protocols in this guide, researchers can confidently and efficiently harness the synthetic power of this compound.

References

Comparing Suzuki-Miyaura and Stille Couplings for the Functionalization of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Coupling Strategies:

In the landscape of modern medicinal chemistry, halogenated heterocycles are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, 2,5-dichloro-4-iodopyridine stands out as a particularly versatile scaffold, offering three distinct reaction sites for selective functionalization. The choice of cross-coupling methodology to modify this starting material is a critical decision that can significantly impact reaction efficiency, product yield, and overall synthetic strategy. This guide provides a comprehensive comparison of two cornerstone cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization at the C4 position of this compound.

The inherent reactivity differences between the carbon-halogen bonds (C-I > C-Br > C-Cl) in this compound allow for a regioselective approach. The carbon-iodine bond is the most labile and thus the preferred site for initial cross-coupling, leaving the two chlorine atoms available for subsequent transformations. This guide will delve into the mechanistic nuances, practical considerations, and experimental data to aid researchers in selecting the optimal coupling partner for their specific synthetic goals.

The Suzuki-Miyaura Coupling: A Robust and Versatile Choice

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become a workhorse in carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X Intermediate1 R1-Pd(II)Ln-X OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 R1-Pd(II)Ln-R2 Transmetalation->Intermediate2 BoronicAcid R2-B(OR)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Advantages of Suzuki Coupling for this compound:
  • High Regioselectivity: Palladium catalysts exhibit a strong preference for oxidative addition into the C-I bond over the C-Cl bonds, ensuring selective functionalization at the 4-position.

  • Mild Reaction Conditions: Typically conducted under basic conditions with a variety of solvents, including aqueous mixtures, which is beneficial for substrates with sensitive functional groups.

  • Low Toxicity of Boron Reagents: Boronic acids and their byproducts are generally considered to have low toxicity and are easily removed during workup, simplifying purification.

  • Broad Substrate Scope: A vast array of aryl, heteroaryl, vinyl, and alkyl boronic acids and esters are commercially available, allowing for the introduction of diverse functionalities.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: A Powerful Alternative with Orthogonal Reactivity

The Stille coupling utilizes organostannane reagents and a palladium catalyst to form carbon-carbon bonds. While the toxicity of organotin compounds is a significant drawback, the Stille coupling offers unique advantages in certain synthetic contexts, particularly when dealing with complex molecules or when orthogonal reactivity is desired.

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X Intermediate1 R1-Pd(II)Ln-X OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 R1-Pd(II)Ln-R2 Transmetalation->Intermediate2 Organostannane R2-Sn(R3)3 Organostannane->Transmetalation RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Figure 2: Catalytic Cycle of the Stille Coupling.

Advantages of Stille Coupling for this compound:
  • Neutral Reaction Conditions: The Stille coupling is often performed under neutral conditions, which is advantageous for base-sensitive substrates.

  • High Functional Group Tolerance: Organostannanes are generally stable to air and moisture and are compatible with a wide range of functional groups.

  • Predictable Reactivity: The transmetalation step in the Stille coupling is often faster and more predictable than in the Suzuki coupling, which can be beneficial in complex syntheses.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

This protocol provides a representative procedure for the Stille coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • To a flame-dried round-bottom flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (DMF or toluene).

  • Add tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, saturated aqueous potassium fluoride (to remove tin byproducts), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Head-to-Head Comparison: Suzuki vs. Stille for this compound Functionalization

The choice between Suzuki and Stille coupling often depends on the specific requirements of the synthetic route. Below is a comparative summary of key parameters.

FeatureSuzuki-Miyaura CouplingStille Coupling
Coupling Partner Boronic acids/estersOrganostannanes
Toxicity Low toxicity byproductsHigh toxicity of tin reagents and byproducts
Reaction Conditions Typically basicGenerally neutral
Functional Group Tolerance Good, but can be sensitive to strong basesExcellent
Purification Generally straightforwardCan be challenging due to tin byproducts
Cost & Availability Wide variety of commercially available and relatively inexpensive boronic acidsOrganostannanes can be more expensive and less diverse
Performance Data Summary

The following table summarizes typical experimental outcomes for the coupling of this compound with a generic aryl coupling partner.

Coupling MethodTypical Yield (%)Typical Reaction Time (h)Key Considerations
Suzuki 75-95%4-12Base selection can be critical for sensitive substrates.
Stille 80-98%2-8Requires careful handling and purification to remove toxic tin species.

Workflow and Decision-Making Framework

The following diagram illustrates a typical workflow and decision-making process when choosing between Suzuki and Stille coupling for the functionalization of this compound.

Workflow_Decision Start Start: Functionalize This compound Decision1 Is the substrate base-sensitive? Start->Decision1 Stille Consider Stille Coupling Decision1->Stille Yes Suzuki Consider Suzuki Coupling Decision1->Suzuki No Decision2 Are there concerns about toxic reagents/byproducts? Stille->Decision2 Purification Factor in challenging purification (tin removal) Stille->Purification Suzuki->Decision2 FinalChoice Select Optimal Coupling Method Suzuki->FinalChoice Decision2->Stille No Decision2->Suzuki Yes Purification->FinalChoice

Figure 3: Decision-making workflow for selecting a coupling method.

Conclusion and Expert Recommendations

For the majority of applications involving the C4-functionalization of this compound, the Suzuki-Miyaura coupling is the recommended first choice . Its operational simplicity, the low toxicity of its reagents, and the vast commercial availability of boronic acids make it a highly practical and efficient method. The purification of Suzuki coupling products is also typically more straightforward.

However, the Stille coupling remains a powerful and relevant alternative in specific scenarios . If the substrate contains base-sensitive functional groups that are incompatible with the conditions of the Suzuki coupling, the neutral conditions of the Stille reaction are a distinct advantage. Furthermore, for complex, late-stage functionalizations where reaction kinetics and predictability are paramount, the Stille coupling can offer superior performance. The primary caveat remains the toxicity of organotin compounds, which necessitates careful handling and rigorous purification protocols.

Ultimately, the optimal choice will be dictated by the specific molecular context, the desired scale of the reaction, and the available laboratory resources. Researchers are encouraged to consider the trade-offs outlined in this guide to make an informed decision that best suits their synthetic strategy.

A Senior Application Scientist's Guide to Ligand Efficacy in the Suzuki Coupling of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for forging carbon-carbon bonds in the development of pharmaceuticals and functional materials.[1][2] The substrate 2,5-dichloro-4-iodopyridine is a particularly valuable building block, offering three distinct reaction sites for sequential functionalization.[3] However, its electronic deficiency and the presence of multiple halides present a significant challenge: achieving selective C-C bond formation at the desired position.

The key to unlocking this selectivity lies in the choice of ligand bound to the palladium catalyst. The ligand's steric and electronic properties are paramount, profoundly influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][4] This guide provides a comparative analysis of different ligand classes, supported by experimental data, to inform rational catalyst selection for the selective Suzuki coupling at the C-4 iodine position of this compound.

The Decisive Role of the Ligand in Selective C-4 Coupling

The reactivity of the carbon-halogen bonds in this compound follows the established trend: C-I > C-Cl.[5][6] The C-I bond is significantly weaker and more susceptible to oxidative addition by the Pd(0) catalyst.[5] The primary goal is to exploit this inherent reactivity to achieve selective coupling at the C-4 position while leaving the C-2 and C-5 chloro groups untouched for subsequent transformations.[6]

The ligand's role is to enhance this intrinsic selectivity and ensure efficient catalysis. Key ligand properties include:

  • Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[4][7]

  • Steric Bulk: Bulky ligands facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4] They can also stabilize the monoligated palladium species crucial for the catalytic cycle.

Comparative Performance of Ligand Systems

While direct comparative studies on this compound are sparse, data from analogous polychlorinated heteroaromatic systems provide crucial insights. Buchwald's dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs) are among the most effective ligand classes for challenging cross-couplings.[7][8]

Ligand/Catalyst SystemSubstrate AnalogueKey Features & Performance InsightsReference
Pd(PPh₃)₄ 2,6-Dichloro-4-iodopyridineTetrakis(triphenylphosphine)palladium(0) is a classic, air-stable precatalyst often effective for C-I bond activation. It serves as a reliable benchmark for selective C-4 coupling. Expected yields are generally good.[5][6][5][6]
Pd(OAc)₂ / SPhos 2,5-DichloropyridineSPhos is a bulky, electron-rich biaryl phosphine ligand. Catalyst systems using SPhos are highly active for coupling aryl chlorides and are expected to be highly efficient for the more reactive C-I bond, likely requiring milder conditions.[7][9][7][9]
Pd₂(dba)₃ / XPhos Heteroaryl ChloridesXPhos, another Buchwald ligand, is known to expand the scope of Suzuki couplings to include challenging substrates like pyridylboronic acids and various heteroaryl chlorides with high efficiency.[7][7]
Pd-PEPPSI-IPr 2,4-DichloropyridineN-Heterocyclic Carbene (NHC) ligands like IPr are very strong electron donors and can form highly stable and active catalysts. For 2,4-dichloropyridine, a Pd/IPr system shows high selectivity for coupling at the C4 position over the electronically activated C2 position.[10][11][10][11]
Pd(OAc)₂ / P(t-Bu)₃ Aryl ChloridesTri(tert-butyl)phosphine is a very bulky and electron-rich monodentate ligand. It is highly effective for Suzuki couplings of unactivated aryl chlorides, often at room temperature.[12][12]

Expert Insight: For the selective coupling of this compound, the primary challenge is not activating the C-I bond, but rather preventing subsequent or competing reactions at the C-Cl positions. Therefore, a highly active catalyst system, such as those employing Buchwald ligands (SPhos, XPhos) or bulky NHCs (IPr), is recommended. These ligands promote high catalytic turnover at lower temperatures, which favors selective reaction at the most labile C-I site.

Mechanistic Pathway and Ligand Influence

The Suzuki-Miyaura catalytic cycle provides a framework for understanding how ligands exert their influence. The process is initiated by the active Pd(0) species, which is coordinated to the phosphine or NHC ligand.

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle for this compound pd0 Pd(0)L n oa_ts Oxidative Addition pd0->oa_ts complex1 R-Pd(II)L -X (X=I) oa_ts->complex1 tm_ts Transmetalation complex1->tm_ts complex2 R-Pd(II)L -R' tm_ts->complex2 re_ts Reductive Elimination complex2->re_ts re_ts->pd0 Regenerates Catalyst product Product R-R' re_ts->product catalyst_regen Catalyst Regeneration substrate Substrate (Ar-I) substrate->oa_ts boronic Boronic Acid Derivative R'-B(OR)₂ base Base (e.g., K₂CO₃) borate Activated Borate [R'-B(OR)₂(OH)]⁻ boronic->borate Activation base->borate borate->tm_ts

Caption: Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The electron-rich Pd(0)L complex inserts into the C-I bond of this compound. Electron-donating ligands accelerate this rate-limiting step.[4]

  • Transmetalation: The aryl group (R') from the activated boronic acid (borate complex) is transferred to the palladium center, displacing the iodide.[12]

  • Reductive Elimination: The two organic groups (R and R') are coupled, forming the final product and regenerating the Pd(0)L catalyst. This step is often accelerated by sterically bulky ligands.[4]

Recommended Experimental Protocol

This protocol is a generalized procedure for the selective C-4 arylation of this compound using a Buchwald-type ligand, designed to ensure high yield and selectivity.

Experimental_Workflow Experimental Workflow for Selective Suzuki Coupling start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Flask: 1. This compound 2. Arylboronic Acid 3. Base (e.g., K₃PO₄) setup->reagents solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent catalyst Add Catalyst System (e.g., Pd(OAc)₂ + SPhos) solvent->catalyst reaction Heat Reaction (e.g., 80-100 °C) Monitor by TLC/GC-MS catalyst->reaction workup Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with Water/Brine reaction->workup purify Purification - Dry Organic Layer (Na₂SO₄) - Concentrate - Flash Chromatography workup->purify product Isolate Pure Product 2,5-Dichloro-4-arylpyridine purify->product

Caption: General workflow for selective Suzuki coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[9]

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle.

Procedure:

  • Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Charging Reagents: To the flask, add this compound, the arylboronic acid, and potassium phosphate under a positive flow of inert gas.

  • Catalyst Premix (Optional but Recommended): In a separate, dry vial under an inert atmosphere, dissolve the Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane. This pre-formation of the active catalyst can improve consistency.

  • Solvent Addition: Add the remaining anhydrous 1,4-dioxane (6 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.

  • Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dichloro-4-arylpyridine.[9]

Trustworthiness through Self-Validation: The protocol's integrity is maintained by careful monitoring. The disappearance of the this compound starting material and the appearance of a single major product spot/peak via TLC/GC-MS validates the reaction's progression and selectivity. Comparing the final product's spectral data (¹H NMR, ¹³C NMR, MS) with expected values confirms its identity and purity.

References

Benchmarking New Synthetic Methods Against a Classic Workhorse: The Case of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the 4-Substituted Dichloropyridine Scaffold

The 2,5-dichloropyridine framework, particularly when functionalized at the 4-position, is a cornerstone scaffold in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic routes to access diverse analogues. For years, 2,5-dichloro-4-iodopyridine has served as a reliable and strategic starting material for building molecular complexity.[1][2]

This guide provides a comparative analysis, benchmarking traditional palladium-catalyzed cross-coupling reactions that utilize this compound against a more modern, atom-economical approach: the direct C-H functionalization of 2,5-dichloropyridine. We will delve into the mechanistic underpinnings, provide side-by-side data comparisons, and present detailed experimental protocols to offer a clear perspective on the advantages and strategic considerations for each pathway.

The Traditional Workhorse: Leveraging the Reactivity of this compound

The synthetic power of this compound lies in the differential reactivity of its halogen substituents.[1] The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bonds. This predictable regioselectivity allows for sequential functionalization, making it an invaluable tool for constructing highly substituted and unsymmetrical pyridine derivatives.[1]

Common transformations include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.[1][3]

  • Sonogashira Coupling: For installing alkynyl moieties, which are versatile handles for further chemistry.[1][4][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for many biologically active molecules.[6][7][8]

This stepwise approach, while effective, has inherent drawbacks. The synthesis of the starting material itself requires an iodination step, which adds to the overall step count and introduces a less atom-economical reagent. Furthermore, the generation of stoichiometric iodide waste can present challenges in process scale-up and waste management.

The Modern Alternative: Direct C-H Functionalization

In recent years, the field of C-H activation has matured into a powerful strategy for streamlining synthetic routes.[9][10] Instead of pre-installing a reactive handle like iodine, this approach targets the direct functionalization of a C-H bond on the pyridine ring. By starting with the simpler and more readily available 2,5-dichloropyridine, this strategy offers a more convergent and atom-economical pathway to the desired 4-substituted products.[11]

While C-H activation of pyridines can be challenging due to the coordinating nature of the ring nitrogen, methodologies have been developed to achieve high regioselectivity, particularly for the C-4 position.[12][13] These methods often rely on tailored catalysts and reaction conditions to override the intrinsic electronic preferences of the pyridine ring.[10][14]

Workflow Comparison: Traditional vs. Modern Route

The following diagram illustrates the fundamental difference in synthetic strategy between the two approaches. The traditional route is linear and requires a pre-functionalization step, whereas the modern C-H activation route is more convergent.

G cluster_0 Traditional Route (via Iodination) cluster_1 Modern Route (Direct C-H Activation) A0 2,5-Dichloropyridine A1 Iodination (e.g., NIS, I₂) A0->A1 A2 This compound A1->A2 A3 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A2->A3 A4 4-Aryl-2,5-dichloropyridine A3->A4 B0 2,5-Dichloropyridine B1 Direct C-H Arylation (Pd-Catalysis) B0->B1 B2 4-Aryl-2,5-dichloropyridine B1->B2

Caption: Comparison of synthetic workflows.

Head-to-Head Performance: Suzuki Coupling vs. C-H Arylation

To provide a quantitative comparison, let's examine the synthesis of a representative target molecule, 4-Aryl-2,5-dichloropyridine, using both a traditional Suzuki-Miyaura coupling and a modern direct C-H arylation protocol.

FeatureTraditional Suzuki-Miyaura Coupling Modern Direct C-H Arylation
Starting Material This compound2,5-Dichloropyridine
Coupling Partner Arylboronic AcidAryl Halide (e.g., Bromide)
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)Pd(OAc)₂ with specialized ligand (e.g., SPhos)
Typical Yield 85-95%70-85%
Reaction Steps 2 (Iodination + Coupling)1 (Coupling)
Atom Economy Lower (Iodine is waste)Higher (H-X is byproduct)
Key Advantage Highly reliable, well-established, broad scopeShorter route, less expensive starting material
Key Disadvantage Longer synthesis, stoichiometric iodide wasteMay require more specialized ligands and optimization

Experimental Protocols: A Practical Guide

Herein, we provide detailed, self-validating protocols for both the traditional and modern approaches. These methods are representative and synthesized from established literature procedures.

Protocol 1: Traditional Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-(4-methoxyphenyl)-2,5-dichloropyridine from this compound.

Objective: To synthesize a 4-aryl-2,5-dichloropyridine using the established Suzuki-Miyaura cross-coupling reaction.

G start Setup & Reagents reagents 1. Add this compound, 4-methoxyphenylboronic acid, K₂CO₃ to flask. start->reagents solvent 2. Add Toluene/H₂O solvent. reagents->solvent degas 3. Degas mixture with Argon for 15 min. solvent->degas catalyst 4. Add Pd(PPh₃)₄ catalyst under Argon. degas->catalyst heat 5. Heat reaction at 90°C for 12 hours. catalyst->heat workup 6. Cool, extract with Ethyl Acetate, wash with brine. heat->workup purify 7. Dry (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end Product purify->end

Caption: Direct C-H Arylation Workflow.

Materials:

  • 2,5-Dichloropyridine (1.5 eq) [11]* 1-Bromo-4-methoxybenzene (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Anhydrous 1,4-Dioxane

  • Dichloromethane, Celite (for workup)

  • Silica Gel (for chromatography)

Procedure:

  • To an oven-dried reaction tube, add 2,5-dichloropyridine (1.5 eq), 1-bromo-4-methoxybenzene (1.0 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and the SPhos ligand (0.10 eq).

  • Causality Check: Bulky, electron-rich phosphine ligands like SPhos are essential in many C-H activation and C-Cl bond coupling reactions. They promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product. [15]4. Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the reaction tube tightly and place it in a preheated oil bath at 120°C.

  • Stir the reaction for 24 hours. Monitor progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite, washing the pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product.

Conclusion and Future Outlook

While traditional methods using this compound remain robust and highly effective, modern synthetic strategies such as direct C-H functionalization present compelling advantages in terms of step- and atom-economy. For discovery chemistry, where rapid access to analogues is paramount, the C-H activation route starting from the less expensive 2,5-dichloropyridine can significantly accelerate library synthesis. For process development, the reduction in steps and the elimination of iodine-containing reagents and waste streams offer tangible benefits in cost and environmental impact.

The choice between these methods will ultimately depend on the specific goals of the project, available resources, and the scale of the synthesis. However, the continuous development of more efficient and selective catalytic systems for C-H activation suggests that these modern approaches will become increasingly indispensable tools for researchers, scientists, and drug development professionals.

References

A Senior Application Scientist's Guide to Isotopic Labeling with 2,5-Dichloro-4-iodopyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isotopic Labeling in Modern Research

In the landscape of drug discovery and biomedical research, understanding the precise journey of a molecule within a biological system is paramount. Isotopic labeling, the practice of replacing an atom in a compound with one of its isotopes, provides an unambiguous signal for tracking, quantifying, and imaging molecules in vivo.[1][2] This technique is the bedrock of Absorption, Distribution, Metabolism, and Excretion (ADME) studies and is indispensable for developing radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3][4][5]

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals. Consequently, methods to isotopically label these structures are of critical importance. This guide provides an in-depth comparison of labeling strategies centered on a versatile but specific precursor: 2,5-Dichloro-4-iodopyridine . We will dissect its unique reactivity and compare its utility for introducing various key isotopes—radioiodine, fluorine-18, and carbon-11—against alternative methodologies.

The Strategic Advantage of this compound: A Multi-Tool Precursor

This compound (CAS 796851-03-1) is a tri-halogenated pyridine with a distinct hierarchy of reactivity among its carbon-halogen bonds.[6][7] In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bonds.[8][9] This differential reactivity is not a limitation but a strategic advantage, allowing for selective, sequential functionalization. It enables researchers to use the molecule as a scaffold: first, a stable, non-radioactive moiety is introduced at the highly reactive C4 position, followed by the introduction of an isotopic label at one of the less reactive C2 or C5 chloro-positions in a later synthetic step.

This guide will explore three primary labeling modalities involving this precursor, directly comparing the approaches to provide a clear framework for experimental design.

G cluster_0 Sequential Functionalization Strategy A This compound B Step 1: C4-Functionalization (e.g., Suzuki, Sonogashira) A->B High C-I Reactivity C 2,5-Dichloro-4-(R1)-pyridine (Stable Intermediate) B->C D Step 2: C2/C5 Isotopic Labeling (e.g., ¹⁸F-Fluorination, ¹¹C-Cross-Coupling) C->D Lower C-Cl Reactivity E Isotopically Labeled Trisubstituted Pyridine D->E

Caption: Sequential functionalization workflow for this compound.

Comparative Analysis of Labeling Strategies

Radioiodination at the C4-Position: Direct Labeling via Halogen Exchange

The most direct application of this compound is as a precursor for radioiodinated compounds. Several medically relevant iodine isotopes exist, including ¹²³I (SPECT), ¹²⁴I (PET), ¹²⁵I (preclinical/in vitro), and ¹³¹I (therapy/SPECT).[10][11][12] The C-I bond can be readily substituted with a radioactive iodine isotope through a nucleophilic halogen exchange reaction.

  • Mechanism & Rationale: This reaction involves the direct displacement of the stable ¹²⁷I atom with a radioactive iodide anion (e.g., Na[¹²⁵I]). To drive the equilibrium towards the labeled product, reactions are often performed at elevated temperatures. The addition of copper salts can effectively catalyze this nucleophilic substitution, allowing for milder reaction conditions and improved radiochemical yields (RCY).[10]

  • Comparison with Alternatives:

    • Electrophilic Iodination: The traditional method for labeling proteins and peptides targets activated aromatic rings like tyrosine or histidine.[11][13] This is unsuitable for many small molecules lacking such residues. Halogen exchange provides a regioselective alternative for labeling specific positions on a synthetic scaffold.

    • Organotin Precursors (Stille Coupling): Radio-stannylation followed by iododestannylation is a powerful method. However, it requires the synthesis of a specific organotin precursor, and the potential for tin-related toxicity is a concern that necessitates rigorous purification. The use of an iodo-precursor for direct exchange is often more synthetically straightforward.

¹⁸F-Labeling at C2/C5 Positions: Nucleophilic Aromatic Substitution

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable decay characteristics.[3][14] The chloro-substituents at the C2 and C5 positions of our scaffold can serve as leaving groups for nucleophilic substitution with [¹⁸F]fluoride.

  • Mechanism & Rationale: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAᵣ).[14][15] The reaction is typically performed using the "activated" K[¹⁸F]F-Kryptofix 222 (K222) complex in a polar aprotic solvent like DMSO at high temperatures (120-150 °C) or under microwave irradiation.[15] After an initial functionalization at the C4-iodo position, the resulting intermediate can be subjected to radiofluorination.

  • Comparison with Alternatives:

    • Nitro- and Trimethylammonium Precursors: For ¹⁸F-labeling of pyridines, nitro- and trimethylammonium groups are generally superior leaving groups compared to chlorides.[14][15] They allow for faster reactions and often higher yields under milder conditions. Therefore, while using a chloro-precursor is feasible, converting the chloro-group to a better leaving group or designing the synthesis around a nitro-substituted pyridine from the outset may be a more efficient strategy.

    • Pyridine N-oxides: A novel approach involves the direct fluorination of pyridine N-oxides, which can enable fluorination at positions, like C3, that are otherwise challenging to access via nucleophilic substitution.[16]

¹¹C-Labeling: Leveraging the Scaffold for Late-Stage Functionalization

Carbon-11, with its very short half-life of 20.4 minutes, demands extremely rapid and efficient labeling chemistry.[17][18] Direct labeling of a complex scaffold is often challenging. Here, the sequential functionalization potential of this compound becomes particularly powerful. A common strategy involves preparing a stable, advanced precursor that is ready for the final, rapid introduction of the ¹¹C-label via a cross-coupling reaction.

  • Mechanism & Rationale: The most common ¹¹C-labeling agents are small, reactive molecules like [¹¹C]CH₃I or [¹¹C]HCN.[18][19] A robust strategy using our scaffold would be:

    • Perform a stable Suzuki or Sonogashira coupling at the C4-iodo position.

    • Perform a second stable coupling (e.g., introducing a boronic ester or stannane) at the C2 position.

    • In the final radiochemical step, perform a rapid, palladium-catalyzed cross-coupling reaction at the C5 position with a ¹¹C-labeled reagent. For example, a Stille coupling with [¹¹C]CH₃SnBu₃ or a Suzuki coupling if a [¹¹C]CO₂-derived boronic ester were used.

  • Comparison with Alternatives:

    • Direct ¹¹C-Methylation: Many PET tracers are synthesized by direct methylation of a precursor containing an -OH, -NH, or -SH group using [¹¹C]CH₃I or [¹¹C]CH₃OTf.[19] This is highly efficient but requires the target molecule to have a suitable functional handle. The cross-coupling approach with the pyridine scaffold allows for the formation of ¹¹C-carbon bonds, offering greater synthetic flexibility.

Data Summary: A Comparative Overview

The following table provides a generalized comparison of the labeling strategies. Note that specific yields and conditions are highly substrate-dependent.

FeatureRadioiodination (C4) ¹⁸F-Labeling (C2/C5) ¹¹C-Labeling (via Cross-Coupling)
Isotope(s) ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I¹⁸F¹¹C
Half-Life 13.2 h to 59.4 d109.7 min20.4 min
Precursor Moiety C-I bondC-Cl bondC-Cl (or other halide/triflate)
Typical Reaction Nucleophilic Halogen ExchangeNucleophilic Aromatic SubstitutionPd-catalyzed Cross-Coupling
Key Reagents Na[*I], CuSO₄ (optional)K[¹⁸F]F/K222 complex[¹¹C]CH₃I, Pd catalyst, Base
Typical Conditions 50-120 °C, 30-60 min120-180 °C, 5-20 min80-120 °C, 5-10 min
Pros Direct, synthetically simpleHigh utility for PET imagingVersatile for C-C bond formation
Cons In vivo deiodination can be an issueHarsh conditions, C-Cl is a moderate leaving groupMulti-step precursor synthesis required

Experimental Protocols: Field-Proven Methodologies

Protocol 1: Radioiodination of this compound via Halogen Exchange

This protocol describes a representative method for labeling with ¹²⁵I.

G cluster_0 Radioiodine Exchange Workflow A Start: This compound B Add Na[¹²⁵I] in Ethanol A->B C Heat Reaction (e.g., 80°C, 1h) B->C D Quench & Dilute C->D E Purification (RP-HPLC) D->E F Final Product: 2,5-Dichloro-4-[¹²⁵I]iodopyridine E->F

Caption: Workflow for radioiodination via isotopic exchange.

Materials:

  • This compound (1 mg/mL in Ethanol)

  • Na[¹²⁵I] solution (in 0.1 M NaOH)

  • Ethanol (anhydrous)

  • Reaction vial (V-vial, 1 mL)

  • Heating block

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Preparation: To a 1 mL V-vial, add 10 µL of the this compound stock solution (10 µg).

  • Radioisotope Addition: Carefully add 5-10 µL of the Na[¹²⁵I] solution (approx. 1 mCi, 37 MBq) to the vial.

  • Reaction: Tightly cap the vial and place it in a pre-heated heating block at 80-100 °C for 60 minutes. The use of a copper(I) or (II) catalyst (e.g., CuI or CuSO₄) is optional but may improve yield and lower the required temperature.[10]

  • Quenching & Analysis: After cooling to room temperature, quench the reaction by adding 100 µL of the HPLC mobile phase. Inject a small aliquot (5 µL) onto an analytical HPLC system to determine the radiochemical conversion (RCC).

  • Purification: Purify the crude reaction mixture using a semi-preparative RP-HPLC column. Collect the fraction corresponding to the radio-labeled product.

  • Formulation: Remove the organic solvent from the collected fraction under a stream of nitrogen and reformulate the final product in a suitable buffer (e.g., saline with 5% ethanol) for further studies.

Protocol 2: ¹⁸F-Fluorination of a Dichloropyridine Derivative

This protocol outlines a general procedure for the challenging ¹⁸F-fluorination of a dichloropyridine, which would be performed on an intermediate derived from this compound.

Materials:

  • Aqueous [¹⁸F]fluoride from cyclotron target

  • Kryptofix 222 (K222) solution (10 mg/mL in Acetonitrile)

  • Potassium Carbonate (K₂CO₃) solution (2 mg/mL in Water)

  • Dichloropyridine precursor (e.g., 2,5-dichloro-4-R-pyridine, 2-5 mg)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Reaction vessel compatible with automated synthesis unit

Procedure:

  • [¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride onto an anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a mixture of K222 solution (0.5 mL) and K₂CO₃ solution (50 µL).

  • Azeotropic Drying: Remove the water by heating the mixture under vacuum with a stream of nitrogen. Repeat 2-3 times with additions of anhydrous acetonitrile to ensure the [¹⁸F]F-K222 complex is anhydrous. This step is critical for activating the fluoride nucleophile.

  • Radiolabeling: Add a solution of the dichloropyridine precursor (2-5 mg) in anhydrous DMSO (0.5 mL) to the dried [¹⁸F]F-K222 complex.

  • Heating: Seal the vessel and heat to 130-150 °C for 15-20 minutes. Microwave heating (e.g., 100 W for 1-2 minutes) can significantly shorten the reaction time.[15]

  • Purification: After cooling, dilute the reaction mixture with water/acetonitrile and purify the desired ¹⁸F-labeled product using semi-preparative RP-HPLC.

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, and specific activity.

Conclusion and Future Outlook

This compound stands out not as a universal precursor, but as a strategic scaffold for constructing complex, isotopically labeled molecules.

  • For radioiodination , it offers a direct and regioselective route via halogen exchange, competing favorably with more complex multi-step methods.

  • For ¹⁸F-labeling , its utility is present but qualified. The chloro-substituents are viable leaving groups, but researchers should recognize that precursors with nitro or trimethylammonium groups often provide higher efficiency.

  • For ¹¹C-labeling , its true strength is revealed. The ability to perform sequential, site-selective modifications allows for the rational design of complex precursors, enabling the late-stage introduction of carbon-11 via robust cross-coupling chemistry.

The choice of precursor in isotopic labeling is a critical decision dictated by the target molecule, the desired isotope, and the synthetic route. By understanding the hierarchical reactivity of this compound, researchers can leverage it as a powerful tool to build and trace the next generation of pharmaceuticals and diagnostic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of reactive and hazardous compounds. Among these, halogenated heterocycles like 2,5-Dichloro-4-iodopyridine are invaluable building blocks, but their safe management and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the proper disposal of this compound, ensuring that every step is understood, justified, and executed with the highest degree of safety and compliance.

The core principle of chemical waste management is containment and proper classification. Due to its chemical structure—a pyridine ring substituted with chlorine and iodine atoms—this compound is classified as a hazardous material. Improper disposal, such as drain or regular trash disposal, is strictly prohibited as it can lead to environmental contamination and pose a significant risk to public health.[1][2]

Part 1: Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential risks. This compound is a solid at room temperature and presents multiple health hazards.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity (Oral, Inhalation)H302: Harmful if swallowed H332: Harmful if inhaledWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Data synthesized from multiple supplier Safety Data Sheets (SDS).[3]

These classifications dictate the necessity of stringent containment protocols. The compound's potential to cause respiratory irritation underscores the need for handling it within a certified chemical fume hood, while the skin and eye irritation warnings mandate the use of appropriate Personal Protective Equipment (PPE).

Part 2: Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to establish a safe working environment.

A. Personal Protective Equipment (PPE): Your first line of defense is a comprehensive PPE protocol. Based on the hazard profile, the following are mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves, and ensure they are inspected for integrity before each use.[5]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a full-face respirator with an appropriate filter must be used.[4]

  • Protective Clothing: A standard lab coat is required. For larger quantities or in case of a spill, wear impervious clothing to prevent skin contact.[4]

B. Engineering Controls: Always handle this compound waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6][7] Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[8] The following protocol provides a systematic approach to its collection and disposal.

Step 1: Waste Segregation and Identification Proper segregation is critical to prevent dangerous chemical reactions in waste containers.

  • Designate a Waste Stream: this compound waste should be classified as "Halogenated Organic Solid Waste."

  • Avoid Mixing: Never mix this waste with other waste categories such as acids, bases, or strong oxidizing agents.[6][9] Keep it separate from non-halogenated organic waste to facilitate proper final disposal by your institution's Environmental Health & Safety (EH&S) office or a licensed contractor.

Step 2: Container Selection and Labeling The integrity of the waste container is essential for safe storage.

  • Container Type: Use a chemically compatible container with a leak-proof, screw-on cap.[10][11] Often, the original manufacturer's container is a suitable choice for the solid waste.[10] Do not use containers with corks, stoppers, or parafilm as primary seals.[10]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound." [11][12] Include the date when waste is first added to the container.

Step 3: Waste Accumulation and Storage All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[9][11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container, such as a lab tray or dishpan.[10] The secondary container must be able to hold 110% of the volume of the primary container to contain any potential leaks.[10]

  • Storage Conditions: Keep the waste container securely capped at all times, except when adding waste.[12] Store it in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[5][6]

Step 4: Disposal of Contaminated Materials Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Labware and Supplies: Items such as gloves, absorbent paper, and pipette tips should be double-bagged in clear plastic bags, labeled as "Hazardous Waste" with the chemical name, and disposed of as solid waste.[10]

  • Contaminated Glassware: If glassware is contaminated, it must be decontaminated or disposed of as hazardous waste.[12] To decontaminate, triple-rinse with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as liquid hazardous waste.[2][12] Subsequent rinses may also need to be collected depending on local regulations.

Step 5: Managing Empty Containers An "empty" container that held this compound must be handled carefully.

  • Triple Rinsing: The standard procedure is to triple-rinse the empty container with a solvent capable of removing the chemical residue.[12]

  • Rinsate Collection: The first solvent rinse must be collected and treated as hazardous liquid waste.[2][12]

  • Final Disposal: After the triple-rinse procedure and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[12]

Step 6: Arranging for Final Disposal Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EH&S: Do not attempt to dispose of the final waste container yourself. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][10] Ensure all labeling is correct and the container is clean on the outside before the scheduled collection.[11]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control Ignition Sources: If applicable, remove all sources of ignition.

  • Contain the Spill: For a small spill, use an inert absorbent material like vermiculite or sand to contain it.[5][6]

  • Collect and Dispose: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Report: Report the incident to your supervisor and EH&S office, as required by your institution.[6]

Waste Management Workflow

The following diagram illustrates the decision-making process for managing waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Streams cluster_3 Containment & Labeling cluster_4 Final Disposal start This compound Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Unused Reagent or Contaminated Solids (e.g., gloves, wipes) is_solid->solid_waste Solid liquid_waste Contaminated Solvent or Rinsate from Cleaning is_solid->liquid_waste Liquid solid_container Container: Compatible Solid Waste Drum Label: 'HAZARDOUS WASTE' Halogenated Organic Solids solid_waste->solid_container liquid_container Container: Compatible Liquid Waste Jug Label: 'HAZARDOUS WASTE' Halogenated Organic Liquids liquid_waste->liquid_container disposal Store in SAA Contact EH&S for Pickup solid_container->disposal liquid_container->disposal

Caption: Decision workflow for segregating and containerizing this compound waste.

By adhering to this comprehensive guide, you not only protect yourself and your colleagues but also uphold the highest standards of scientific responsibility and environmental compliance.

References

Comprehensive Safety and Handling Guide for 2,5-Dichloro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of 2,5-Dichloro-4-iodopyridine (CAS No. 796851-03-1). As a halogenated pyridine derivative, this compound requires stringent safety measures to mitigate potential health risks in research and development settings. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Assessment and Risk Mitigation

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Given these hazards, a multi-layered approach to safety is imperative, beginning with engineering controls, followed by administrative procedures, and finally, the correct use of personal protective equipment (PPE). The primary routes of exposure are inhalation, skin contact, and eye contact. All handling procedures must be designed to minimize these risks.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]Ensure a snug fit to prevent any gaps. Safety glasses alone do not provide adequate protection against chemical splashes.[4]
Hand Protection Chemically resistant gloves such as nitrile or neoprene.[2] Butyl rubber gloves are also a suitable option.[5] Avoid latex gloves as they may not offer sufficient protection.[2]Inspect gloves for any signs of damage before each use. Practice proper glove removal techniques to prevent skin contamination. Wash hands thoroughly after removing gloves.[3][6]
Respiratory Protection A NIOSH-approved respirator is necessary if working outside a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols.[1][3]The type of respirator should be chosen based on the potential airborne concentration of the compound. A fit test is required before using a respirator.
Protective Clothing A fully buttoned laboratory coat is mandatory.[4][5] For larger quantities or increased risk of splashing, a chemically resistant apron or suit may be necessary.Ensure clothing provides full coverage. Remove contaminated clothing promptly and launder separately from other clothing.[7]
Footwear Closed-toe shoes made of a liquid-resistant material are required.[4]Safety boots may be necessary in situations with a higher risk of chemical spills.[8]
Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[5][9] The recommended storage temperature is between 2-8°C in an inert atmosphere and protected from light.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

3.2. Preparation and Use

  • Engineering Controls: All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5][11]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling: Use the smallest amount of the substance necessary for the experiment.[3] Avoid creating dust when handling the solid form.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][12][13] Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[13]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood gather_materials Gather Materials & PPE prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_chemical Weigh Chemical don_ppe->weigh_chemical Proceed to Handling prepare_solution Prepare Solution weigh_chemical->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace conduct_experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures
  • Spill Management:

    • Minor Spill: If a small spill occurs that can be cleaned up quickly, trained personnel wearing appropriate PPE should gently cover the spill with an absorbent, inert material to avoid raising dust.[3][5] Collect the material into a sealed, labeled container for proper disposal.[3]

    • Major Spill: In the event of a large spill, evacuate the area immediately and alert emergency responders.[7]

  • First Aid:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9][13]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[11][13] If irritation persists, seek medical attention.[13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Storage of Waste: Store waste containers in a well-ventilated area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal company.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[1]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and their colleagues while maintaining a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.